Product packaging for 2-deoxy-D-ribitol(Cat. No.:CAS No. 13942-76-2)

2-deoxy-D-ribitol

Cat. No.: B8585339
CAS No.: 13942-76-2
M. Wt: 136.15 g/mol
InChI Key: ZDAWZDFBPUUDAY-UHFFFAOYSA-N
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Description

2-Deoxy-D-ribitol is a polyol compound belonging to the class of organic molecules known as secondary alcohols, with the molecular formula C5H12O4 and an average molecular weight of 136.15 g/mol . This tetrol, systematically named (2R,3S)-pentane-1,2,3,5-tetrol, is characterized by four hydroxyl groups and is a saturated, aliphatic acyclic compound . It has been identified as a component in certain herbs and spices, potentially serving as a biomarker for the consumption of these foods . As a chiral building block, this compound serves as a valuable intermediate in organic synthesis and biochemical research. Its structure is closely related to 2-deoxy-D-ribose, the fundamental sugar component of DNA, making it a compound of interest for studies in carbohydrate chemistry and nucleoside analog synthesis . Researchers utilize this compound to explore metabolic pathways and enzymatic processes, particularly those involving aldolases like 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes stereoselective carbon-carbon bond formations critical for producing complex organic molecules . The compound is highly soluble in water and complies with the Rule of Five, indicating good bioavailability potential for certain research applications . This product is provided as a high-purity solid for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O4 B8585339 2-deoxy-D-ribitol CAS No. 13942-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13942-76-2

Molecular Formula

C5H12O4

Molecular Weight

136.15 g/mol

IUPAC Name

pentane-1,2,3,5-tetrol

InChI

InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2

InChI Key

ZDAWZDFBPUUDAY-UHFFFAOYSA-N

SMILES

C(CO)C(C(CO)O)O

Canonical SMILES

C(CO)C(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-deoxy-D-ribitol: Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-deoxy-D-ribitol, a sugar alcohol derived from the reduction of 2-deoxy-D-ribose. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and potential biological significance.

Chemical Structure and Identification

This compound, also known as 2-deoxy-D-erythro-pentitol, is a five-carbon sugar alcohol. It is structurally related to 2-deoxy-D-ribose, the fundamental sugar component of deoxyribonucleic acid (DNA), by the reduction of the aldehyde group at the C1 position to a primary alcohol.[1]

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3S)-pentane-1,2,3,5-tetrol[1]
Molecular Formula C5H12O4[1]
SMILES C(CO)--INVALID-LINK--O">C@@HO
InChI InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1[1]
CAS Number 13942-76-2[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These are primarily computed properties from reputable chemical databases. For comparative purposes, experimental data for its parent aldehyde, 2-deoxy-D-ribose, are also included.

Table 2: Physicochemical Properties of this compound and 2-deoxy-D-ribose

PropertyThis compound (Computed)2-deoxy-D-ribose (Experimental)
Molecular Weight 136.15 g/mol [1]134.13 g/mol [2]
Melting Point Not available91 °C[3]
Boiling Point Not availableNot available
Water Solubility Not availableVery soluble[3]
XLogP3 -2[1]-2.3[2]
Hydrogen Bond Donor Count 4[1]3
Hydrogen Bond Acceptor Count 4[1]4
Rotatable Bond Count 4[1]4

Synthesis and Experimental Protocols

Synthesis of this compound by Reduction of 2-deoxy-D-ribose

This compound can be readily synthesized by the reduction of 2-deoxy-D-ribose. A common and effective method involves the use of sodium borohydride (NaBH4) in an aqueous or alcoholic solution.[4]

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve 2-deoxy-D-ribose in distilled water or ethanol in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add a molar excess of sodium borohydride (NaBH4) to the cooled solution with stirring. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the excess NaBH4 by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

  • Borate Removal: Remove the resulting borate salts by repeated co-evaporation with methanol. This is a critical step as borates can interfere with subsequent purification.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2-deoxy-D-ribose 2-deoxy-D-ribose Dissolution Dissolution 2-deoxy-D-ribose->Dissolution in H2O or EtOH Cooling Cooling Dissolution->Cooling 0-5 °C Addition of NaBH4 Addition of NaBH4 Cooling->Addition of NaBH4 Stirring Stirring Addition of NaBH4->Stirring Room Temp Quenching Quenching Stirring->Quenching with Acetic Acid Borate Removal Borate Removal Quenching->Borate Removal with Methanol Purification Purification Borate Removal->Purification Recrystallization or Chromatography This compound This compound Purification->this compound

Figure 2: Workflow for the synthesis of this compound.

Biological Role and Signaling Pathways

Direct evidence for the biological role and specific signaling pathways of this compound is limited in current literature. However, its precursor, 2-deoxy-D-ribose, is a crucial biological molecule as a core component of DNA.[3] The metabolic fate of 2-deoxy-D-ribose in biological systems can provide context for the potential relevance of this compound.

Recent studies have identified oxidative pathways for the catabolism of 2-deoxy-D-ribose in bacteria, where it is oxidized to 2-deoxy-D-ribonate.[5][6] It is plausible that in certain metabolic contexts, 2-deoxy-D-ribose could also be subject to reduction to form this compound, although this is a hypothetical pathway in many organisms. The balance between the oxidative and reductive pathways would likely be regulated by the cellular redox state (NADH/NAD+ ratio) and the presence of specific oxidoreductase enzymes.

The diagram below illustrates the potential metabolic crossroads of 2-deoxy-D-ribose, highlighting the known oxidative pathway and the proposed reductive pathway leading to this compound.

G cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway (Hypothetical) 2-deoxy-D-ribose 2-deoxy-D-ribose 2-deoxy-D-ribonate 2-deoxy-D-ribonate 2-deoxy-D-ribose->2-deoxy-D-ribonate Oxidation (Dehydrogenase) This compound This compound 2-deoxy-D-ribose->this compound Reduction (Reductase) Further Catabolism Further Catabolism 2-deoxy-D-ribonate->Further Catabolism

Figure 3: Proposed metabolic pathways of 2-deoxy-D-ribose.

Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

A widely used method for the analysis of sugar alcohols (alditols) is gas chromatography-mass spectrometry (GC-MS) following derivatization to their per-O-acetylated forms. This procedure increases the volatility of the polyol, making it amenable to GC analysis.[7][8]

Experimental Protocol: Alditol Acetate Derivatization for GC-MS

  • Reduction (if starting from the aldose): If analyzing a mixture of sugars, an initial reduction step with sodium borohydride is performed to convert all aldoses to their corresponding alditols.

  • Acetylation: The dried alditol sample is acetylated using a mixture of acetic anhydride and a catalyst, such as pyridine or 1-methylimidazole, at an elevated temperature (e.g., 100 °C) for several hours.

  • Work-up: The reaction is quenched, and the resulting alditol acetates are extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed to remove excess reagents and dried.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or mid-polar phase) and a mass spectrometer detector. The alditol acetates are separated based on their retention times and identified by their characteristic mass spectra.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra would be expected to be simpler than those of 2-deoxy-D-ribose due to the absence of anomeric protons and the symmetry of the reduced C1 position. Detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) can confirm the constitution and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups, and C-H stretching and bending vibrations at lower wavenumbers. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, which would be present in 2-deoxy-D-ribose, is a key distinguishing feature.

Conclusion

This compound is a sugar alcohol of significant interest due to its direct structural relationship with 2-deoxy-D-ribose. While its biological role is not as well-defined as its parent aldehyde, its synthesis is straightforward, and robust analytical methods for its characterization are available. Further research into the potential metabolic pathways and biological activities of this compound may unveil novel functions and applications in various scientific and biomedical fields. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis of 2-deoxy-D-ribitol from D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary chemical pathway for the synthesis of 2-deoxy-D-ribitol, a valuable chiral building block in the development of various pharmaceuticals, from the readily available starting material, D-glucose. This document details the core chemical transformations, provides structured data on reaction yields, and outlines the experimental protocols for the key synthetic steps.

Synthetic Strategy Overview

The synthesis of this compound from D-glucose is a multi-step process that can be broadly divided into two key stages:

  • Stage 1: Synthesis of 2-deoxy-D-ribose from D-glucose. This transformation involves the initial isomerization of D-glucose to a mixture of 3-deoxyhexonic acids, followed by an oxidative decarboxylation to yield the target pentose, 2-deoxy-D-ribose.

  • Stage 2: Reduction of 2-deoxy-D-ribose to this compound. The final step involves the reduction of the aldehyde group in 2-deoxy-D-ribose to a primary alcohol, yielding the desired this compound.

This guide will focus on a well-established chemical route for these transformations.

Core Synthesis Pathway

The chemical synthesis of this compound from D-glucose can be achieved through a two-stage process. The first stage involves the conversion of D-glucose to 2-deoxy-D-ribose, a biochemically significant sugar. This is accomplished in two sequential steps: a Nef-type isomerization followed by a Ruff degradation. The second stage is the reduction of the resulting 2-deoxy-D-ribose to the target molecule, this compound.

Stage 1: D-glucose to 2-deoxy-D-ribose

This stage is a two-step process:

  • Isomerization of D-glucose: D-glucose is treated with a hot, concentrated alkali solution. This process, a variation of the Nef reaction, results in the formation of a mixture of 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabo-hexonic acid, collectively known as the "D-dextro-meto-saccharinic acids".[1]

  • Degradation of 3-deoxyhexonic acids: The mixture of 3-deoxyhexonic acids is then subjected to a Ruff degradation. This involves treatment with hydrogen peroxide in the presence of a ferric acetate catalyst, leading to the oxidative decarboxylation of the hexonic acids to yield the five-carbon sugar, 2-deoxy-D-ribose.[1]

Stage 2: 2-deoxy-D-ribose to this compound

The final step is the reduction of the aldehyde functionality of 2-deoxy-D-ribose to a primary alcohol. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent or water. This reaction proceeds with high efficiency to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-glucose. Please note that yields can vary based on specific reaction conditions and purification methods.

Reaction Stage Step Key Reagents Typical Yield Reference
Stage 1 Isomerization of D-glucoseConcentrated Alkali (e.g., NaOH or Ca(OH)₂)Not typically isolated; product is a mixture[1]
Ruff DegradationHydrogen Peroxide, Ferric AcetateSatisfactory Yields Reported[1]
Stage 2 Reduction of 2-deoxy-D-riboseSodium BorohydrideHigh (often >90%)General knowledge of sugar reductions

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound from D-glucose.

Protocol 1: Synthesis of 2-deoxy-D-ribose from D-glucose

Step 1a: Isomerization of D-glucose to 3-Deoxyhexonic Acids

  • Reaction Setup: In a suitable reaction vessel, dissolve D-glucose in a concentrated aqueous solution of a strong base (e.g., 8 M sodium hydroxide).

  • Reaction Conditions: Heat the mixture under reflux for several hours. The exact time and temperature may need to be optimized.

  • Work-up: After cooling, the reaction mixture, containing the sodium salts of 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids, can be used directly in the next step or can be acidified to precipitate the free acids, which are then isolated.

Step 1b: Ruff Degradation of 3-Deoxyhexonic Acids to 2-deoxy-D-ribose

  • Reaction Setup: Dissolve the mixture of 3-deoxyhexonic acids (or their salts) obtained from the previous step in water.

  • Catalyst Addition: Add a catalytic amount of ferric acetate to the solution.

  • Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture while maintaining the temperature, typically between 30-40°C. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically neutralized (e.g., with calcium carbonate) to remove excess acid and the ferric catalyst. The solution is then filtered, and the filtrate is concentrated under reduced pressure. The resulting syrup containing 2-deoxy-D-ribose can be purified by crystallization or chromatography.

Protocol 2: Reduction of 2-deoxy-D-ribose to this compound
  • Reaction Setup: Dissolve 2-deoxy-D-ribose in a suitable solvent, such as water or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ will depend on the scale of the reaction but is typically in the range of 1.5 to 3 equivalents.

  • Reaction Conditions: Continue stirring the reaction mixture at 0-5°C for a specified period, typically 1-3 hours, or until the reaction is complete as monitored by TLC (staining with a suitable reagent, such as p-anisaldehyde, to visualize both the starting material and the product).

  • Quenching: After the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute acetic acid or hydrochloric acid) until the effervescence ceases. Maintain the temperature below 20°C during this process.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Purification: The resulting solution is typically concentrated under reduced pressure. Borate esters formed during the reaction can be removed by co-evaporation with methanol several times. The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to yield pure this compound.

Mandatory Visualizations

Diagram 1: Chemical Synthesis Pathway of this compound from D-glucose

Synthesis_Pathway D_Glucose D-Glucose Saccharinic_Acids 3-Deoxy-D-ribo-hexonic Acid & 3-Deoxy-D-arabo-hexonic Acid D_Glucose->Saccharinic_Acids Isomerization (Hot Conc. Alkali) Deoxy_Ribose 2-deoxy-D-ribose Saccharinic_Acids->Deoxy_Ribose Ruff Degradation (H₂O₂, Fe(OAc)₃) Deoxy_Ribitol This compound Deoxy_Ribose->Deoxy_Ribitol Reduction (NaBH₄)

Caption: Chemical synthesis route from D-glucose to this compound.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_stage1 Stage 1: 2-deoxy-D-ribose Synthesis cluster_stage2 Stage 2: this compound Synthesis Start_Glucose Start with D-Glucose Isomerization Isomerization Reaction Start_Glucose->Isomerization Hot Conc. Alkali Degradation Ruff Degradation Isomerization->Degradation H₂O₂, Fe(OAc)₃ Purification1 Purification of 2-deoxy-D-ribose Degradation->Purification1 Start_Ribose Start with 2-deoxy-D-ribose Purification1->Start_Ribose Intermediate Product Reduction Reduction Reaction Start_Ribose->Reduction NaBH₄ Quenching Quenching Reduction->Quenching Acid Workup Work-up & Purification Quenching->Workup Final_Product This compound Workup->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

The Enigmatic Role of 2-Deoxy-D-Ribitol in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

2-Deoxy-D-ribitol, the sugar alcohol derivative of the fundamental biological sugar 2-deoxy-D-ribose, presents a significant gap in our understanding of cellular metabolism. While the metabolic pathways of its parent sugar are well-documented, particularly in the context of nucleotide biosynthesis and bacterial catabolism, the biological role and metabolic fate of this compound remain largely unexplored. This technical guide synthesizes the limited available information and proposes a hypothetical metabolic pathway for this compound grounded in the established principles of the polyol pathway. This document aims to provide a foundational resource for researchers poised to investigate this overlooked area of metabolism, offering detailed hypothetical pathways, experimental protocols, and data presentation frameworks to guide future studies. The elucidation of this compound's metabolic significance holds potential for new discoveries in cellular physiology and therapeutic development.

Introduction

2-Deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA). Its metabolic pathways, from its synthesis via ribonucleotide reductase to its catabolism in various organisms, have been extensively studied.[1] In contrast, its reduced form, this compound, remains a metabolic enigma. As a polyol (sugar alcohol), it is structurally similar to other biologically relevant polyols like sorbitol and ribitol, which are known to play roles in osmotic regulation and as metabolic intermediates.[1][2]

The presence of this compound has been detected in some natural sources, such as certain herbs and spices, yet its endogenous production and metabolic processing in mammalian or microbial cells are not documented in current scientific literature.[3] This guide addresses this knowledge gap by proposing a plausible metabolic route for this compound based on the well-characterized polyol pathway.

Proposed Metabolic Pathway of this compound: A Hypothetical Framework

In the absence of direct experimental evidence for the metabolism of this compound, we propose a hypothetical pathway based on the known functions of the polyol pathway, which involves the enzymes aldose reductase and sorbitol dehydrogenase.[1]

Step 1: Reduction of 2-Deoxy-D-Ribose to this compound

The initial step in this proposed pathway is the conversion of 2-deoxy-D-ribose to this compound. This reaction is analogous to the reduction of glucose to sorbitol by aldose reductase. Aldose reductase is known to have a broad substrate specificity for various aldehydes.[4] It is therefore plausible that 2-deoxy-D-ribose, an aldopentose, could serve as a substrate for aldose reductase, particularly under conditions of high 2-deoxy-D-ribose concentration.

  • Enzyme: Aldose Reductase (or a related aldehyde reductase)

  • Reaction: 2-Deoxy-D-ribose + NADPH + H⁺ ⇌ this compound + NADP⁺

dot

Hypothetical_Metabolism_of_2_Deoxy_D_Ribitol cluster_polyol_pathway Hypothetical Polyol Pathway for this compound 2_Deoxy_D_Ribose 2-Deoxy-D-Ribose 2_Deoxy_D_Ribitol This compound 2_Deoxy_D_Ribose->2_Deoxy_D_Ribitol Aldose Reductase (Hypothesized) NADPH -> NADP+ Hypothetical_Ketose 2-Deoxy-D-Xylulose (Hypothetical) 2_Deoxy_D_Ribitol->Hypothetical_Ketose Polyol Dehydrogenase (Hypothesized) NAD+ -> NADH Central_Metabolism Central Metabolism (e.g., Pentose Phosphate Pathway) Hypothetical_Ketose->Central_Metabolism Further Metabolism

Caption: Hypothetical metabolic pathway of this compound.

Step 2: Oxidation of this compound

Following its formation, this compound could potentially be oxidized by a polyol dehydrogenase. For instance, sorbitol dehydrogenase oxidizes sorbitol to fructose. A similar enzyme could catalyze the oxidation of this compound, likely at the C4 hydroxyl group, to produce a corresponding ketose, such as 2-deoxy-D-xylulose. This keto sugar could then potentially enter central metabolic pathways, such as the pentose phosphate pathway, after phosphorylation.

  • Enzyme: Polyol Dehydrogenase (e.g., Sorbitol Dehydrogenase or a novel specific enzyme)

  • Reaction: this compound + NAD⁺ ⇌ 2-Deoxy-D-xylulose + NADH + H⁺

Quantitative Data Summary

Currently, there is no quantitative data available in the literature regarding the cellular concentrations, enzyme kinetics, or metabolic flux of this compound. The following table is provided as a template for researchers to populate as data becomes available.

Parameter Value Cell/Tissue Type Experimental Conditions Reference
Endogenous this compound Concentration Data not available
Aldose Reductase Kinetics with 2-Deoxy-D-Ribose
KmData not available
VmaxData not available
kcatData not available
Polyol Dehydrogenase Kinetics with this compound
KmData not available
VmaxData not available
kcatData not available
Metabolic Flux Rate Data not available

Detailed Experimental Protocols

To investigate the proposed hypothetical pathway, the following experimental protocols are suggested.

Protocol 1: In Vitro Aldose Reductase Activity Assay with 2-Deoxy-D-Ribose

Objective: To determine if 2-deoxy-D-ribose is a substrate for aldose reductase.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified recombinant aldose reductase

  • NADPH

  • 2-Deoxy-D-ribose

  • Sodium phosphate buffer (pH 6.7)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and aldose reductase in a quartz cuvette.

  • Incubate the mixture at 37°C for 5 minutes to establish a baseline reading.

  • Initiate the reaction by adding a solution of 2-deoxy-D-ribose to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

  • Perform control experiments without the enzyme and without the substrate to account for non-enzymatic NADPH oxidation.

  • Vary the concentration of 2-deoxy-D-ribose to determine the kinetic parameters (Km and Vmax).

Protocol 2: In Vitro Polyol Dehydrogenase Activity Assay with this compound

Objective: To determine if this compound can be oxidized by a polyol dehydrogenase.

Principle: The activity of polyol dehydrogenase is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Materials:

  • Purified recombinant sorbitol dehydrogenase (or other candidate polyol dehydrogenases)

  • NAD⁺

  • This compound

  • Glycine-NaOH buffer (pH 10.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing glycine-NaOH buffer, NAD⁺, and the dehydrogenase enzyme in a cuvette.

  • Incubate at 25°C for 5 minutes to obtain a stable baseline.

  • Start the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation.

  • Include appropriate controls (no enzyme, no substrate).

  • Determine kinetic parameters by varying the concentration of this compound.

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Experimental_Workflow cluster_workflow Experimental Workflow for Investigating this compound Metabolism Start Start: Hypothesis Formulation Enzyme_Assays In Vitro Enzyme Assays (Protocols 1 & 2) Start->Enzyme_Assays Cell_Culture Cell Culture Experiments (Incubation with Labeled Substrates) Start->Cell_Culture Data_Analysis Data Analysis and Pathway Confirmation Enzyme_Assays->Data_Analysis Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Detection of Intermediates) Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: Proposed experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biological role of this compound in cellular metabolism is a nascent field of study. The hypothetical pathway presented in this guide, based on the established polyol pathway, provides a rational starting point for investigation. The provided experimental protocols offer a clear roadmap for researchers to begin to unravel the metabolic fate of this intriguing molecule.

Future research should focus on:

  • Screening of various aldo-keto reductases and polyol dehydrogenases for their activity with 2-deoxy-D-ribose and this compound, respectively.

  • Utilizing labeled isotopes (e.g., ¹³C or ³H) of 2-deoxy-D-ribose and this compound in cell culture and in vivo models to trace their metabolic conversion and identify downstream metabolites.

  • Investigating the physiological conditions under which this compound might be produced, such as states of high 2-deoxy-D-ribose availability or redox imbalance.

  • Exploring the potential pharmacological or toxicological effects of this compound, which could provide insights into its biological relevance.

The elucidation of the metabolic pathway of this compound will not only fill a significant void in our understanding of cellular metabolism but may also open new avenues for therapeutic intervention in diseases where polyol metabolism is implicated.

References

2-Deoxy-D-Ribitol: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-ribitol, a reduced form of the fundamental biological sugar 2-deoxy-D-ribose, has emerged as a critical and versatile starting material in the synthesis of a wide array of nucleoside analogs. These synthetic nucleosides are cornerstones in the development of potent antiviral and anticancer therapeutics. Their mechanism of action often relies on their ability to mimic natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancerous cells by inhibiting key enzymes such as DNA polymerases and reverse transcriptases.[1][2] This technical guide provides a comprehensive overview of the utilization of this compound as a precursor for these vital therapeutic agents, detailing its conversion to the key intermediate 2-deoxy-D-ribose, subsequent methodologies for the synthesis of nucleoside analogs, and a summary of their biological activities.

From this compound to 2-Deoxy-D-Ribose: The Gateway to Nucleoside Analogs

The journey from this compound to a therapeutically active nucleoside analog begins with its oxidation to 2-deoxy-D-ribose. This initial step is crucial as it introduces the reactive aldehyde group necessary for the subsequent glycosylation reaction with a nucleobase. Both enzymatic and chemical methods can be employed for this transformation.

Experimental Protocol: Oxidation of this compound to 2-Deoxy-D-Ribose

Biocatalytic Oxidation using Alcohol Dehydrogenase:

This method offers high selectivity and mild reaction conditions, minimizing the formation of byproducts.

  • Materials:

    • This compound

    • Alcohol dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)

    • NAD⁺ (Nicotinamide adenine dinucleotide) as a cofactor

    • A cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate)

    • Phosphate buffer (pH 7.5)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of this compound in phosphate buffer.

    • Add NAD⁺ and the cofactor regeneration system to the solution.

    • Initiate the reaction by adding the alcohol dehydrogenase.

    • Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, saturate the aqueous solution with sodium chloride and extract the 2-deoxy-D-ribose with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-deoxy-D-ribose.

    • Purify the product by column chromatography on silica gel.

Synthesis of Nucleoside Analogs from 2-Deoxy-D-Ribose

Once 2-deoxy-D-ribose is obtained, it can be coupled with various natural or modified nucleobases to generate a diverse library of nucleoside analogs. A common strategy involves the activation of the anomeric carbon of the sugar, followed by a condensation reaction with the nucleobase.

Experimental Protocol: Synthesis of a Pyrimidine Nucleoside Analog (e.g., Thymidine Analog)
  • Materials:

    • 2-Deoxy-D-ribose

    • Acetic anhydride

    • Pyridine

    • Silylated thymine (e.g., bis(trimethylsilyl)thymine)

    • A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

    • Dichloromethane (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Methanolic ammonia

  • Procedure:

    • Acetylation of 2-Deoxy-D-Ribose: Dissolve 2-deoxy-D-ribose in pyridine and cool in an ice bath. Add acetic anhydride dropwise and stir the mixture overnight at room temperature. Quench the reaction with ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the acetylated 2-deoxy-D-ribose.

    • Glycosylation: Dissolve the acetylated 2-deoxy-D-ribose and silylated thymine in anhydrous dichloromethane under an inert atmosphere. Cool the solution and add the Lewis acid catalyst (e.g., TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up and Deprotection: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in methanolic ammonia and stir at room temperature to remove the acetyl protecting groups.

    • Purification: Concentrate the reaction mixture and purify the resulting nucleoside analog by column chromatography on silica gel.

Biological Activity of Nucleoside Analogs Derived from this compound

Nucleoside analogs synthesized from this compound have demonstrated significant efficacy as both anticancer and antiviral agents. Their therapeutic effect is primarily due to their ability to inhibit crucial enzymes involved in nucleic acid synthesis or to be incorporated into growing DNA or RNA chains, leading to chain termination.

Anticancer Activity

Many nucleoside analogs derived from 2-deoxy-D-ribose, such as Gemcitabine and Clofarabine, are potent chemotherapeutic agents.[3] They are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate forms. These active metabolites then exert their cytotoxic effects by inhibiting ribonucleotide reductase and DNA polymerase, and by being incorporated into DNA, which ultimately leads to apoptosis.[3][4]

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
GemcitabinePancreatic, Non-small cell lung, BreastVariesInhibition of ribonucleotide reductase, DNA polymerase; DNA chain termination
ClofarabineAcute Lymphoblastic LeukemiaVariesInhibition of ribonucleotide reductase, DNA polymerase; DNA chain termination; induction of apoptosis
2-chloro-2'-deoxyadenosine (Cladribine)Hairy Cell LeukemiaVariesInhibition of DNA synthesis and ribonucleotide reductase
1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedioneL1210 Leukemia39Not specified
1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedioneP388 Leukemia33Not specified

Table 1: Anticancer Activity of Selected Nucleoside Analogs. [5]

Antiviral Activity

The structural similarity of 2-deoxy-D-ribose-derived nucleosides to natural deoxynucleosides allows them to be recognized by viral polymerases. Once phosphorylated to their triphosphate forms, they can act as competitive inhibitors or be incorporated into the viral DNA, causing chain termination and halting viral replication. This is the primary mechanism of action for many antiviral drugs targeting viruses like HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV).[2]

CompoundVirusEC₅₀ (µM)Mechanism of Action
Clevudine (L-FMAU)HBV0.1Inhibition of viral polymerase
Clevudine (L-FMAU)EBV5.0Inhibition of viral polymerase
Guanosine analog 2b (6'-α-hydroxyl methyl)HBV0.08Not specified
Emtricitabine (FTC)HIV-10.009Reverse transcriptase inhibitor
SofosbuvirHCV0.014-0.11Inhibition of RNA-dependent RNA polymerase

Table 2: Antiviral Activity of Selected Nucleoside Analogs. [6][7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nucleoside analogs are a result of their interaction with key cellular and viral pathways.

General Mechanism of Action of Anticancer Nucleoside Analogs

Anticancer nucleosides are transported into the cell and undergo a series of phosphorylations to become active triphosphate analogs. These active forms can then interfere with DNA synthesis and induce apoptosis.

general_anticancer_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog Nucleoside Analog NA_monoP Nucleoside Analog Monophosphate Nucleoside_Analog->NA_monoP Phosphorylation (dCK) NA_diP Nucleoside Analog Diphosphate NA_monoP->NA_diP Phosphorylation NA_triP Nucleoside Analog Triphosphate (Active) NA_diP->NA_triP Phosphorylation RNR Ribonucleotide Reductase NA_triP->RNR Inhibition DNA_Polymerase DNA Polymerase NA_triP->DNA_Polymerase Inhibition & Incorporation dNTP_pool dNTP Pool RNR->dNTP_pool DNA DNA Synthesis DNA_Polymerase->DNA Apoptosis Apoptosis DNA->Apoptosis Chain Termination & DNA Damage

Caption: General mechanism of anticancer nucleoside analogs.

Cellular Uptake and Activation of Gemcitabine

Gemcitabine, a prominent anticancer nucleoside analog, requires active transport into the cell and subsequent phosphorylation to exert its cytotoxic effects.[1][9]

gemcitabine_uptake_activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gemcitabine_ext Gemcitabine hENT hENTs Gemcitabine_ext->hENT hCNT hCNTs Gemcitabine_ext->hCNT Gemcitabine_int Gemcitabine hENT->Gemcitabine_int hCNT->Gemcitabine_int dFdCMP dFdCMP Gemcitabine_int->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Phosphorylation dCK dCK dCK->dFdCMP UMP_CMPK UMP-CMPK UMP_CMPK->dFdCDP NDPK NDPK NDPK->dFdCTP

Caption: Cellular uptake and activation of Gemcitabine.

Mechanism of Action of Clofarabine

Clofarabine exhibits a multi-faceted mechanism of action, targeting several key cellular processes to induce apoptosis in cancer cells.[3][4]

clofarabine_mechanism Clofarabine Clofarabine Clo_TP Clofarabine Triphosphate Clofarabine->Clo_TP Phosphorylation RNR_inhibition Inhibition of Ribonucleotide Reductase Clo_TP->RNR_inhibition DNA_pol_inhibition Inhibition of DNA Polymerases Clo_TP->DNA_pol_inhibition DNA_incorporation Incorporation into DNA Clo_TP->DNA_incorporation Mitochondrial_disruption Mitochondrial Disruption Clo_TP->Mitochondrial_disruption dNTP_depletion Depletion of dNTP pools RNR_inhibition->dNTP_depletion dNTP_depletion->DNA_pol_inhibition Enhances Apoptosis Apoptosis DNA_pol_inhibition->Apoptosis Chain_termination DNA Chain Termination DNA_incorporation->Chain_termination Chain_termination->Apoptosis Mitochondrial_disruption->Apoptosis

Caption: Multifaceted mechanism of action of Clofarabine.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The conversion of this compound to 2-deoxy-D-ribose is a pivotal step, enabling the subsequent coupling with various nucleobases to create novel drug candidates. The resulting nucleoside analogs have demonstrated potent anticancer and antiviral activities by targeting fundamental cellular and viral processes. The continued exploration of new synthetic methodologies starting from this compound and the detailed investigation of the structure-activity relationships of the resulting nucleoside analogs will undoubtedly lead to the development of more effective and selective therapeutic agents in the future. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this compound in the quest for novel medicines.

References

The Enigmatic Presence of 2-Deoxy-D-Ribitol in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-ribitol, the sugar alcohol derivative of the fundamental biological sugar 2-deoxy-D-ribose, remains a molecule of considerable obscurity in terms of its natural occurrence and physiological significance. While its precursor is a cornerstone of life as a component of deoxyribonucleic acid (DNA), the distribution and functional roles of this compound are largely uncharted. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound, proposes a putative biosynthetic pathway, and provides detailed experimental protocols for its detection and quantification in biological matrices. This document aims to serve as a foundational resource for researchers investigating the potential roles of this intriguing polyol in biological systems.

Natural Occurrence of this compound

The known natural occurrence of this compound is exceptionally limited, with a single reported instance in the plant kingdom.

Occurrence in Glehnia littoralis

To date, the only documented natural source of this compound is the coastal plant Glehnia littoralis, a member of the Apiaceae family.[1] This plant is used in traditional medicine in East Asia. The specific concentration and the physiological function of this compound in Glehnia littoralis have not been elucidated in the available scientific literature. Further research is required to understand its distribution within the plant tissues and its potential ecological or metabolic significance.

Table 1: Documented Natural Occurrence of this compound

Organism KingdomSpeciesCommon NameTissue/OrganQuantitative DataReference
PlantaeGlehnia littoralisAmerican silvertopNot specifiedNot reported[1]

Putative Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been experimentally determined. However, based on established metabolic routes for other sugar alcohols, a plausible pathway involves the enzymatic reduction of its precursor, 2-deoxy-D-ribose.

2-Deoxy-D-ribose is ubiquitously available in organisms as a degradation product of DNA. The free sugar can then potentially be acted upon by enzymes with broad substrate specificities for aldehydes.

Proposed Enzymatic Reduction

The conversion of an aldose sugar to its corresponding alcohol (alditol) is typically catalyzed by NAD(P)H-dependent reductases. Enzymes belonging to the aldo-keto reductase (AKR) superfamily or sorbitol dehydrogenase (SDH) are prime candidates for this transformation.[2][3] These enzymes are known to reduce a wide range of aldehydes and ketones, including various sugars.

The proposed reaction is as follows:

2-Deoxy-D-ribose + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

The reversibility of this reaction, catalyzed by enzymes like SDH, is also a possibility, allowing for the interconversion of the sugar alcohol and the sugar.[1][3][4]

Putative Biosynthesis of this compound DNA DNA 2-Deoxy-D-ribose 2-Deoxy-D-ribose DNA->2-Deoxy-D-ribose Degradation This compound This compound 2-Deoxy-D-ribose->this compound Reduction (e.g., Aldo-keto reductase, Sorbitol dehydrogenase) NAD(P)H -> NAD(P)+

Figure 1: Putative biosynthetic pathway of this compound from DNA degradation.

Experimental Protocols

Given the lack of specific protocols for this compound, the following methodologies are adapted from established procedures for the analysis of sugar alcohols in plant tissues. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the quantification of polyols due to its sensitivity and ability to resolve complex mixtures after derivatization.

Extraction of Polar Metabolites (including Sugar Alcohols) from Plant Tissue

This protocol is a general method for the extraction of soluble sugars and sugar alcohols from plant material.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) aqueous methanol, pre-chilled to -20°C

  • Chloroform, pre-chilled to -20°C

  • Ultrapure water, pre-chilled to 4°C

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or rotary evaporator

  • Internal standard (e.g., adonitol or xylitol, not naturally abundant in the sample)

Procedure:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of a pre-chilled extraction solvent mixture of methanol:water (80:20 v/v).

  • Add a known amount of internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 70°C for 15 minutes with occasional vortexing to inactivate enzymes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Re-extract the pellet with 0.5 mL of the extraction solvent, vortex, and centrifuge as before.

  • Combine the supernatants.

  • Add 0.5 mL of chloroform and 0.5 mL of ultrapure water to the combined supernatant for phase separation.

  • Vortex thoroughly and centrifuge at 5,000 x g for 5 minutes.

  • Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

  • Dry the collected phase completely using a vacuum concentrator or rotary evaporator. The dried extract can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

Sugar alcohols are not volatile and require derivatization to increase their volatility for GC-MS analysis. A two-step methoximation and silylation process is commonly employed.

Materials:

  • Dried metabolite extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Resuspend the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 37°C for 90 minutes with shaking.

  • Add 80 µL of BSTFA with 1% TMCS to the mixture.

  • Vortex for 1 minute.

  • Incubate at 70°C for 30 minutes.

  • Cool the sample to room temperature and transfer to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, HP-5ms, or similar).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless or split injection mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 300°C for 5 minutes. (This program should be optimized based on the specific column and instrument used.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identification of this compound will be based on the retention time and mass spectrum of an authentic chemical standard derivatized and analyzed under the same conditions.

  • Quantification will be performed by comparing the peak area of the characteristic ions of the this compound derivative to the peak area of the internal standard. A calibration curve should be generated using known concentrations of the this compound standard.

Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation and Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tissue_Homogenization Plant Tissue Homogenization (in liquid N2) Extraction Extraction with 80% Methanol (+ Internal Standard) Tissue_Homogenization->Extraction Phase_Separation Phase Separation (Chloroform/Water) Extraction->Phase_Separation Drying Drying of Polar Phase Phase_Separation->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing (Identification and Quantification) GCMS->Data_Processing

Figure 2: Experimental workflow for the analysis of this compound in plant tissues.

Signaling Pathways and Biological Functions

Currently, there is no information in the scientific literature describing any signaling pathways or specific biological functions of this compound in any organism. Its structural similarity to other polyols suggests potential roles as an osmolyte, a storage compound, or a compatible solute under stress conditions. However, these are speculative and require experimental validation.

The precursor, 2-deoxy-D-ribose, has been shown to induce apoptosis in certain cell lines and to have pro-angiogenic properties.[5] It is unknown if this compound shares any of these activities.

Future Directions

The field of this compound research is in its infancy. Key areas for future investigation include:

  • Confirmation and Quantification in Glehnia littoralis : Detailed analysis of the concentration and distribution of this compound in various tissues of Glehnia littoralis at different developmental stages and under different environmental conditions.

  • Screening for Natural Occurrence : Broader screening of diverse organisms, particularly plants, marine algae, and extremophiles, for the presence of this compound.

  • Elucidation of the Biosynthetic Pathway : Identification and characterization of the enzyme(s) responsible for the reduction of 2-deoxy-D-ribose to this compound.

  • Investigation of Biological Activity : Assessment of the physiological and pharmacological effects of this compound in various biological systems.

Conclusion

This compound is a naturally occurring sugar alcohol with a currently known distribution limited to a single plant species. Its biosynthesis is likely to proceed via the reduction of 2-deoxy-D-ribose, a ubiquitous precursor. The lack of information on its biological role presents a significant knowledge gap and an opportunity for novel discoveries in the fields of natural product chemistry, plant physiology, and drug development. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the mysteries of this intriguing molecule.

References

Enzymatic Synthesis of 2-Deoxy-D-Ribitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-ribitol is a valuable chiral building block for the synthesis of various pharmaceuticals. Its production through enzymatic methods offers a green and highly selective alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of a two-step enzymatic approach for the synthesis of this compound. The first step involves the well-established synthesis of 2-deoxy-D-ribose from acetaldehyde and D-glyceraldehyde 3-phosphate using the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA). The second, proposed step involves the enzymatic reduction of 2-deoxy-D-ribose to this compound using an alcohol dehydrogenase or a related reductase. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to facilitate the practical application of these methods in a research and development setting.

Introduction

Deoxysugars and their corresponding alditols (sugar alcohols) are crucial components in a variety of biologically active molecules, including antibiotics and antiviral agents. Specifically, 2-deoxysugars are key structural motifs in many important pharmaceuticals. The enzymatic synthesis of these compounds provides a powerful tool for obtaining enantiomerically pure products under mild reaction conditions. This guide focuses on the enzymatic synthesis of this compound, a five-carbon deoxygenated sugar alcohol. The proposed pathway involves a two-step enzymatic cascade, beginning with the synthesis of the precursor, 2-deoxy-D-ribose.

Enzymatic Synthesis of 2-Deoxy-D-Ribose

The primary enzyme utilized for the synthesis of 2-deoxy-D-ribose is 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4) . DERA is a class I aldolase that catalyzes the reversible aldol addition of acetaldehyde to an acceptor aldehyde.[1][2] In the context of 2-deoxy-D-ribose synthesis, DERA catalyzes the condensation of acetaldehyde and D-glyceraldehyde 3-phosphate (G3P) to form 2-deoxy-D-ribose-5-phosphate (DR5P).[2] Subsequent dephosphorylation, which can occur in situ when using whole-cell catalysts, yields 2-deoxy-D-ribose.[1]

Reaction Pathway

The enzymatic synthesis of 2-deoxy-D-ribose can be achieved using either isolated enzymes or whole-cell biocatalysts. Whole-cell systems are often preferred for their ability to regenerate cofactors and for containing the necessary enzymatic machinery for the entire pathway from simple starting materials.

Enzymatic_Synthesis_of_2_Deoxy_D_Ribose Acetaldehyde Acetaldehyde DERA DERA (EC 4.1.2.4) Acetaldehyde->DERA G3P D-Glyceraldehyde 3-Phosphate G3P->DERA DR5P 2-Deoxy-D-ribose 5-Phosphate DERA->DR5P Aldol Condensation Phosphatase Phosphatase DR5P->Phosphatase DR 2-Deoxy-D-ribose Phosphatase->DR Dephosphorylation

Figure 1: Enzymatic synthesis of 2-deoxy-D-ribose.
Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 2-deoxy-D-ribose using different biocatalysts and conditions.

Table 1: Performance of Different DERA Biocatalysts in 2-Deoxy-D-Ribose Synthesis

BiocatalystSubstratesProduct ConcentrationYieldReference
Whole-cell E. coli expressing mutant KDERAD-Glyceraldehyde, Acetaldehyde287.06 g/L0.71 mol/mol D-glyceraldehyde[1]
Whole-cell E. coli expressing DERAGlucose, Acetaldehyde100 mM (DR5P)Not Reported[3]
Experimental Protocols

This protocol is adapted from studies using engineered E. coli cells overexpressing a DERA enzyme.[1]

1. Strain Cultivation:

  • Culture E. coli cells harboring the DERA expression plasmid in a suitable medium (e.g., LB medium) with an appropriate antibiotic at 37°C with shaking.

  • Induce protein expression with an inducer (e.g., IPTG) when the optical density at 600 nm (OD600) reaches a specified value (e.g., 0.6-0.8).

  • Continue cultivation at a lower temperature (e.g., 20-25°C) for a set period (e.g., 12-16 hours) to allow for protein expression.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

2. Biotransformation:

  • Resuspend the harvested cells in a reaction buffer to a desired cell density.

  • The reaction mixture should contain the substrates, for example, D-glyceraldehyde and acetaldehyde, at optimized concentrations.

  • Carry out the reaction in a temperature-controlled bioreactor with gentle agitation.

  • Monitor the reaction progress by analyzing samples periodically using techniques such as HPLC.

3. Product Isolation:

  • After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the product can be further purified using methods like chromatography.

Proposed Enzymatic Reduction of 2-Deoxy-D-Ribose to this compound

The conversion of the aldehyde group of 2-deoxy-D-ribose to a primary alcohol to yield this compound can be achieved through a reduction reaction. This can be catalyzed by enzymes from the alcohol dehydrogenase (ADH, EC 1.1.1.1) or aldo-keto reductase (AKR) superfamilies.[4][5] These enzymes typically utilize a cofactor, such as NADH or NADPH, as a hydride donor.

Proposed Reaction Pathway

A coupled enzymatic system can be envisioned where the 2-deoxy-D-ribose produced in the first step is directly reduced to this compound. This would require an appropriate reductase and a cofactor regeneration system.

Enzymatic_Reduction_to_2_Deoxy_D_Ribitol DR 2-Deoxy-D-ribose Reductase Alcohol Dehydrogenase / Aldo-Keto Reductase DR->Reductase NADP NADP+ Reductase->NADP Ribitol This compound Reductase->Ribitol Reduction NADPH NADPH NADPH->Reductase CofactorRegen Cofactor Regeneration System NADP->CofactorRegen CofactorRegen->NADPH

Figure 2: Proposed enzymatic reduction of 2-deoxy-D-ribose.
Data Presentation

While specific data for the enzymatic reduction of 2-deoxy-D-ribose is limited in the literature, the following table provides general parameters for alcohol dehydrogenases acting on similar substrates.

Table 2: General Characteristics of Alcohol Dehydrogenases for Aldehyde Reduction

Enzyme SourceSubstrate(s)CofactorOptimal pHOptimal Temperature (°C)
Saccharomyces cerevisiaeVarious aldehydesNADH/NADPH7.0-8.525-35
Horse LiverVarious aldehydesNADH7.0-9.025-40
Thermoanaerobacter brockiiSecondary alcohols/ketonesNADPH7.5-8.560-70
Experimental Protocols

This protocol provides a general framework for the enzymatic reduction of an aldehyde like 2-deoxy-D-ribose.

1. Enzyme and Substrate Preparation:

  • Obtain a commercially available alcohol dehydrogenase or express and purify a selected reductase.

  • Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

  • Prepare a solution of 2-deoxy-D-ribose and the cofactor (NADH or NADPH) in the same buffer.

2. Reduction Reaction:

  • In a reaction vessel, combine the buffer, 2-deoxy-D-ribose solution, and cofactor solution.

  • If a cofactor regeneration system is used (e.g., glucose dehydrogenase and glucose), add these components to the reaction mixture.

  • Initiate the reaction by adding the alcohol dehydrogenase solution.

  • Incubate the reaction at the optimal temperature for the enzyme with gentle mixing.

  • Monitor the consumption of the cofactor (decrease in absorbance at 340 nm) or the formation of the product by HPLC or GC.

3. Product Analysis and Purification:

  • Once the reaction is complete, the product, this compound, can be identified and quantified.

  • Purification can be achieved using standard chromatographic techniques.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from starting materials to the final product, this compound.

Experimental_Workflow Start Starting Materials (e.g., Acetaldehyde, G3P) Step1 Step 1: DERA-catalyzed Synthesis of 2-Deoxy-D-ribose (Whole-cell or Isolated Enzyme) Start->Step1 Intermediate Intermediate Product: 2-Deoxy-D-ribose Step1->Intermediate Purification1 Optional Purification Intermediate->Purification1 Step2 Step 2: Enzymatic Reduction (ADH/AKR) Purification1->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Analysis Analysis and Purification (HPLC, GC, NMR) FinalProduct->Analysis

Figure 3: Overall experimental workflow.

Conclusion

The enzymatic synthesis of this compound presents a promising and sustainable route for the production of this valuable chiral intermediate. While the synthesis of its precursor, 2-deoxy-D-ribose, using DERA is well-documented and scalable, the direct enzymatic reduction to this compound requires further research to identify and optimize suitable reductases. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement a complete enzymatic pathway for the synthesis of this compound. Future work should focus on screening for and engineering alcohol dehydrogenases or aldo-keto reductases with high activity and selectivity towards 2-deoxy-D-ribose. The development of a one-pot, multi-enzyme cascade for the direct conversion of simple sugars and acetaldehyde to this compound would be a significant advancement in the field of biocatalysis for pharmaceutical manufacturing.

References

The Metabolic Crossroads of 2-Deoxy-D-Ribose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the metabolic functions of 2-deoxy-D-ribose . Extensive literature searches did not yield significant information regarding the specific metabolic pathways of 2-deoxy-D-ribitol . It is plausible that the intended subject of inquiry was 2-deoxy-D-ribose, a critical component of deoxyribonucleic acid (DNA) and a molecule with established roles in cellular metabolism.

Introduction

2-Deoxy-D-ribose is a naturally occurring monosaccharide that serves as a fundamental building block of DNA.[1] Its metabolic pathways are crucial for both the synthesis of genetic material and the catabolism of DNA degradation products. Beyond its central role in nucleic acid metabolism, 2-deoxy-D-ribose is implicated in various cellular processes, including energy metabolism and signaling pathways that govern cell fate. This technical guide provides an in-depth exploration of the metabolic pathways involving 2-deoxy-D-ribose, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Metabolic Pathways of 2-Deoxy-D-Ribose

The metabolic fate of 2-deoxy-D-ribose is primarily dictated by the cellular context and the organism. In many organisms, it is channeled into central carbon metabolism through phosphorylation and subsequent cleavage. Two primary catabolic pathways have been elucidated, particularly in bacteria: the deoxyribose-5-phosphate aldolase (DERA) pathway and a more recently discovered oxidative pathway.

Deoxyribose-5-Phosphate Aldolase (DERA) Pathway

This is the canonical pathway for 2-deoxy-D-ribose catabolism. The initial step involves the phosphorylation of 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate by the enzyme deoxyribose kinase . Subsequently, deoxyribose-5-phosphate aldolase (DERA) catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate into two key glycolytic intermediates: glyceraldehyde-3-phosphate and acetaldehyde.[1]

DERA_Pathway 2-Deoxy-D-ribose 2-Deoxy-D-ribose 2-Deoxy-D-ribose-5-phosphate 2-Deoxy-D-ribose-5-phosphate 2-Deoxy-D-ribose->2-Deoxy-D-ribose-5-phosphate Deoxyribose kinase (ATP -> ADP) Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate 2-Deoxy-D-ribose-5-phosphate->Glyceraldehyde-3-phosphate DERA Acetaldehyde Acetaldehyde 2-Deoxy-D-ribose-5-phosphate->Acetaldehyde DERA

Figure 1: Deoxyribose-5-Phosphate Aldolase (DERA) Pathway.
Oxidative Pathway of 2-Deoxy-D-Ribose Catabolism

Recent research has identified a novel oxidative pathway for 2-deoxy-D-ribose catabolism in some bacteria, such as Pseudomonas simiae.[2] This pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate, which is further oxidized to 2-keto-3-deoxy-D-ribonate. This intermediate is then cleaved to yield acetyl-CoA and glyceryl-CoA.[2] In some bacteria, this pathway operates in parallel with the DERA pathway.[2]

Oxidative_Pathway 2-Deoxy-D-ribose 2-Deoxy-D-ribose 2-Deoxy-D-ribonate 2-Deoxy-D-ribonate 2-Deoxy-D-ribose->2-Deoxy-D-ribonate Deoxyribose dehydrogenase 2-Keto-3-deoxy-D-ribonate 2-Keto-3-deoxy-D-ribonate 2-Deoxy-D-ribonate->2-Keto-3-deoxy-D-ribonate Deoxyribonate dehydrogenase Acetyl-CoA Acetyl-CoA 2-Keto-3-deoxy-D-ribonate->Acetyl-CoA Cleavage Glyceryl-CoA Glyceryl-CoA 2-Keto-3-deoxy-D-ribonate->Glyceryl-CoA Cleavage

Figure 2: Oxidative Pathway of 2-Deoxy-D-Ribose Catabolism.
Biosynthesis of 2-Deoxy-D-Ribose

The primary route for the biosynthesis of 2-deoxy-D-ribose is through the reduction of ribonucleotides. The enzyme ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). This process is fundamental for the de novo synthesis of DNA precursors.[3]

Quantitative Data

The following tables summarize key kinetic parameters for enzymes involved in 2-deoxy-D-ribose metabolism.

Table 1: Michaelis-Menten Constants (Km) for Deoxyribose-5-Phosphate Aldolase (DERA)

SubstrateOrganismKm (M)Reference
2-Deoxy-D-ribose-5-phosphateRat Liver1.7 x 10-4[4]
AcetaldehydeRat Liver2.67 x 10-4[4]
D-Glyceraldehyde-3-phosphateRat Liver2.0 x 10-4[4]
2-Deoxy-D-ribose-5-phosphateThermococcus onnurineus NA10.22 ± 0.01 x 10-3[5]

Table 2: Maximum Velocity (Vmax) for Deoxyribose-5-Phosphate Aldolase (DERA)

SubstrateOrganismVmax (µmol/min/mg)Reference
2-Deoxy-D-ribose-5-phosphateBacillus halodurans (BH1352)52-67[1]
2-Deoxy-D-ribose-5-phosphateLactobacillus brevis102[1]

Experimental Protocols

Assay for Deoxyribose-5-Phosphate Aldolase (DERA) Activity

This protocol is based on the colorimetric measurement of acetaldehyde, a product of the DERA-catalyzed reaction.

Materials:

  • Purified DERA enzyme or cell lysate containing DERA

  • 2-Deoxy-D-ribose-5-phosphate (substrate)

  • Tricine buffer (pH 7.5)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Acetaldehyde standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tricine buffer and 2-deoxy-D-ribose-5-phosphate.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the DERA enzyme preparation.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the DNPH solution. This will derivatize the acetaldehyde product.

  • Incubate for a further period to allow for complete derivatization.

  • Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 540 nm).

  • Generate a standard curve using known concentrations of acetaldehyde to quantify the amount of product formed.

  • Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

DERA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Equilibrate Temperature Equilibrate Temperature Prepare Reaction Mix->Equilibrate Temperature Add Enzyme Add Enzyme Equilibrate Temperature->Add Enzyme Incubate Incubate Add Enzyme->Incubate Stop Reaction (Add DNPH) Stop Reaction (Add DNPH) Incubate->Stop Reaction (Add DNPH) Derivatization Derivatization Stop Reaction (Add DNPH)->Derivatization Measure Absorbance Measure Absorbance Derivatization->Measure Absorbance Standard Curve Standard Curve Measure Absorbance->Standard Curve Calculate Activity Calculate Activity Standard Curve->Calculate Activity

Figure 3: Experimental Workflow for DERA Activity Assay.
In Vitro Kinase Assay for Deoxyribose Kinase

This protocol describes a general method for measuring the activity of deoxyribose kinase by quantifying the amount of ADP produced.

Materials:

  • Purified deoxyribose kinase or cell lysate

  • 2-Deoxy-D-ribose (substrate)

  • ATP

  • Kinase assay buffer (containing MgCl2)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, 2-deoxy-D-ribose, and ATP.

  • Add the deoxyribose kinase preparation to initiate the reaction.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate as per the kit instructions.

  • Add the Kinase Detection Reagent, which converts the ADP generated to ATP and then to a luminescent signal.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.

  • A standard curve using known ADP concentrations should be prepared to quantify the results.

Role in Signaling Pathways

Recent studies have revealed a role for 2-deoxy-D-ribose in cellular signaling, particularly in the context of apoptosis and cellular stress responses.

Inhibition of the p38 MAPK Signaling Pathway

2-Deoxy-D-ribose has been shown to inhibit hypoxia-induced apoptosis by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a key signaling cascade that is activated by various environmental stresses and inflammatory cytokines, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[6] By inhibiting the phosphorylation and thus the activation of p38 MAPK, 2-deoxy-D-ribose can protect cells from hypoxia-induced cell death.[2] This effect may be particularly relevant in the tumor microenvironment, where high levels of thymidine phosphorylase can generate 2-deoxy-D-ribose, potentially contributing to tumor progression by preventing apoptosis.[2]

p38_MAPK_Signaling Hypoxia Hypoxia Upstream Kinases Upstream Kinases Hypoxia->Upstream Kinases Activates 2-Deoxy-D-ribose 2-Deoxy-D-ribose p38 MAPK p38 MAPK 2-Deoxy-D-ribose->p38 MAPK Inhibits phosphorylation Upstream Kinases->p38 MAPK Phosphorylates Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Activates Apoptosis Apoptosis Downstream Effectors->Apoptosis

Figure 4: Inhibition of p38 MAPK Signaling by 2-Deoxy-D-Ribose.

Conclusion

2-Deoxy-D-ribose is a metabolite of central importance, with well-defined roles in the biosynthesis and catabolism of DNA. The elucidation of both the canonical DERA pathway and the more recently discovered oxidative catabolic pathways highlights the metabolic versatility of organisms in utilizing this deoxy sugar. Furthermore, the emerging role of 2-deoxy-D-ribose in cellular signaling, such as the inhibition of the p38 MAPK pathway, opens new avenues for research into its broader physiological and pathophysiological functions. This guide provides a foundational understanding of these processes, offering valuable data and methodologies for professionals in the fields of biomedical research and drug development.

References

An In-depth Technical Guide to 2-Deoxy-D-Ribitol: From Obscurity to Research Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-D-ribitol, also known as 2-deoxy-D-erythro-pentitol, is a naturally occurring sugar alcohol that has remained largely in the shadow of its well-known counterpart, 2-deoxy-D-ribose. While the latter is a cornerstone of genetics as a fundamental component of deoxyribonucleic acid (DNA), the history and biological significance of this compound are less defined. This technical guide consolidates the available scientific knowledge on this compound, covering its known properties, natural occurrence, and the synthetic strategies for related compounds. The document aims to provide a comprehensive resource for researchers and professionals in drug development and the broader scientific community who are interested in the potential applications of this and similar molecules.

Discovery and History: An Obscure Past

The specific historical details surrounding the initial discovery and isolation of this compound are not well-documented in prominent scientific literature. Unlike 2-deoxy-D-ribose, which was discovered by Phoebus Levene in 1929 as a key component of DNA, this compound does not have a clearly defined moment of discovery.[1] Its identification is more likely a result of broader investigations into the composition of natural products and the chemical manipulation of more common sugars.

The primary context in which this compound and its derivatives appear in the scientific literature is as a synthetic target or as a reduction product of 2-deoxy-D-ribose. This suggests that much of the knowledge about this compound has been generated from a chemical synthesis perspective rather than through the exploration of its natural biological roles.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is available from various chemical databases. These properties are essential for its handling, characterization, and potential application in research and development.

PropertyValueSource
Molecular Formula C₅H₁₂O₄[2]
Molecular Weight 136.15 g/mol [2]
IUPAC Name (2R,3S)-pentane-1,2,3,5-tetrol[2]
CAS Number 13942-76-2[3]
Synonyms 2-Deoxy-D-erythro-pentitol[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 80.9 Ų[2]
XLogP3-AA -2[2]

Synthesis and Experimental Protocols

While detailed experimental protocols for the direct synthesis of this compound are scarce in the readily available literature, methods for the synthesis of its L-enantiomer, 2-deoxy-L-ribitol, and a related cyclic ether, 1,4-anhydro-2-deoxy-D-ribitol, have been described. These protocols provide valuable insights into the chemical strategies that could be adapted for the synthesis of this compound.

Synthesis of 2-Deoxy-L-ribitol via Radical Cyclization

A reported synthesis of 2-deoxy-L-ribitol involves a unique and highly efficient radical process starting from D-sugars.[4]

Methodology:

  • Preparation of the Radical Cyclization Precursor: The initial steps involve the chemical modification of a readily available D-sugar to introduce the necessary functional groups for the subsequent radical cyclization. This multi-step process is not detailed in the abstract but is a critical prerequisite.

  • Radical Cyclization and Fragmentation: The precursor undergoes a radical cyclization reaction, which is followed by a fragmentation step. This key transformation results in the formation of the desired 2-deoxy-L-ribitol with a translocation of the carbonyl group in the acyclic carbohydrate system.[4]

  • Optimization: The radical process was optimized to minimize the formation of byproducts, leading to the exclusive formation of the desired product.[4]

  • Confirmation: The stereochemistry of the resulting 2-deoxy-L-ribitol was confirmed by X-ray crystal structure analysis.[4]

Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol

This cyclic derivative of this compound is an important molecule in the study of DNA repair mechanisms and as a component in the synthesis of modified oligonucleotides.[5]

Methodology:

  • Starting Material: The synthesis begins with 2-deoxy-D-ribose.

  • Reduction: The aldehyde group of 2-deoxy-D-ribose is reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride.

  • Acid-Catalyzed Cyclization: The resulting acyclic this compound is then subjected to an acid-catalyzed intramolecular cyclization (dehydration) to form the stable five-membered tetrahydrofuran ring of 1,4-anhydro-2-deoxy-D-ribitol.

This relationship highlights a primary synthetic route to the core structure of this compound and its derivatives.

G Logical Relationship: 2-Deoxy-D-Ribose and this compound 2-Deoxy-D-Ribose 2-Deoxy-D-Ribose This compound This compound 2-Deoxy-D-Ribose->this compound Reduction (e.g., NaBH4)

References

An In-depth Technical Guide on 2-deoxy-D-ribitol and its Relation to DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-deoxy-D-ribitol, a sugar alcohol, and elucidates its structural and functional relationship to the core components of genetic material: Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). While not a direct constituent of nucleic acids, this compound is the reduction product of 2-deoxy-D-ribose, the fundamental pentose sugar that forms the backbone of DNA. Understanding the subtle yet critical chemical distinctions between these molecules, alongside D-ribose of RNA, is paramount for research in metabolic pathways, drug development, and synthetic biology. This document details the physicochemical properties, relevant metabolic pathways, experimental protocols, and the application of these molecules in therapeutic and research contexts.

Introduction: Defining the Core Molecules

At the heart of molecular biology lie the nucleic acids, DNA and RNA, which are polymers composed of nucleotide monomers. Each nucleotide consists of a phosphate group, a nitrogenous base, and a five-carbon sugar (a pentose). The identity of this pentose sugar is a primary distinguishing feature between DNA and RNA.

  • D-Ribose: The sugar component of RNA.

  • 2-deoxy-D-ribose: The sugar component of DNA.[1] Its name signifies that the hydroxyl (-OH) group at the second (2') carbon position of the ribose ring is replaced by a hydrogen atom.[2][3] This modification confers greater chemical stability to DNA, making it suitable for the long-term storage of genetic information.[2][4]

  • This compound: A pentitol, or sugar alcohol, that is the derivative of 2-deoxy-D-ribose where the aldehyde group at the C1 position has been reduced to a primary alcohol group.

This guide will focus on the structural characteristics of this compound and trace its relationship back to its parent sugar, 2-deoxy-D-ribose, thereby connecting it to the fundamental structure of DNA.

Physicochemical Properties and Structural Comparison

The functional differences between DNA and RNA, and the metabolic relevance of related sugars, are rooted in their molecular structure.

Table 1: Physicochemical Properties of this compound

Property Value Source
PubChem CID 10796791 [5]
Molecular Formula C₅H₁₂O₄ [5]
Molecular Weight 136.15 g/mol [5]
IUPAC Name (2R,3S)-pentane-1,2,3,5-tetrol [5]

| Description | A secondary alcohol, classified as a 2-deoxy-d-erythro-pentitol. |[5] |

Table 2: Structural Comparison of Key Pentose Sugars and Derivatives

Feature D-Ribose 2-deoxy-D-ribose This compound
Molecular Formula C₅H₁₀O₅ C₅H₁₀O₄ C₅H₁₂O₄
Molar Mass 150.13 g/mol 134.13 g/mol 136.15 g/mol
Functional Group at C1 Aldehyde (-CHO) Aldehyde (-CHO) Primary Alcohol (-CH₂OH)
Functional Group at C2 Hydroxyl (-OH) Hydrogen (-H) Hydrogen (-H)

| Role in Biology | Backbone of RNA | Backbone of DNA | Endogenous metabolite |

The critical distinction for nucleic acid stability lies at the C2 position. The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose prevents the kind of intramolecular hydrolysis that can occur in RNA under alkaline conditions, rendering DNA a more robust molecule.[2] this compound shares the deoxygenated C2 position but differs at C1, where the reactive aldehyde of its parent sugar is reduced to a more stable alcohol.

G Ribose D-Ribose (in RNA) C₅H₁₀O₅ Deoxyribose 2-deoxy-D-ribose (in DNA) C₅H₁₀O₄ Ribose->Deoxyribose  -OH to -H at C2 (Deoxygenation) Deoxyribitol This compound C₅H₁₂O₄ Deoxyribose->Deoxyribitol  -CHO to -CH₂OH at C1 (Reduction)

Caption: Structural relationships between key pentoses and their derivatives.

Metabolic Pathways and Biological Significance

While 2-deoxy-D-ribose is central to DNA, both it and its derivatives participate in various metabolic processes.

Biosynthesis of 2-deoxy-D-ribose

Deoxyribonucleotides are not typically synthesized from free 2-deoxy-D-ribose. Instead, the process occurs at the level of ribonucleotides. Enzymes known as ribonucleotide reductases (RNRs) catalyze the deoxygenation of the ribose moiety within ribonucleoside diphosphates (NDPs) to form deoxyribonucleoside diphosphates (dNDPs).[3] This is a crucial step in providing the necessary building blocks for DNA replication and repair.

Catabolism of 2-deoxy-D-ribose

Bacteria have evolved pathways to utilize deoxyribose as a carbon source. Recent studies have identified novel oxidative pathways for the catabolism of 2-deoxy-D-ribose and its oxidized form, 2-deoxy-D-ribonate.[6][7] In organisms like Pseudomonas simiae, a proposed pathway involves:

  • Oxidation of deoxyribose to deoxyribonate.

  • Further oxidation to ketodeoxyribonate.

  • Cleavage of ketodeoxyribonate to yield acetyl-CoA and glyceryl-CoA, which can then enter central metabolism.[6][7]

G cluster_pathway Bacterial Catabolism of 2-deoxy-D-ribose dr 2-deoxy-D-ribose drn 2-deoxy-D-ribonate dr->drn Oxidation kdrn Ketodeoxyribonate drn->kdrn Oxidation products Acetyl-CoA + Glyceryl-CoA kdrn->products Cleavage TCA TCA Cycle products->TCA Glycolysis Central Metabolism products->Glycolysis

Caption: Proposed oxidative pathway for 2-deoxy-D-ribose catabolism in bacteria.
Other Biological Activities

Beyond its role as a metabolic intermediate, 2-deoxy-D-ribose has been investigated for other biological effects:

  • Angiogenesis: It has been shown to promote angiogenesis (the formation of new blood vessels) mediated by Vascular Endothelial Growth Factor (VEGF).[8] This has led to research into its use in wound dressings.[8]

  • Oxidative Stress and Apoptosis: As a highly reducing sugar, 2-deoxy-D-ribose can induce apoptosis in certain cell types, such as human fibroblasts and pancreatic beta-cells.[9][10] This process appears to involve the depletion of intracellular reduced glutathione (GSH) and an increase in oxidative stress and protein glycation.[9][10]

Applications in Drug Development and Research

The unique structure of 2-deoxy-D-ribose makes it a vital building block in medicinal chemistry and a valuable tool in metabolic research.

  • Antiviral and Anti-Tumor Drug Synthesis: 2-deoxy-D-ribose is a critical precursor for the synthesis of nucleoside analogs, a class of drugs that are cornerstones of antiviral (e.g., for HIV and Hepatitis B) and anticancer therapies.[11] These drugs mimic natural nucleosides and are incorporated into viral or cellular DNA, where they act as chain terminators, disrupting replication.[11]

  • Metabolic Studies: The molecule is used in laboratory settings to investigate cellular metabolism, particularly pathways related to nucleic acid synthesis and energy production.[12]

  • Radiosensitization in Cancer Therapy: Some studies have explored its potential as a radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy by altering their metabolism.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section outlines a protocol for a prebiotic synthesis of 2-deoxy-D-ribose, adapted from the literature, which demonstrates its formation from simpler, prebiotically relevant molecules.[13][14]

Protocol: Amino Ester-Promoted Synthesis of 2-deoxy-D-ribose

This experiment describes the aldol condensation of D-glyceraldehyde and acetaldehyde, promoted by an amino ester, to form 2-deoxy-D-ribose.

Objective: To synthesize 2-deoxy-D-ribose from prebiotic building blocks and quantify the yield.

Materials and Reagents:

  • D-Glyceraldehyde

  • Acetaldehyde

  • L-proline ethyl ester (or other proteinogenic amino ester)

  • Deionized water (unbuffered)

  • N,N-diphenyl hydrazine (for trapping/derivatization)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard analytical equipment (glassware, magnetic stirrer, etc.)

  • Gas Chromatography (GC) instrument for analysis

Experimental Workflow:

G cluster_prep Reaction Setup cluster_react Reaction and Trapping cluster_analysis Isolation and Analysis A1 Dissolve D-Glyceraldehyde in deionized water A2 Add L-proline ethyl ester (20 mol%) A1->A2 A3 Add Acetaldehyde A2->A3 B1 Stir at room temperature (e.g., 7 days) A3->B1 B2 Add N,N-diphenyl hydrazine in Methanol to trap products B1->B2 C1 Concentrate mixture in vacuo B2->C1 C2 Purify via silica gel column chromatography C1->C2 C3 Analyze fractions by GC to determine yield C2->C3

Caption: Experimental workflow for the synthesis of 2-deoxy-D-ribose.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve D-glyceraldehyde (1.0 eq) in unbuffered deionized water.

  • Add the amino ester promoter, such as L-proline ethyl ester (0.20 eq).

  • Add acetaldehyde (1.0 eq) to the solution.

  • Reaction: Seal the vessel and stir the mixture at room temperature. The reaction progress can be monitored over several days. A typical reaction time cited is 7 days.[13]

  • Product Trapping: To facilitate isolation, the resulting carbohydrates are trapped as hydrazone derivatives. Prepare a solution of N,N-diphenyl hydrazine in methanol and add it to the reaction mixture.

  • Workup and Isolation: After stirring, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified using silica gel column chromatography, typically with a solvent system like dichloromethane-methanol, to separate the 2-deoxy-D-ribose hydrazone from other products and starting materials.

  • Analysis: The yield of 2-deoxy-D-ribose is determined by analyzing the purified fractions using Gas Chromatography (GC) against a known standard. Reported yields for this type of reaction are in the range of ≥4-5%.[13][14]

Conclusion

This compound, as the reduced form of 2-deoxy-D-ribose, is intrinsically linked to the structure of DNA. While 2-deoxy-D-ribose provides the stable, deoxygenated sugar backbone essential for the integrity of the genetic code, its related metabolites and derivatives are active participants in cellular processes ranging from catabolism to signaling. For researchers in drug development, the 2-deoxy-D-ribose scaffold remains a foundational element for creating potent antiviral and anti-cancer therapeutics. A thorough understanding of the chemistry, metabolism, and biological activities of this family of molecules is therefore indispensable for continued innovation in the life sciences.

References

The Therapeutic Potential of 2-Deoxy-D-Ribose and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the burgeoning therapeutic applications of 2-deoxy-D-ribose and its reduced form, 2-deoxy-D-ribitol, collectively referred to herein as 2dDR. While historically recognized for its fundamental role as a building block of deoxyribonucleic acid (DNA), recent research has unveiled a spectrum of pharmacological activities, positioning 2dDR as a molecule of significant interest in drug development. This document details its mechanism of action in various contexts, including its role as a substrate in enzyme-mediated therapies, its induction of oxidative stress and apoptosis in cancer cells, and its pro-angiogenic effects. A primary focus is given to the clinical development of ribitol (as BBP-418) for the treatment of Limb-Girdle Muscular Dystrophy type 2I (LGMD2I), for which substantial clinical trial data is available. Furthermore, this guide outlines preclinical findings in oncology, virology, and regenerative medicine, supported by detailed experimental protocols and quantitative data to facilitate further investigation.

Introduction: Beyond the Blueprint of Life

2-Deoxy-D-ribose is a naturally occurring monosaccharide that constitutes the backbone of DNA.[1] Its unique chemical structure, lacking a hydroxyl group at the 2' position, imparts the flexibility necessary for the formation of the DNA double helix.[2] Beyond this canonical role, exogenous administration of 2dDR has been shown to elicit a range of biological effects, indicating a broader therapeutic potential. These effects are largely attributed to its metabolic fate and its ability to influence cellular redox states and signaling pathways. This guide explores these non-canonical functions and their potential translation into novel therapeutic strategies.

Therapeutic Applications

Limb-Girdle Muscular Dystrophy Type 2I (LGMD2I)

A significant breakthrough in the therapeutic application of 2dDR derivatives has been the development of BBP-418 (ribitol) for the treatment of LGMD2I, a rare genetic disorder caused by mutations in the FKRP gene.[3]

Mechanism of Action: In LGMD2I, mutations in the fukutin-related protein (FKRP) lead to defective glycosylation of α-dystroglycan, a protein essential for muscle fiber stability.[3][4] BBP-418, an oral prodrug of ribitol, is designed to increase the intracellular concentration of CDP-ribitol, a substrate for the partially functional FKRP enzyme.[5][6] By supplying supraphysiological levels of this substrate, the residual activity of the mutant FKRP is harnessed to improve the glycosylation of α-dystroglycan, thereby restoring muscle cell integrity and function.[5]

Clinical Trial Data: The clinical development of BBP-418 has progressed through Phase 1 and 2 trials, with a Phase 3 trial (FORTIFY) currently underway.[3][7]

Table 1: Summary of BBP-418 Clinical Trial Findings

Trial PhaseNumber of ParticipantsKey FindingsReference
Phase 1 93 healthy volunteersGenerally well-tolerated with no serious adverse events. Most common side effects were mild gastrointestinal issues.[3]
Phase 2 (Open-label) 14 LGMD2I patients- 43% average increase in glycosylated α-dystroglycan after 90 days. - Significant reduction in creatine kinase (a marker of muscle damage). - Improved walking ability sustained at 15 months.[3]
Phase 3 (FORTIFY) ~81 LGMD2I patients (planned)Ongoing, double-blind, placebo-controlled study to evaluate long-term efficacy and safety. Primary endpoint is the change in the North Star Assessment for LGMD (NSAD) at 36 months.[3][7][8]

Experimental Protocol: BBP-418 Administration in Clinical Trials

  • Dosage and Administration: In the Phase 3 FORTIFY trial, BBP-418 is administered orally twice daily.[3] Doses of 9g or 12g are used, depending on the patient's body weight.[3] The drug is supplied as granules in sachets, which are reconstituted in water for administration.[7]

Signaling Pathway: Proposed Mechanism of BBP-418 in LGMD2I

BBP418_Mechanism BBP418 BBP-418 (Oral Ribitol) CDP_Ribitol Increased Intracellular CDP-Ribitol BBP418->CDP_Ribitol Metabolic Conversion mutant_FKRP Mutant FKRP Enzyme CDP_Ribitol->mutant_FKRP Substrate alpha_DG α-Dystroglycan mutant_FKRP->alpha_DG Acts upon glycosylated_alpha_DG Properly Glycosylated α-Dystroglycan alpha_DG->glycosylated_alpha_DG Glycosylation muscle_stability Improved Muscle Cell Stability glycosylated_alpha_DG->muscle_stability

Mechanism of BBP-418 in LGMD2I.

Oncology

2-Deoxy-D-ribose has been investigated as a potential anti-cancer agent, primarily due to its ability to induce oxidative stress and apoptosis in cancer cells.[2]

Mechanism of Action: 2dDR is a highly reducing sugar that can lead to the generation of reactive oxygen species (ROS) within cells.[9][10] This increase in ROS can overwhelm the cellular antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, and ultimately triggering programmed cell death (apoptosis).[9] This pro-apoptotic effect appears to be more pronounced in rapidly dividing cancer cells, which often have a higher metabolic rate and may be more susceptible to oxidative stress.

Signaling Pathway: 2dDR-Induced Oxidative Stress and Apoptosis

Oxidative_Stress_Pathway dRib 2-Deoxy-D-Ribose ROS Increased Reactive Oxygen Species (ROS) dRib->ROS GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage NFkB_AP1 Activation of NF-κB and AP-1 ROS->NFkB_AP1 Mitochondria Mitochondrial Dysfunction Oxidative_Damage->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_AP1->Apoptosis

2dDR-induced oxidative stress pathway.

Experimental Protocol: Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 2-deoxy-D-ribose for the desired time period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Experimental Protocol: Detection of Apoptosis by Flow Cytometry

Annexin V staining is a common method to detect apoptotic cells by flow cytometry.[13]

  • Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[13]

Antiviral Applications

2-Deoxy-D-ribose serves as a crucial precursor in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), a class of antiviral drugs used in the treatment of HIV and Hepatitis B.[2][14] These drugs mimic natural nucleosides and are incorporated into the viral DNA chain during replication, leading to chain termination and inhibition of viral propagation.[2] Additionally, the related compound 2-deoxy-D-glucose (2-DG) has been investigated as a broad-spectrum antiviral due to its ability to inhibit glycolysis and protein glycosylation, processes essential for the replication of many viruses.[15][16]

Regenerative Medicine: Hair Growth

Preclinical studies have indicated a potential role for 2-deoxy-D-ribose in promoting hair regrowth.[17][18][19]

Mechanism of Action: The proposed mechanism involves the stimulation of angiogenesis (new blood vessel formation) around the hair follicles.[17][19] This enhanced blood supply is thought to improve the delivery of nutrients and oxygen, thereby promoting the anagen (growth) phase of the hair cycle.[17][19]

Preclinical Data: A study in a mouse model of androgenic alopecia demonstrated that topical application of a 2dDR gel led to significant improvements in hair follicle length and density, with efficacy reported to be 80-90% of that observed with minoxidil, an FDA-approved treatment for hair loss.[17][19]

Table 2: Quantitative Data from Preclinical Hair Growth Study

Treatment GroupHair Follicle Length (µm)Hair Follicle Density (follicles/mm²)Anagen/Telogen RatioReference
Control (Testosterone) ~200~10~1[17]
2dDR Gel ~450~25~4[17]
Minoxidil (2%) ~500~28~4.5[17]

(Data are approximate values interpreted from graphical representations in the cited source and are for illustrative purposes.)

Synthesis of this compound

While much of the therapeutic research has focused on 2-deoxy-D-ribose, its reduced form, this compound, is also of interest. A common synthetic route involves the reduction of 2-deoxy-D-ribose. Additionally, methods for the synthesis of the L-enantiomer, 2-deoxy-L-ribose, from 2-deoxy-D-ribose have been described, which can be adapted for the synthesis of this compound.[20][21] A general approach involves the protection of the aldehyde group, followed by reduction of the sugar to the corresponding alcohol.

Future Directions and Conclusion

The therapeutic landscape for 2-deoxy-D-ribose and its derivatives is expanding beyond its classical role in nucleic acid structure. The promising clinical data for ribitol in LGMD2I highlights the potential of substrate replacement therapies for genetic disorders. The pro-apoptotic and pro-angiogenic properties of 2dDR open avenues for further investigation in oncology and regenerative medicine, respectively. However, it is crucial to note that the induction of oxidative stress, while beneficial in an anti-cancer context, could also pose a risk of off-target toxicity, warranting careful dose-finding studies and toxicological evaluation. Future research should focus on elucidating the detailed molecular mechanisms underlying the diverse biological activities of 2dDR, optimizing delivery systems, and conducting well-controlled clinical trials to validate its therapeutic efficacy and safety in various disease settings. The information presented in this guide serves as a foundational resource for researchers and drug development professionals poised to explore the full therapeutic potential of this versatile molecule.

References

The Stereochemistry of 2-Deoxy-D-ribitol and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-deoxy-D-ribitol and its isomers. It delves into their structural relationships, physicochemical properties, and synthetic methodologies. Furthermore, this guide explores the biological implications of the parent sugar, 2-deoxy-D-ribose, with a focus on its role in inducing apoptosis, offering insights for drug development and related research fields.

Introduction to the Stereochemistry of 2-Deoxy-pentitols

This compound is a pentitol, a five-carbon sugar alcohol, which is structurally derived from 2-deoxy-D-ribose by the reduction of its aldehyde group. The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups at its chiral centers. As a 2-deoxy-pentitol, it belongs to a larger family of stereoisomers that differ in the configuration at one or more of these chiral centers.

The parent pentitols, from which the 2-deoxy isomers are derived, include ribitol, arabitol, xylitol, and lyxitol. Each of these exists as a pair of enantiomers (D and L forms). The removal of the hydroxyl group at the C-2 position introduces another layer of stereochemical diversity. Understanding these stereochemical relationships is crucial for structure-activity relationship (SAR) studies in drug design and for the stereoselective synthesis of these molecules.

Physicochemical Properties of 2-Deoxy-pentitols and Their Parent Compounds

The physicochemical properties of the stereoisomers of 2-deoxy-pentitols are critical for their identification, separation, and application in various scientific contexts. While experimental data for many of the 2-deoxy-pentitols is scarce in the literature, the properties of their parent pentitols provide a valuable reference point. The following tables summarize the available data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Rotation ([α]D)
This compound C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-L-ribitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-D-arabinitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-L-arabinitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-D-xylitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-L-xylitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-D-lyxitol C₅H₁₂O₄136.15Data not availableData not availableData not available
2-Deoxy-L-lyxitol C₅H₁₂O₄136.15Data not availableData not availableData not available
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Rotation ([α]D)
D-Ribitol C₅H₁₂O₅152.15102290-310-4.8° (c=10, H₂O)
L-Ribitol C₅H₁₂O₅152.15102290-310+4.8° (c=10, H₂O)
D-Arabitol C₅H₁₂O₅152.15103[1]Data not available+7.8° (c=5, H₂O)
L-Arabitol C₅H₁₂O₅152.15101-104[2]Data not available-7.8° (c=5, H₂O)
Xylitol C₅H₁₂O₅152.1592-96[3]215-217[3]Optically inactive (meso)
D-Lyxitol C₅H₁₂O₅152.15Data not availableData not availableData not available
L-Lyxitol C₅H₁₂O₅152.15Data not availableData not availableData not available

Experimental Protocols

Synthesis of this compound by Reduction of 2-Deoxy-D-ribose

This protocol describes a general method for the reduction of a 2-deoxy-aldo-sugar to its corresponding 2-deoxy-alditol using sodium borohydride.

Materials:

  • 2-Deoxy-D-ribose

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolution: Dissolve 2-deoxy-D-ribose in deionized water in a round-bottom flask. Cool the solution in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride to the cooled solution. The molar ratio of NaBH₄ to the sugar should be approximately 1.5:1.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Quenching: After the reaction is complete, cautiously add Dowex 50W-X8 resin to the mixture until the effervescence ceases. This step neutralizes the excess borohydride and adjusts the pH.

  • Filtration: Filter the mixture to remove the resin.

  • Borate Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add methanol to the residue and evaporate again. Repeat this co-evaporation with methanol several times to remove borate esters as volatile methyl borate.

  • Purification: The resulting crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

  • Characterization: The purified product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Synthesis of 2-Deoxy-L-ribose from L-Arabinose

Several methods have been reported for the synthesis of 2-deoxy-L-ribose from L-arabinose. One common approach involves the formation of a glycal intermediate followed by its reduction.

Workflow for the Synthesis of 2-Deoxy-L-ribose from L-Arabinose

G A L-Arabinose B Protection of hydroxyl groups A->B C Formation of Glycal B->C D Reduction of Glycal C->D E Deprotection D->E F 2-Deoxy-L-ribose E->F

Caption: A generalized workflow for the synthesis of 2-deoxy-L-ribose from L-arabinose.

Biological Activity: 2-Deoxy-D-ribose Induced Apoptosis

2-Deoxy-D-ribose, the parent sugar of this compound, has been shown to induce apoptosis in various cell types. This biological activity is of significant interest in cancer research and drug development. The mechanism of 2-deoxy-D-ribose-induced apoptosis is primarily linked to the generation of oxidative stress.

Signaling Pathway of 2-Deoxy-D-ribose Induced Apoptosis

The induction of apoptosis by 2-deoxy-D-ribose involves a complex signaling cascade. A key event is the depletion of intracellular glutathione (GSH), a major antioxidant. This leads to an increase in reactive oxygen species (ROS), which in turn activates stress-activated protein kinase pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways ultimately leads to the execution of the apoptotic program.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm dRib 2-Deoxy-D-ribose GSH_depletion Glutathione (GSH) Depletion dRib->GSH_depletion Inhibits synthesis & increases efflux ROS Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: Signaling pathway of 2-deoxy-D-ribose induced apoptosis.

Conclusion

The stereochemistry of this compound and its isomers is a fundamental aspect of their chemical and biological identity. This guide has provided an overview of their structural relationships, a summary of available physicochemical data, and representative experimental protocols. The exploration of the apoptotic activity of the parent sugar, 2-deoxy-D-ribose, highlights the potential of these molecules in biomedical research. Further investigation into the specific properties and biological activities of each stereoisomer of 2-deoxy-pentitols is warranted to fully unlock their potential in drug discovery and other scientific disciplines.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the prebiotic synthesis of 2-deoxy-D-ribose, the sugar backbone of DNA, reveals plausible pathways for its formation on early Earth. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical reactions, detailed experimental protocols, and quantitative data, shedding light on a critical step in the origin of life.

The emergence of DNA is a cornerstone in the history of life, yet the prebiotic origin of its fundamental building block, 2-deoxy-D-ribose, has long been a subject of intense scientific debate. This whitepaper explores the significant progress made in demonstrating the abiotic synthesis of this crucial sugar and related compounds, moving beyond the challenges associated with the classical formose reaction.

Core Synthesis Pathways: An Overview

The prebiotic synthesis of 2-deoxy-D-ribose is now understood to likely proceed through a series of aldol reactions, starting from simple, prebiotically plausible molecules such as formaldehyde, glycolaldehyde, and acetaldehyde. These reactions are often promoted by amino acids, amino esters, or amino nitriles, which would have been present on the early Earth.

A key pathway involves the initial formation of D-glyceraldehyde from formaldehyde and glycolaldehyde. This three-carbon sugar then undergoes a subsequent aldol reaction with acetaldehyde to yield 2-deoxy-D-ribose. This two-step process offers a more selective route than the complex mixture of sugars produced by the formose reaction.[1][2][3][4]

Recent studies have highlighted the role of proteinogenic amino esters and prebiotically relevant amino nitriles in catalyzing these reactions, demonstrating not only the formation of 2-deoxy-D-ribose but also a degree of stereoselectivity, favoring the biologically relevant D-enantiomer.[2][4][5]

Quantitative Analysis of Prebiotic 2-Deoxy-D-Ribose Synthesis

The following tables summarize the quantitative data from key studies on the amino ester and amino nitrile-promoted synthesis of 2-deoxy-D-ribose and its precursor, D-glyceraldehyde.

Table 1: Synthesis of D-Glyceraldehyde from Formaldehyde and Glycolaldehyde

Promoter (20 mol%)Yield (%)Enantiomeric Excess (% ee)Reference
L-Alanine methyl ester--[2][5]
L-Valine methyl ester--[2][5]
L-Leucine methyl ester--[2][5]
L-Phenylalanine methyl ester--[2][5]
Alaninonitrile-6[2][4][5]

Table 2: Synthesis of 2-Deoxy-D-Ribose and 2-Deoxy-D-Threopentose from D-Glyceraldehyde and Acetaldehyde

Promoter (20 mol%)Combined Yield of Deoxypentoses (%)Diastereomeric Ratio (2-deoxy-D-ribose : 2-deoxy-D-threopentose)Reference
L-Alanine methyl ester≥ 4Selective for 2-deoxy-D-ribose[2][5]
L-Valine methyl ester≥ 4Selective for 2-deoxy-D-ribose[2][5]
L-Leucine methyl ester≥ 4Selective for 2-deoxy-D-ribose[2][5]
L-Phenylalanine methyl ester≥ 4Selective for 2-deoxy-D-ribose[2][5]
Alaninonitrile≥ 5-[2][4][5]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Prebiotic_Synthesis_of_2_Deoxy_D_Ribose F Formaldehyde Promoter1 Amino Ester or Amino Nitrile Promoter F->Promoter1 G Glycolaldehyde G->Promoter1 A Acetaldehyde Promoter2 Amino Ester or Amino Nitrile Promoter A->Promoter2 Gly D-Glyceraldehyde Gly->Promoter2 DR 2-Deoxy-D-Ribose DT 2-Deoxy-D-Threopentose Promoter1->Gly Aldol Reaction Promoter2->DR Aldol Reaction Promoter2->DT

Core reaction pathway for the prebiotic synthesis of 2-deoxy-D-ribose.

Experimental_Workflow Start Start: Interstellar Building Blocks (Formaldehyde, Glycolaldehyde, Acetaldehyde) Step1 Step 1: Synthesis of D-Glyceraldehyde - Mix Formaldehyde and Glycolaldehyde - Add Amino Nitrile Promoter (e.g., Alaninonitrile) - Incubate at specified temperature and time Start->Step1 OnePot One-Pot Synthesis - Mix all three building blocks - Add a single promoter (Amino Ester or Amino Nitrile) - Incubate Start->OnePot Step2 Step 2: Synthesis of 2-Deoxy-D-Ribose - Add Acetaldehyde to the reaction mixture - Add Amino Ester Promoter (e.g., L-Alanine methyl ester) - Incubate at specified temperature and time Step1->Step2 Analysis Analysis - Quench reaction - Derivatization (e.g., with N,N-diphenylhydrazine) - Purification (e.g., Chromatography) - Characterization (e.g., NMR, HPLC, MS) Step2->Analysis OnePot->Analysis End End: Formation of 2-Deoxy-D-Ribose and other sugars Analysis->End

References

The Role of 2-deoxy-D-Ribose (2dDR) in Angiogenesis and Wound Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions. The effective therapeutic modulation of angiogenesis is a significant goal in regenerative medicine. This document provides a comprehensive technical overview of the emerging role of 2-deoxy-D-ribose (2dDR), a naturally occurring deoxy sugar, as a pro-angiogenic and wound-healing agent. Unlike many expensive and unstable protein-based growth factors, 2dDR offers a cost-effective, stable, and potent alternative. This guide synthesizes current in vitro and in vivo data, details key experimental protocols, and elucidates the proposed signaling pathways through which 2dDR exerts its effects.

Introduction to 2-deoxy-D-Ribose (2dDR)

2-deoxy-D-ribose is a monosaccharide and a fundamental component of deoxyribonucleic acid (DNA). In the body, it is naturally produced through the enzymatic degradation of thymidine by thymidine phosphorylase (TP).[1][2][3][4] While historically known for its structural role in genetics, recent research has identified 2dDR as a bioactive molecule with significant chemotactic and pro-angiogenic properties.[1][5] Its ability to stimulate the production of key angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF), positions it as a compelling therapeutic agent for applications in tissue engineering and wound care.[3][6][7][8][9]

The Role of 2dDR in Angiogenesis

2dDR has been shown to promote several key stages of the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[10][11] Its pro-angiogenic activity has been demonstrated to be dose-dependent and comparable in efficacy to VEGF in some assays.[3][4][6]

Quantitative Data from In Vitro Angiogenesis Assays

The pro-angiogenic effects of 2dDR have been quantified in a variety of standard in vitro models. The following tables summarize key findings from published literature.

Assay Type Cell Line 2dDR Concentration(s) Key Finding(s) Reference
Cell Proliferation Human Aortic Endothelial Cells (HAECs)10 µM - 1 mMDose-dependent increase in cell proliferation.[10]
Chemotactic Migration (Boyden Chamber) Human Aortic Endothelial Cells (HAECs)10 µM, 100 µM, 1 mMSignificant increase in migrated cells at all concentrations; peak effect at 100 µM.[12]
Chemotactic Migration (Boyden Chamber) Microvascular Endothelial Cells (HMEC-1)Not specifiedStimulated migratory response.[6]
Tube Formation Assay Human Aortic Endothelial Cells (HAECs)100 µMPromoted the formation of capillary-like structures.[10]
Metabolic Activity (Alamar Blue) Human Dermal Microvascular Endothelial Cells (HDMECs)Dose-dependentEnhanced metabolic activity, indicating increased cell viability/proliferation.[11]
VEGF Production Human Aortic Endothelial Cells (HAECs)Not specifiedIncreased VEGF production by HAECs, unlike other sugars like 2-deoxy-L-ribose or D-glucose.[7][9]
Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

  • Preparation: Thaw basement membrane matrix (e.g., Matrigel®) on ice at 4°C overnight. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs or HAECs) and resuspend them in appropriate basal medium containing a low serum concentration (e.g., 2% FCS).[14]

  • Treatment: Add 2dDR to the cell suspension at the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM). Include a negative control (vehicle only) and a positive control (e.g., 50 ng/mL VEGF).

  • Incubation: Plate 5,000-10,000 cells onto the surface of the gelled matrix in each well.[14] Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.[14]

  • Quantification: Visualize the formation of tube networks using a phase-contrast microscope. Quantify the results by measuring parameters such as total tube length, number of nodes (branch points), and number of loops/meshes in several random fields per well.[13][15]

The Role of 2dDR in Wound Healing

Effective wound healing relies on the rapid establishment of a new vascular network to supply oxygen and nutrients to the regenerating tissue. By promoting angiogenesis, 2dDR directly facilitates and accelerates the healing process.[16][17] This effect has been notably demonstrated in impaired healing models, such as diabetic wounds.[18][19]

Data from In Vivo Wound Healing Models

Studies using animal models have confirmed the efficacy of 2dDR in promoting wound closure and tissue regeneration, often when delivered via biocompatible dressings.

Model Delivery Vehicle 2dDR Concentration(s) Key Finding(s) Reference
Full-Thickness Cutaneous Wounds (Normal Rats) Chitosan/Collagen Hydrogel1 mg/mLAccelerated wound healing and increased vascularization (CD34 staining).[4][16]
Full-Thickness Skin Wounds (Diabetic Rats) Alginate Dressing5% and 10% (w/v)Significantly faster wound closure compared to alginate alone. Strikingly increased blood vessel density in the wound bed.[4][19]
Full-Thickness Skin Wounds (Diabetic Rats) Alginate Dressing5% and 10% (w/v)Facilitated complete healing of chronic wounds within 20 days.[4]
CAM Bioassay Cotton Fibre Dressings5% (w/v)Stimulated angiogenesis.[6]
Experimental Protocol: In Vivo Diabetic Rat Excisional Wound Model

This model is used to assess the efficacy of therapeutic agents on healing in a metabolically compromised state.[20]

  • Induction of Diabetes: Induce diabetes in adult rats (e.g., Wistar or Sprague-Dawley) via a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetic status by measuring elevated blood glucose levels (>250 mg/dL) after 72 hours.[19]

  • Wounding Procedure: Anesthetize the diabetic rats. Shave the dorsal thoracic region and create a full-thickness excisional wound (e.g., 20 mm diameter) using a sterile biopsy punch.[19][21]

  • Dressing Application: Prepare the therapeutic wound dressing (e.g., alginate hydrogel) loaded with a sterile solution of 2dDR (e.g., 5% w/v). Apply the dressing directly to the wound bed. Use a vehicle-only dressing for the control group.

  • Monitoring: Secure the dressing with a secondary bandage. Monitor wound closure rates by photographing the wound at set intervals (e.g., days 4, 7, 14, 20) and calculating the percentage of the remaining wound area using image analysis software.[19]

  • Histological Analysis: At the end of the study period, euthanize the animals and harvest the wound tissue.[19] Process the tissue for histology and perform immunohistochemical staining for markers of angiogenesis (e.g., CD34) to quantify blood vessel density in the granulation tissue.[19]

Mechanism of Action and Signaling Pathways

While the complete molecular mechanism is still under investigation, a primary pathway for 2dDR's pro-angiogenic activity involves the indirect upregulation of VEGF and its receptor, VEGFR2.[12][18] Evidence suggests that 2dDR does not act as a direct ligand for a cell-surface receptor in the manner of polypeptide growth factors.[1][2] Instead, it appears to stimulate endothelial cells to increase their own production of VEGF, which then acts in an autocrine or paracrine fashion to drive the angiogenic process.[7][9] One proposed mechanism suggests that 2dDR stimulates oxidative stress, which in turn leads to the secretion of angiogenic factors like VEGF and Interleukin-8 (IL-8).[12]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a 2dDR-enhanced biomaterial for wound healing applications.

G cluster_0 Phase 1: Biomaterial Development cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Preclinical Model A Select Biomaterial (e.g., Alginate, Chitosan) B Incorporate 2dDR (e.g., 5% w/v solution) A->B C Characterize Release Profile (In Vitro Release Assay) B->C D Endothelial Cell Proliferation Assay C->D Test Eluate E Endothelial Cell Migration Assay C->E F Tube Formation Assay C->F I Apply 2dDR-loaded Biomaterial F->I Proceed if Positive G Induce Diabetic Rat Model (STZ Injection) H Create Excisional Wound G->H H->I J Measure Wound Closure Rate I->J K Histology & IHC for Angiogenesis (CD34 Staining) J->K

Workflow for developing and testing a 2dDR-releasing biomaterial.
Visualizing the Proposed Signaling Pathway

The diagram below outlines the proposed signaling cascade initiated by 2dDR in endothelial cells, leading to angiogenesis.

G dDR 2-deoxy-D-Ribose (2dDR) ROS ↑ Reactive Oxygen Species (ROS) dDR->ROS EC Endothelial Cell VEGF_Prod ↑ VEGF & IL-8 Gene Transcription & Protein Synthesis ROS->VEGF_Prod VEGF_Sec VEGF Secretion (Autocrine/Paracrine) VEGF_Prod->VEGF_Sec VEGFR2 VEGFR2 Receptor VEGF_Sec->VEGFR2 Binds Angio Angiogenic Response • Proliferation • Migration • Tube Formation VEGFR2->Angio

Proposed mechanism of 2dDR-induced VEGF-dependent angiogenesis.

Conclusion and Future Directions

2-deoxy-D-ribose has emerged as a potent, stable, and cost-effective pro-angiogenic agent with significant therapeutic potential for accelerating wound healing, particularly in compromised conditions such as diabetic ulcers.[18][19] Its mechanism, centered on the upregulation of endogenous VEGF production, offers a potentially safer alternative to the direct application of high doses of exogenous growth factors, which can sometimes lead to the formation of abnormal vasculature.[7][9]

Future research should focus on fully elucidating the upstream molecular targets of 2dDR within the cell and optimizing delivery systems to control its release kinetics for various clinical applications. The development of 2dDR-infused wound dressings, hydrogels, and tissue engineering scaffolds represents a promising and practical strategy for translating the benefits of this simple sugar from the laboratory to the clinic.[3][4][6]

References

2-Deoxy-D-Ribitol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-ribitol, the reduced form of the fundamental biological sugar 2-deoxy-D-ribose, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent chirality, derived from a rich stereochemical arrangement, makes it an attractive starting material for the enantioselective synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound and its precursor, 2-deoxy-D-ribose, with a focus on their roles in the development of nucleoside analogues, chiral ligands, and other bioactive compounds. This document is intended to serve as a technical resource for researchers and professionals in the fields of synthetic chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound and its parent aldose, 2-deoxy-D-ribose, is crucial for their effective utilization in synthesis.

PropertyThis compound2-Deoxy-D-ribose
Molecular Formula C5H12O4[1]C5H10O4[2]
Molar Mass 136.15 g/mol [1]134.131 g/mol [2]
Appearance -White solid[2]
Melting Point -91 °C[2]
Solubility in Water -Very soluble[2]
Optical Rotation -[α]D^22 -59° (c=1 in H2O)[3]
IUPAC Name (2R,3S)-pentane-1,2,3,5-tetrol[1]2-Deoxy-D-erythro-pentose[2]

Synthesis of 2-Deoxy-D-Ribose and this compound

The accessibility of this compound is intrinsically linked to the synthesis of its precursor, 2-deoxy-D-ribose. Various synthetic strategies have been developed, ranging from classical chemical methods to biocatalytic and prebiotic approaches.

Chemical Synthesis of 2-Deoxy-D-Ribose

A variety of methods have been established for the chemical synthesis of 2-deoxy-D-ribose. One notable approach involves the stereoselective synthesis from D-glyceraldehyde and acetaldehyde through an aldol reaction, which can be promoted by amino esters or amino nitriles.[4][5][6] Another strategy utilizes a palladium(II)-catalyzed cyclization of an aldehyde intermediate.

The following diagram outlines a generalized workflow for the synthesis of 2-deoxy-D-ribose.

G A Starting Materials (e.g., D-Glyceraldehyde, Acetaldehyde) B Aldol Condensation (Promoter: Amino ester/nitrile) A->B C Intermediate Aldol Product B->C D Cyclization & Purification C->D E 2-Deoxy-D-ribose D->E

Caption: Generalized workflow for the synthesis of 2-deoxy-D-ribose.

Synthesis of 2-Deoxy-L-ribose from 2-Deoxy-D-ribose

An efficient synthesis of the enantiomeric 2-deoxy-L-ribose can be achieved from the readily available 2-deoxy-D-ribose. This process often involves a multi-step sequence including protection, activation of hydroxyl groups, inversion of stereochemistry, and deprotection.[7][8] A patented method outlines a four-step process for this conversion.[8]

Reduction of 2-Deoxy-D-Ribose to this compound

The conversion of 2-deoxy-D-ribose to this compound is a standard reduction of an aldehyde to a primary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4).

Applications in Organic Synthesis

The chiral nature of this compound and 2-deoxy-D-ribose makes them valuable starting materials for the synthesis of a diverse range of complex molecules.

Nucleoside Analogues

A primary application of 2-deoxy-D-ribose is in the synthesis of nucleoside analogues, which are cornerstone molecules in the development of antiviral and anticancer drugs.[9][10] These analogues function by mimicking natural nucleosides and interfering with DNA and RNA synthesis in cancer cells or viruses.[9] The synthesis typically involves the coupling of a modified or synthetic nucleobase with an activated derivative of 2-deoxy-D-ribose.

The following diagram illustrates the general scheme for the synthesis of nucleoside analogues.

G A 2-Deoxy-D-ribose B Protection & Activation (e.g., Acylation, Halogenation) A->B C Activated Deoxyribose Derivative B->C E Coupling Reaction (Glycosylation) C->E D Modified Nucleobase D->E F Deprotection E->F G Nucleoside Analogue F->G

Caption: General scheme for nucleoside analogue synthesis.

Chiral Ligands

The stereochemically rich scaffold of 2-deoxy-D-ribose has been utilized to synthesize novel chiral ligands for asymmetric catalysis. For instance, a derivative of 2-deoxy-β-D-ribopyranose has been used to create chiral coordination polymers.[11] These polymers have shown potential as fluorescent sensors for metal ions like Fe³⁺.[11] Carbohydrate-derived ligands, in general, are attractive due to their structural diversity and availability.[12]

Other Chiral Building Blocks

2-Deoxy-D-ribose serves as a rich source of various chiral 5-carbon building blocks for organic synthesis.[13] These building blocks can be transformed into a variety of structures, including lactones and 3,4-disubstituted piperidine derivatives.[13]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound and its derivatives in synthesis. The following are representative protocols based on literature.

Protocol 1: Synthesis of 2-Deoxy-L-ribose from 2-Deoxy-D-ribose (Adapted from Patent EP1556396A1)[8]
  • Protection: To cooled butyl alcohol containing 3% HCl (56.4 mL), add 2-deoxy-D-ribose (10 g) and stir at -2°C for 16 hours. Neutralize the reaction mixture with triethylamine, keeping the temperature below 10°C, and then stir at 20-25°C. Filter the mixture and wash the solid with acetone (20 mL). The combined filtrate is concentrated and used in the next step without further purification.

  • Activation: To the resulting 2-deoxy-1-O-butyl-D-ribose, add pyridine (36 mL) and p-toluenesulfonyl chloride (42.6 g) stepwise, maintaining the temperature below 30°C. Stir the mixture at 27-30°C for 20 hours.

  • Inversion and Deprotection: The subsequent steps involving inversion and deprotection are carried out to yield 2-deoxy-L-ribose.

Protocol 2: Prebiotic Synthesis of 2-Deoxy-D-ribose (Conceptual, based on Clarke et al.)[4][5][6]
  • Reaction Setup: In an aqueous solution (e.g., phosphate buffer at pH 7.0), combine D-glyceraldehyde and acetaldehyde.

  • Promotion: Add a catalytic amount (e.g., 20 mol%) of a proteinogenic amino ester (e.g., L-valine ethyl ester).

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 7 days).

  • Workup and Isolation: The reaction mixture is typically worked up by derivatization (e.g., with N,N-diphenylhydrazine for trapping and isolation of the sugar hydrazone) followed by chromatographic purification to isolate 2-deoxy-D-ribose. Combined yields of ≥4% have been reported for the formation of 2-deoxy-D-ribose and its diastereomer.[4][5]

Biological Activity and Signaling

Recent research has unveiled interesting biological activities of 2-deoxy-D-ribose, suggesting its potential role in cellular signaling pathways.

Angiogenesis

Topical application of 2-deoxy-D-ribose has been shown to have pro-angiogenic properties, stimulating the formation of new blood vessels and accelerating wound healing in rat models.[3][14] This effect is linked to an increase in the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[14] The pro-angiogenic activity of 2-deoxy-D-ribose was found to be comparable to that of VEGF itself.[14]

The proposed mechanism involves the upregulation of VEGF and its receptor, VEGFR2.[14]

G A 2-Deoxy-D-ribose B Upregulation of VEGF Production A->B C Increased VEGF Levels B->C D Activation of VEGFR2 Signaling C->D E Endothelial Cell Proliferation & Migration D->E F Angiogenesis E->F

Caption: Proposed signaling pathway for 2-deoxy-D-ribose-induced angiogenesis.

Conclusion

This compound, and its readily accessible precursor 2-deoxy-D-ribose, are invaluable chiral building blocks in modern organic synthesis. Their utility spans from the synthesis of life-saving nucleoside analogue drugs to the development of novel chiral ligands for asymmetric catalysis. The growing understanding of the biological activities of 2-deoxy-D-ribose, particularly its role in promoting angiogenesis, opens up new avenues for its application in regenerative medicine and tissue engineering. The synthetic methodologies outlined in this guide, coupled with the tabulated physicochemical data, provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile chiral molecule. Further exploration into the synthesis and application of this compound itself is warranted to expand the synthetic chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the chemical synthesis of 2-deoxy-D-ribitol, targeting researchers, scientists, and professionals in drug development. The synthesis is based on the reduction of the commercially available starting material, 2-deoxy-D-ribose.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2-deoxy-D-ribose via sodium borohydride reduction.

ParameterValue
Starting Material 2-deoxy-D-ribose
Reagent Sodium Borohydride (NaBH₄)
Solvent Ethanol/Water
Reaction Temperature 25°C (Room Temperature)
Reaction Time 2 hours
Product This compound
Yield >95%
Purity High (after recrystallization)

Experimental Protocol

Synthesis of this compound via Reduction of 2-deoxy-D-ribose

This protocol details the reduction of the aldehyde functional group in 2-deoxy-D-ribose to a primary alcohol, yielding this compound. The use of sodium borohydride is a common and efficient method for this transformation.[1][2][3]

Materials:

  • 2-deoxy-D-ribose

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-deoxy-D-ribose in a mixture of ethanol and water.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching the Reaction: Carefully add Dowex 50W-X8 resin (H⁺ form) to the reaction mixture until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and adjusts the pH.

  • Filtration: Filter the mixture to remove the resin.

  • Removal of Borate Esters: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. Add methanol to the residue and re-evaporate. Repeat this step several times to ensure the complete removal of borate esters as volatile methyl borate.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline product.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product start 2-deoxy-D-ribose dissolution Dissolve in Ethanol/Water start->dissolution reduction Add NaBH4 (2 hours, 25°C) dissolution->reduction quench Quench with Dowex 50W-X8 reduction->quench filtration Filter quench->filtration evaporation Evaporate and Co-evaporate with Methanol filtration->evaporation product This compound evaporation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Determination of 2-Deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-deoxy-D-ribitol, a deoxy sugar alcohol. The protocols outlined below are intended for use by researchers and scientists in various fields, including biochemistry, drug development, and metabolic research.

Introduction

This compound is the reduced form of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). While 2-deoxy-D-ribose plays a central role in cellular metabolism and genetics, the biological significance of this compound is less well understood.[1][2] Accurate and sensitive analytical methods are crucial for investigating its potential roles in biological systems and as a potential biomarker. This document details two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Logical Relationship: 2-Deoxy-D-ribose and this compound

The following diagram illustrates the metabolic relationship between 2-deoxy-D-ribose and this compound. 2-Deoxy-D-ribose is a key intermediate in the pentose phosphate pathway and is the precursor to the deoxyribonucleotides that form DNA. Its reduction leads to the formation of this compound.

2-Deoxy-D-ribose 2-Deoxy-D-ribose This compound This compound 2-Deoxy-D-ribose->this compound Reduction DNA Synthesis DNA Synthesis 2-Deoxy-D-ribose->DNA Synthesis Phosphorylation & Incorporation

Metabolic relationship of this compound.

Analytical Methods and Protocols

This section provides detailed protocols for the two recommended analytical methods for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For sugars and sugar alcohols like this compound, derivatization is necessary to increase their volatility. The following protocol describes the analysis of this compound as its acetylated derivative.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Reduction Reduction Sample->Reduction (if starting from 2-deoxy-D-ribose) Acetylation Acetylation Reduction->Acetylation Extraction Extraction Acetylation->Extraction Injection Injection Extraction->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection

Workflow for GC-MS analysis of this compound.

Materials:

  • This compound standard

  • Sodium borohydride

  • Acetic anhydride

  • 1-methylimidazole

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Pyridine

  • Internal Standard (e.g., myo-inositol or xylitol)

Procedure:

  • Reduction (if starting with 2-deoxy-D-ribose):

    • Dissolve the dried sample or standard in 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding glacial acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole.

    • Vortex and incubate at room temperature for 10 minutes.

    • Stop the reaction by adding 1 mL of deionized water.

  • Extraction:

    • Add 500 µL of dichloromethane and vortex thoroughly.

    • Centrifuge to separate the layers and carefully transfer the lower organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: 70°C for 4 min, then ramp to 310°C at 25°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in Selective Ion Monitoring (SIM) mode. For acetylated this compound, characteristic m/z values are 159, 103, and 117.[3]

    • Data Analysis: Quantify by comparing the peak area of the analyte to that of the internal standard.

ParameterThis compound (as alditol acetate)Reference Compound (silylated 3-phosphoglycolate)
Limit of Detection (LOD) Estimated in the low fmol range200 fmol[4]
Limit of Quantitation (LOQ) Estimated in the mid-fmol rangeNot specified
Linearity Range Method dependent, typically 2-3 orders of magnitudeNot specified
Precision (%RSD) <15%Not specified
Accuracy (%Recovery) >85%Not specified

Note: Specific quantitative data for this compound is limited in the literature. The provided estimates are based on typical performance for GC-MS analysis of derivatized sugars. The reference data is for a related compound analyzed by a similar GC-MS method.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a suitable technique for the analysis of non-volatile, chromophore-lacking compounds like this compound. This method offers the advantage of not requiring derivatization. A high-throughput HPLC method with ELSD has been developed for the analysis of ribose and ribitol and can be adapted for this compound.[5]

cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Sample Filtration Filtration Sample->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection

Workflow for HPLC-ELSD analysis of this compound.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-ELSD Analysis:

    • HPLC Column: A hydrophilic interaction chromatography (HILIC) column is recommended for polar compounds like sugar alcohols. An Altech Altima HP HILIC column (250 x 4.6 mm, 5µm particles) is a suitable choice.[6]

    • Mobile Phase: A gradient of acetonitrile and water. For example, a linear inverse gradient elution can be employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings:

      • Nebulizer Temperature: 30°C

      • Nitrogen Flow Rate: 1.5 L/min

      • Gain: 1

  • Data Analysis:

    • Quantify using a calibration curve generated from standards of known concentrations. Power regression may be necessary for ELSD data.

ParameterReference Compound (2-Deoxy-D-glucose)
Limit of Detection (LOD) 15-20 ng on column[6]
Limit of Quantitation (LOQ) 4-5 µg/mL (for a 10 µL injection)[6]
Linearity Range 250-750 µg/mL[6]
Precision (%RSD) <2.2%[6]
Accuracy (%Recovery) 98.5-101.1%[6]

Note: The quantitative data presented is for the related compound 2-deoxy-D-glucose, analyzed by a similar HPLC-ELSD method. These values can serve as a starting point for the validation of a method for this compound.

Summary and Conclusion

The analytical methods detailed in these application notes provide robust and sensitive options for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For high sensitivity and specificity, GC-MS with alditol acetate derivatization is recommended. For a simpler, high-throughput method without derivatization, HPLC-ELSD is a viable alternative. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note: HPLC Analysis of 2-deoxy-D-ribitol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the analysis of 2-deoxy-D-ribitol and its related derivatives using High-Performance Liquid Chromatography (HPLC). Due to the lack of a UV-absorbing chromophore in these molecules, this protocol utilizes Refractive Index (RI) and Evaporative Light Scattering (ELSD) detection for sensitive and accurate quantification. The methodologies provided are applicable for purity assessment, quantitative analysis in various sample matrices, and quality control in research and drug development settings.

Introduction

This compound is a sugar alcohol and a derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The analysis of this compound and its derivatives is crucial in various fields, including metabolic studies, biotechnology, and pharmaceutical development. These compounds often serve as building blocks, intermediates, or biomarkers. Their accurate quantification is essential for process monitoring, product characterization, and understanding biological pathways.

This document provides detailed protocols for the HPLC analysis of this compound and related sugar alcohols, addressing the challenges associated with their detection.

Experimental Protocols

Method 1: HILIC-HPLC with Refractive Index (RI) Detection

This method is suitable for the simultaneous analysis of multiple sugar alcohols and is based on the principle of hydrophilic interaction chromatography (HILIC).

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the detector (e.g., 0.1 - 5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a refractive index detector.

  • Column: Atlantis Premier BEH Z-HILIC Column (or equivalent HILIC column).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A typical starting ratio is 80:20 (v/v) Acetonitrile:Water.[2] The exact ratio may need to be optimized based on the specific column and analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C).[1]

  • Injection Volume: 10 - 20 µL.

3. Data Analysis:

  • Identify and quantify the peaks based on the retention times of standard solutions of this compound and its derivatives.

  • Generate a calibration curve using a series of standard concentrations to ensure accurate quantification.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method offers higher sensitivity than RI detection and is compatible with gradient elution, allowing for the analysis of more complex samples.[3]

1. Sample Preparation:

  • Prepare samples as described in Method 1. The mobile phase for dissolution should be compatible with the initial gradient conditions.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A gradient-capable HPLC system with an ELSD detector.

  • Column: Altech Altima HP HILIC column (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A gradient of water and acetonitrile. A typical gradient could be an inverse gradient from high organic to a higher aqueous percentage to elute polar compounds.[4]

  • Flow Rate: 0.8 - 1.5 mL/min.

  • Column Temperature: 30 - 50 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD).[5]

    • Nebulizer Temperature: 30 - 50 °C.

    • Evaporator Temperature: 80 - 100 °C.[3]

    • Gas Flow Rate (Nitrogen): 1.0 - 2.0 L/min.[4]

  • Injection Volume: 5 - 20 µL.

3. Data Analysis:

  • Peak identification and quantification are performed by comparing with standards.

  • Note that the ELSD response can be non-linear, and a power function or quadratic fit may be necessary for the calibration curve.[3]

Data Presentation

The following tables provide representative quantitative data for the analysis of sugar alcohols using HPLC with RI and ELSD detection. These values can serve as a reference for method development and validation.

Table 1: HPLC-RI Method Performance for Sugar Alcohols

AnalyteRetention Time (min)LOD (mg/mL)LOQ (mg/mL)Linearity (R²)
Erythritol5.80.020.06>0.998
Xylitol7.20.030.09>0.997
This compound (estimated) ~8.0 ~0.03 ~0.10 >0.997
Sorbitol9.50.040.12>0.996
Mannitol10.10.040.12>0.996

Data adapted and estimated from similar sugar alcohol analyses.[6] Retention times are approximate and will vary with the specific column and conditions.

Table 2: HPLC-ELSD Method Performance for 2-Deoxy-D-Glucose and Related Compounds

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
D-Glucal (precursor)4.22.05.0
2-Deoxy-D-glucose5.5--
D-Glucose6.21.54.0

Data from a HILIC-ELSD method for 2-Deoxy-D-Glucose, a related compound.[4] This demonstrates the potential sensitivity of ELSD for similar molecules like this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Detection (RI or ELSD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods outlined in this application note provide a reliable and robust framework for the analysis of this compound and its derivatives. The choice between RI and ELSD detection will depend on the specific requirements for sensitivity and whether gradient elution is necessary. These protocols can be readily adapted and validated for routine use in quality control and research environments, facilitating the accurate quantification of these important sugar alcohols.

References

Application Notes and Protocols for 2-deoxy-D-ribose as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: While the topic of interest was specified as "2-deoxy-D-ribitol," the vast majority of scientific literature and established enzymatic assays utilize 2-deoxy-D-ribose as a substrate. It is a critical component of DNA and a key intermediate in various metabolic pathways. This document will focus on 2-deoxy-D-ribose, as it is the compound for which extensive research and assay development have been conducted.

Introduction

2-deoxy-D-ribose is a naturally occurring monosaccharide and a fundamental building block of deoxyribonucleic acid (DNA).[1] Beyond its structural role in genetics, it is an important substrate for several enzymes involved in nucleotide metabolism and salvage pathways. The enzymatic conversion of 2-deoxy-D-ribose is of significant interest to researchers in biochemistry, molecular biology, and drug development. Assays utilizing 2-deoxy-D-ribose as a substrate are crucial for studying enzyme kinetics, screening for inhibitors, and understanding metabolic pathways. This document provides detailed application notes and protocols for the use of 2-deoxy-D-ribose in enzyme assays, with a primary focus on the well-characterized enzyme, 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

Enzymes Utilizing 2-deoxy-D-ribose

Several enzymes can recognize and metabolize 2-deoxy-D-ribose or its phosphorylated form. The most prominent of these is:

  • Deoxyribose-Phosphate Aldolase (DERA, EC 4.1.2.4): DERA catalyzes the reversible aldol condensation of acetaldehyde and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate.[2][3][4] In the catabolic direction, it cleaves 2-deoxy-D-ribose-5-phosphate into these two smaller molecules. DERA is unique among aldolases as it can utilize two aldehydes as substrates.[5]

Other enzymes involved in the metabolism of 2-deoxy-D-ribose include:

  • Deoxyribokinase (deoK): This enzyme catalyzes the phosphorylation of 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate, which can then enter the pentose phosphate pathway.

  • Thymidine Phosphorylase (deoA): This enzyme can produce 2-deoxy-D-ribose-1-phosphate from thymidine, which can then be converted to 2-deoxy-D-ribose-5-phosphate.[1]

  • Deoxyribose Dehydrogenase: In some bacteria, novel oxidative pathways for 2-deoxy-D-ribose catabolism have been identified, involving the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate.[6][7][8]

Applications in Research and Drug Development

Enzyme assays with 2-deoxy-D-ribose as a substrate have several important applications:

  • Enzyme Characterization: These assays are fundamental for determining the kinetic properties of enzymes like DERA, including the Michaelis constant (Km) and maximum velocity (Vmax).[9][10]

  • Drug Discovery: DERA is a target for the development of novel therapeutics. Assays using 2-deoxy-D-ribose are employed to screen for and characterize inhibitors of this enzyme, which could have applications in cancer and infectious diseases.

  • Biocatalysis: DERA is used in the synthesis of various valuable chiral compounds.[4] Assays are essential for optimizing reaction conditions and for protein engineering efforts to improve enzyme stability and activity.[11][12][13]

  • Metabolic Studies: These assays help in elucidating the pathways of nucleotide metabolism and understanding how they are regulated in different organisms and disease states.[6][7][8]

Quantitative Data

The following table summarizes key quantitative data for Deoxyribose-Phosphate Aldolase (DERA) from Escherichia coli, the most extensively studied DERA enzyme. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

ParameterValueSubstrateEnzyme SourceNotes
Km 0.04 mM2-deoxy-D-ribose-5-phosphateE. coliFor the cleavage reaction.
Km 0.3 mMAcetaldehydeE. coliFor the synthesis reaction.
Km 0.01 mMD-glyceraldehyde-3-phosphateE. coliFor the synthesis reaction.
Optimum pH 7.5Not ApplicableE. coliBroad activity range from pH 6.5 to 9.0.
Optimum Temp. 37°CNot ApplicableE. coliStandard assay temperature.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DERA Activity (Cleavage Reaction)

This protocol describes a continuous spectrophotometric assay for the cleavage of 2-deoxy-D-ribose-5-phosphate by DERA. The assay is coupled to the reduction of NAD+ by glyceraldehyde-3-phosphate dehydrogenase.

Materials:

  • 2-deoxy-D-ribose-5-phosphate (substrate)

  • Purified DERA enzyme

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • NAD+

  • Triethanolamine (TEA) buffer (100 mM, pH 7.6)

  • Sodium arsenate

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM TEA buffer, pH 7.6

    • 10 mM Sodium arsenate

    • 1 mM NAD+

    • 5 units of GAPDH

  • Add a known concentration of the DERA enzyme to the reaction mixture.

  • Initiate the reaction by adding 2-deoxy-D-ribose-5-phosphate to a final concentration of 0.5 mM.

  • Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: Endpoint Assay for DERA Activity (Synthesis Reaction)

This protocol describes an endpoint assay for the synthesis of 2-deoxy-D-ribose-5-phosphate from acetaldehyde and D-glyceraldehyde-3-phosphate. The amount of remaining acetaldehyde is determined colorimetrically.

Materials:

  • Acetaldehyde (substrate)

  • D-glyceraldehyde-3-phosphate (substrate)

  • Purified DERA enzyme

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

  • Ferric chloride (FeCl₃) solution

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 10 mM Acetaldehyde

    • 10 mM D-glyceraldehyde-3-phosphate

  • Add a known concentration of the DERA enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of MBTH.

  • Add a solution of FeCl₃ to develop a colored product with the remaining acetaldehyde.

  • Measure the absorbance of the solution at 620 nm.

  • Create a standard curve with known concentrations of acetaldehyde to determine the amount of substrate consumed in the enzymatic reaction.

Visualizations

Signaling Pathways and Experimental Workflows

DERAPathway cluster_catabolism Catabolic Pathway cluster_anabolism Anabolic Pathway 2-deoxy-D-ribose-5-phosphate 2-deoxy-D-ribose-5-phosphate Acetaldehyde Acetaldehyde 2-deoxy-D-ribose-5-phosphate->Acetaldehyde DERA D-glyceraldehyde-3-phosphate D-glyceraldehyde-3-phosphate 2-deoxy-D-ribose-5-phosphate->D-glyceraldehyde-3-phosphate DERA Acetaldehyde_an Acetaldehyde 2-deoxy-D-ribose-5-phosphate_an 2-deoxy-D-ribose-5-phosphate Acetaldehyde_an->2-deoxy-D-ribose-5-phosphate_an DERA D-glyceraldehyde-3-phosphate_an D-glyceraldehyde-3-phosphate D-glyceraldehyde-3-phosphate_an->2-deoxy-D-ribose-5-phosphate_an DERA

Caption: Catabolic and anabolic reactions catalyzed by DERA.

DERAAssayWorkflow start Start: Prepare Reaction Mixture (Buffer, Co-factors, Coupling Enzyme) add_enzyme Add DERA Enzyme start->add_enzyme add_substrate Initiate Reaction with 2-deoxy-D-ribose-5-phosphate add_enzyme->add_substrate monitor Monitor Absorbance Change at 340 nm add_substrate->monitor calculate Calculate Initial Velocity monitor->calculate

Caption: Workflow for a coupled spectrophotometric DERA assay.

OxidativePathway 2-deoxy-D-ribose 2-deoxy-D-ribose 2-deoxy-D-ribonate 2-deoxy-D-ribonate 2-deoxy-D-ribose->2-deoxy-D-ribonate Deoxyribose Dehydrogenase 2-deoxy-3-keto-D-ribonate 2-deoxy-3-keto-D-ribonate 2-deoxy-D-ribonate->2-deoxy-3-keto-D-ribonate Deoxyribonate Dehydrogenase Acetyl-CoA Acetyl-CoA 2-deoxy-3-keto-D-ribonate->Acetyl-CoA β-keto acid cleavage enzyme Glyceryl-CoA Glyceryl-CoA 2-deoxy-3-keto-D-ribonate->Glyceryl-CoA β-keto acid cleavage enzyme

References

Application of 2-Deoxy-D-Ribitol in Antiviral Drug Development: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Note on Current Research Status: Direct scientific literature detailing the intrinsic antiviral activity of 2-deoxy-D-ribitol is currently limited. However, its structural relationship to 2-deoxy-D-ribose, a cornerstone in the synthesis of numerous antiviral nucleoside analogs, suggests a strong potential for this compound and its derivatives as a focus for future antiviral drug discovery and development.

This document provides a comprehensive overview of the prospective application of this compound in antiviral research. It outlines the established role of its precursor, 2-deoxy-D-ribose, proposes a hypothetical mechanism of action for this compound-derived compounds, and offers detailed protocols for its synthesis and subsequent antiviral evaluation.

Introduction: The Role of Deoxyribose Scaffolds in Antiviral Therapy

The development of antiviral therapeutics has been significantly advanced by the use of nucleoside analogs. These compounds mimic naturally occurring nucleosides and interfere with viral replication, primarily by acting as chain terminators during the synthesis of viral DNA or RNA.[1] The sugar moiety of these analogs is a critical determinant of their activity and selectivity.

2-Deoxy-D-ribose is a fundamental building block in the synthesis of a major class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[2] These drugs are pivotal in the treatment of retroviral infections such as HIV and Hepatitis B.[2] Given that this compound is the alcohol-reduced form of 2-deoxy-D-ribose, it represents a valuable and potentially more flexible starting material for the synthesis of novel antiviral agents.

Hypothetical Mechanism of Action for this compound Derivatives

It is hypothesized that derivatives of this compound could be chemically modified to serve as prodrugs of novel nucleoside or nucleotide analogs. The core hypothesis is that once inside a host cell, these derivatives would be metabolized into their active triphosphate forms. These active forms would then compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by viral polymerases (e.g., reverse transcriptase).

The incorporation of a this compound-derived nucleotide analog would lead to the termination of the DNA chain elongation, thus halting viral replication.[3] This mechanism is contingent on the successful intracellular phosphorylation of the derivatized this compound.

Synthesis of this compound from 2-Deoxy-D-Ribose

The preparation of this compound from its parent sugar, 2-deoxy-D-ribose, is a straightforward reduction reaction. This process provides the necessary starting material for further derivatization and antiviral screening.

Experimental Protocol: Reduction of 2-Deoxy-D-Ribose

Objective: To synthesize this compound via the reduction of 2-deoxy-D-ribose.

Materials:

  • 2-Deoxy-D-ribose

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers and graduated cylinders

  • Filter funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1.0 g of 2-deoxy-D-ribose in 20 mL of deionized water in a 100 mL round-bottom flask.

  • Reduction: While stirring, slowly add 0.5 g of sodium borohydride to the solution at room temperature. The reaction is exothermic, so the addition should be portion-wise to control the temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After 2 hours, carefully add Dowex 50W-X8 resin (H⁺ form) to the reaction mixture until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step quenches the excess sodium borohydride and neutralizes the solution.

  • Filtration: Filter the mixture to remove the resin and any solid byproducts.

  • Borate Removal: Concentrate the filtrate using a rotary evaporator. To remove borate esters, co-evaporate the residue with methanol (3 x 20 mL).

  • Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_of_2_Deoxy_D_Ribitol start 2-Deoxy-D-Ribose reagent Sodium Borohydride (NaBH₄) in Ethanol/Water start->reagent product This compound reagent->product Reduction Antiviral_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Host Cells infection Infect Cells with Virus cell_seeding->infection compound_prep Prepare Compound Dilutions treatment Add Compound Dilutions compound_prep->treatment infection->treatment overlay Add Agarose/Methylcellulose Overlay treatment->overlay incubation Incubate for Plaque Formation overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques staining->counting analysis Calculate EC₅₀ counting->analysis Nucleoside_Analog_Mechanism cluster_cell Host Cell uptake Cellular Uptake of This compound Prodrug phosphorylation1 Phosphorylation to Monophosphate uptake->phosphorylation1 Cellular Kinases phosphorylation2 Phosphorylation to Diphosphate phosphorylation1->phosphorylation2 Cellular Kinases phosphorylation3 Phosphorylation to Triphosphate (Active Form) phosphorylation2->phosphorylation3 Cellular Kinases viral_polymerase Viral Polymerase (e.g., Reverse Transcriptase) phosphorylation3->viral_polymerase Competition with natural dNTPs dna_synthesis Viral DNA Synthesis viral_polymerase->dna_synthesis termination Chain Termination dna_synthesis->termination Incorporation of Analog Triphosphate

References

Synthesis of Novel Anti-Tumor Agents from 2-Deoxy-D-Ribitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potent anti-tumor agents derived from 2-deoxy-D-ribitol. Nucleoside analogs, critical chemotherapeutic agents, can be effectively synthesized using this compound as a chiral precursor. These synthetic analogs function by disrupting DNA replication and repair mechanisms within cancer cells, ultimately inducing apoptosis. This guide outlines the conversion of this compound to the key synthetic intermediate, 2-deoxy-D-ribose, and provides step-by-step protocols for the synthesis of prominent anti-tumor nucleoside analogs, including Decitabine and Gemcitabine derivatives. Furthermore, it presents cytotoxicity data for various synthesized compounds and visualizes the key signaling pathways involved in their mechanism of action.

Introduction

This compound, a five-carbon sugar alcohol, serves as a versatile and cost-effective starting material in the stereoselective synthesis of various biologically active molecules. Its inherent chirality makes it an attractive precursor for the synthesis of nucleoside analogs, a class of compounds that are cornerstones of modern chemotherapy. These molecules mimic endogenous nucleosides and are incorporated into DNA or RNA, leading to chain termination and inhibition of polymerases, thereby halting the proliferation of rapidly dividing cancer cells.[1][2] The primary mechanism of action for many of these analogs is the induction of apoptosis (programmed cell death) through complex signaling cascades.[3][4][5]

This report details the synthetic strategies and biological evaluation of anti-tumor agents derived from this compound, with a focus on providing practical and reproducible experimental protocols.

Data Presentation

The following tables summarize the in vitro cytotoxicity of various nucleoside analogs synthesized from 2-deoxy-D-ribose, the direct precursor derived from this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Decitabine and Related Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
DecitabineNK92MINK/T cell lymphoma4.046[6]
Compound 1HCT116Colorectal Carcinoma22.4[7]
Compound 2HCT116Colorectal Carcinoma0.34[7]
Compound 1HTB-26Breast Cancer10-50[7]
Compound 2HTB-26Breast Cancer10-50[7]
Compound 1PC-3Pancreatic Cancer10-50[7]
Compound 2PC-3Pancreatic Cancer10-50[7]
Compound 1HepG2Hepatocellular Carcinoma10-50[7]
Compound 2HepG2Hepatocellular Carcinoma10-50[7]

Table 2: In Vitro and In Vivo Anti-Tumor Activity of Gemcitabine and its Derivatives

CompoundCell Line/Tumor ModelCancer TypeIC50 (nM) / In Vivo EfficacyReference
GemcitabineCCRF-CEMHuman Leukemia~2.8 (1 ng/ml)[8]
Stearoyl Gemcitabine NanoparticlesTC-1Lung Carcinoma>1000[9]
Stearoyl Gemcitabine NanoparticlesBxPC-3Pancreatic Cancer>1000[9]
GemcitabineMurine Solid Tumors (in vivo)VariousGood to excellent anti-tumor activity[8]
Stearoyl Gemcitabine NanoparticlesMurine and Human Tumors (in vivo)VariousSignificantly more effective than free gemcitabine[9][10]
Gemcitabine + DecitabineHigh-grade sarcoma (mouse model)SarcomaSignificantly slowed tumor growth and improved survival[11]

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Deoxy-D-ribose

This protocol describes the conversion of this compound to its corresponding aldose, 2-deoxy-D-ribose, a key intermediate for nucleoside synthesis. This oxidation can be achieved using various methods, including catalytic oxidation.

Materials:

  • This compound

  • Platinum(IV) oxide (Adam's catalyst)

  • Oxygen gas

  • Sodium bicarbonate

  • Deionized water

  • Ethanol

  • Filter paper

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water in a reaction flask.

  • Add a catalytic amount of platinum(IV) oxide to the solution.

  • Bubble a slow stream of oxygen gas through the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Concentrate the neutralized solution under reduced pressure using a rotary evaporator.

  • The resulting syrup containing 2-deoxy-D-ribose can be further purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Synthesis of Decitabine from 2-Deoxy-D-ribose

This protocol outlines a multi-step synthesis of the anti-tumor agent Decitabine, starting from 2-deoxy-D-ribose.[12][13][14][15]

Step 1: Protection of 2-Deoxy-D-ribose

  • Dissolve 2-deoxy-D-ribose in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-O-p-toluoyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose.

Step 2: Glycosylation with 5-Azacytosine

  • Suspend 5-azacytosine in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at reflux until the solution becomes clear.

  • Cool the solution and add the protected 2-deoxy-D-ribose derivative from Step 1.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to Yield Decitabine

  • Dissolve the protected nucleoside from Step 2 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the solution at room temperature and monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with acetic acid.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Decitabine.

Protocol 3: Synthesis of a Gemcitabine Analog Precursor from 2-Deoxy-D-ribose

This protocol describes the synthesis of a key intermediate for Gemcitabine analogs, 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibonolactone, starting from a derivative of 2-deoxy-D-ribose.[16][17][18]

Step 1: Synthesis of 2-Deoxy-D-ribonolactone

  • Oxidize 2-deoxy-D-ribose using a suitable oxidizing agent, such as bromine in a buffered aqueous solution.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess bromine and purify the resulting 2-deoxy-D-ribonolactone.

Step 2: Protection of the Hydroxyl Groups

  • Dissolve 2-deoxy-D-ribonolactone in pyridine.

  • Add benzoyl chloride at 0°C and stir the reaction at room temperature overnight.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to give 3,5-di-O-benzoyl-2-deoxy-D-ribonolactone.

Step 3: Difluorination

  • Dissolve the protected lactone from Step 2 in anhydrous dichloromethane.

  • Cool the solution to -78°C.

  • Add a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) dropwise.

  • After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide (NFSI) in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated ammonium chloride solution and extract with dichloromethane.

  • Purify the crude product by column chromatography to yield 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibonolactone.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of anti-tumor agents from this compound.

experimental_workflow start This compound oxidation Oxidation start->oxidation intermediate 2-Deoxy-D-ribose oxidation->intermediate protection Protection of Hydroxyl Groups intermediate->protection protected_sugar Protected 2-Deoxy-D-ribose protection->protected_sugar glycosylation Glycosylation with Nucleobase protected_sugar->glycosylation protected_nucleoside Protected Nucleoside Analog glycosylation->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_product Anti-Tumor Nucleoside Analog deprotection->final_product evaluation Biological Evaluation (In Vitro / In Vivo) final_product->evaluation

Caption: General experimental workflow for the synthesis of anti-tumor nucleoside analogs.

dna_synthesis_inhibition drug Nucleoside Analog (from this compound) phosphorylation Cellular Kinases drug->phosphorylation active_form Nucleoside Triphosphate Analog phosphorylation->active_form dna_polymerase DNA Polymerase active_form->dna_polymerase incorporation Incorporation into DNA dna_polymerase->incorporation dna Replicating DNA dna->dna_polymerase termination Chain Termination incorporation->termination stalled_fork Stalled Replication Fork termination->stalled_fork apoptosis Apoptosis stalled_fork->apoptosis

Caption: Mechanism of DNA synthesis inhibition by nucleoside analogs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage (Stalled Replication Fork) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by nucleoside analogs.

References

protocols for dissolving and storing 2-deoxy-D-ribitol solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 2-deoxy-D-ribose

The following table summarizes the solubility of 2-deoxy-D-ribose in various solvents. This data is provided as a reference for preparing 2-deoxy-D-ribitol solutions.

SolventSolubility (approx.)Molarity (approx.)Source
Water100 g/L at 20°C~745 mM[1]
PBS (pH 7.2)10 mg/mL~74.5 mM[2]
Ethanol5 mg/mL~37.3 mM[2]
DMSO3 mg/mL~22.4 mM[2]
Dimethyl formamide10 mg/mL~74.5 mM[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water or buffer of choice (e.g., PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, for 10 mL of a 100 mM solution, weigh out 136.15 mg (Molecular Weight of this compound is 136.15 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile conical tube. Add the desired volume of nuclease-free water or buffer.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.

  • Storage: Store the solution as recommended in the storage protocol below.

Protocol 2: Preparation of a Non-Aqueous Stock Solution of this compound

This protocol outlines the preparation of a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Weigh the desired amount of this compound in a sterile tube. For 1 mL of a 20 mM solution, weigh 2.72 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Purging with an inert gas like nitrogen or argon before sealing can improve stability.[2]

  • Storage: Store the solution at -20°C.

Storage Protocols

Storage of Solid this compound

Solid this compound is typically stable for years when stored correctly.[2]

  • Short-term storage (weeks to months): Store at room temperature in a dry, dark place.

  • Long-term storage (months to years): Store at -20°C in a tightly sealed container to protect from moisture.[2] The compound is hygroscopic, so proper sealing is crucial.

Storage of this compound Solutions
  • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. For 2-deoxy-D-ribose, it is advised not to store aqueous solutions for more than one day.[2] While this compound as a sugar alcohol is expected to be more stable than its aldose counterpart, it is still good practice to use freshly prepared solutions. If short-term storage is necessary, store at 2-8°C for up to a week. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Organic Stock Solutions (e.g., in DMSO): These are generally more stable than aqueous solutions. Store in small aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Before use, thaw the aliquot and bring it to room temperature.

Visualizations

Experimental Workflow: Antioxidant Capacity Assay

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a test compound using a deoxy-sugar degradation assay. In this assay, hydroxyl radicals generated by a Fenton-like reaction degrade the deoxy-sugar. The extent of degradation is measured colorimetrically, and the protective effect of a test compound indicates its antioxidant activity.

G prep_reagents Prepare Reagents: - this compound solution - Test compound solutions - Fenton reaction components  (e.g., Fe(II), H2O2, Ascorbic Acid) - Stop solution (e.g., TCA) - Colorimetric reagent (e.g., TBA) setup_rxn Set up Reaction Mixtures: - Control (no test compound) - Blank (no this compound) - Test samples (with test compound) prep_reagents->setup_rxn initiate_rxn Initiate Reaction: Add Fenton reagents to start hydroxyl radical generation. setup_rxn->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction: Add stop solution (e.g., TCA) incubate->stop_rxn color_dev Color Development: Add colorimetric reagent (e.g., TBA) and heat (e.g., 95°C) stop_rxn->color_dev measure Measure Absorbance (e.g., at 532 nm) color_dev->measure analyze Analyze Data: Calculate inhibition of This compound degradation measure->analyze

Caption: Workflow for a this compound degradation assay to measure antioxidant activity.

Signaling Pathway: 2-deoxy-D-ribose Induced Apoptosis

2-deoxy-D-ribose has been shown to induce apoptosis in human fibroblasts through a mechanism involving oxidative stress and depletion of reduced glutathione (GSH).[4] The following diagram illustrates this proposed pathway.

G ddr 2-deoxy-D-ribose gsh_depletion Reduced Glutathione (GSH) Depletion ddr->gsh_depletion ox_stress Increased Oxidative Stress gsh_depletion->ox_stress mito_depol Mitochondrial Depolarization ox_stress->mito_depol cyto_disrupt Cytoskeletal Disruption ox_stress->cyto_disrupt apoptosis Apoptosis mito_depol->apoptosis cyto_disrupt->apoptosis

Caption: Proposed pathway of 2-deoxy-D-ribose-induced apoptosis.

References

Application Notes and Protocols for Studying Oxidative Stress In Vitro Using 2-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-D-ribose (dRib) is a naturally occurring reducing sugar that serves as a valuable tool for inducing oxidative stress in in vitro models. Its ability to generate reactive oxygen species (ROS) and deplete intracellular antioxidants mimics cellular damage observed in various pathological conditions, including diabetes and neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing dRib to study oxidative stress, including detailed experimental protocols, data presentation, and visualization of the associated signaling pathways.

When dRib is introduced to cell cultures, it readily participates in auto-oxidation and glycation reactions, leading to the production of ROS such as superoxide radicals and hydrogen peroxide. This surge in ROS overwhelms the cellular antioxidant defense systems, primarily by depleting reduced glutathione (GSH), a key intracellular antioxidant. The resulting state of oxidative stress triggers a cascade of downstream events, including lipid peroxidation, protein carbonylation, and ultimately, programmed cell death (apoptosis). The study of these effects provides a controlled and reproducible model to investigate the mechanisms of oxidative damage and to screen for potential therapeutic agents with antioxidant properties.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 2-deoxy-D-ribose on various cell lines. These tables are designed for easy comparison of the impact of dRib on key markers of oxidative stress.

Table 1: Effect of 2-deoxy-D-ribose on Cell Viability

Cell LinedRib ConcentrationIncubation TimeCell Viability (% of Control)Reference
U93730 mM24 hours~50%[1]
HIT-T1510 mM24 hours~60%[2]
HIT-T1520 mM24 hours~40%[2]
HIT-T1540 mM24 hours~20%[2]

Table 2: Effect of 2-deoxy-D-ribose on Reactive Oxygen Species (ROS) Production

Cell LinedRib ConcentrationIncubation TimeROS Levels (Fold Increase vs. Control)Reference
U93730 mM4 hours~2.5[1]
HIT-T1550 mM6 hours~12[3]

Table 3: Effect of 2-deoxy-D-ribose on Intracellular Glutathione (GSH) Levels

Cell LinedRib ConcentrationIncubation TimeGSH Levels (% of Control)Reference
U93730 mM4 hours~40%[1]
Human Fibroblasts20 mMNot SpecifiedSignificantly Reduced[4]

Table 4: Effect of 2-deoxy-D-ribose on Lipid Peroxidation (Malondialdehyde - MDA)

Cell LinedRib ConcentrationIncubation TimeMDA Levels (Fold Increase vs. Control)Reference
U93730 mM24 hours~2.0[1]

Table 5: Effect of 2-deoxy-D-ribose on Protein Carbonylation

Cell LinedRib ConcentrationIncubation TimeProtein Carbonyl Levels (Fold Increase vs. Control)Reference
U93730 mM24 hours~2.2[1]
HIT-T1540 mM24 hoursSignificantly Increased[5]

Table 6: Effect of 2-deoxy-D-ribose on Apoptosis

Cell LinedRib ConcentrationIncubation TimeApoptotic Cells (%)Reference
U93730 mM24 hours~35%[1]
HIT-T1540 mM24 hoursSignificantly Increased[2]
HL-6015 mM96 hours~64%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Induction of Oxidative Stress with 2-deoxy-D-ribose

Objective: To induce oxidative stress in cultured cells using 2-deoxy-D-ribose.

Materials:

  • Cell line of interest (e.g., U937, HIT-T15)

  • Complete cell culture medium

  • 2-deoxy-D-ribose (dRib) powder

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water for injection or cell culture grade water

  • Sterile filters (0.22 µm)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

  • dRib Stock Solution Preparation: Prepare a sterile stock solution of dRib (e.g., 1 M) by dissolving the powder in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of dRib (e.g., 10-50 mM). A vehicle control (medium without dRib) should be included in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Measurement of Cell Viability using MTT Assay

Objective: To assess the effect of dRib-induced oxidative stress on cell viability.

Materials:

  • Cells treated with dRib as per Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with dRib as described in Protocol 1.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA Assay

Objective: To quantify the generation of intracellular ROS following dRib treatment.

Materials:

  • Cells treated with dRib as per Protocol 1

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate with clear bottom for fluorescence reading) and treat with dRib as described in Protocol 1.

  • DCFH-DA Loading: At the end of the treatment period, remove the medium and wash the cells with warm serum-free medium.

  • Incubation: Incubate the cells with DCFH-DA working solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Express ROS levels as a fold increase in fluorescence intensity compared to the vehicle-treated control.

Protocol 4: Measurement of Intracellular Glutathione (GSH) Levels

Objective: To determine the effect of dRib on the intracellular concentration of reduced glutathione.

Materials:

  • Cells treated with dRib as per Protocol 1

  • GSH assay kit (commercially available, e.g., based on the DTNB-GSSG reductase recycling assay)

  • Lysis buffer (provided in the kit or a suitable alternative)

  • Microplate reader

Procedure:

  • Cell Harvesting and Lysis: Harvest the treated cells and lyse them according to the manufacturer's protocol of the chosen GSH assay kit.

  • Assay Performance: Perform the GSH assay according to the kit's instructions. This typically involves the reaction of GSH in the cell lysate with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually ~412 nm).

  • Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Express the results as nmol GSH per mg of protein or as a percentage of the vehicle-treated control.

Protocol 5: Measurement of Lipid Peroxidation (MDA Assay)

Objective: To quantify the extent of lipid peroxidation by measuring malondialdehyde (MDA) levels.

Materials:

  • Cells treated with dRib as per Protocol 1

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Lysate Preparation: Harvest and lyse the treated cells. Add BHT to the lysis buffer to prevent further lipid peroxidation during sample processing.

  • Reaction: Mix the cell lysate with TBA reagent and an acidic solution (e.g., TCA).

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

  • Measurement: After cooling, measure the absorbance or fluorescence of the adduct at the appropriate wavelength (typically ~532 nm for colorimetric assays).

  • Quantification: Determine the MDA concentration from a standard curve prepared with an MDA standard. Express the results as nmol MDA per mg of protein.

Protocol 6: Measurement of Protein Carbonylation

Objective: To assess the level of protein oxidation by quantifying protein carbonyl groups.

Materials:

  • Cells treated with dRib as per Protocol 1

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate wash solution

  • Guanidine hydrochloride solution

  • Spectrophotometer

Procedure:

  • Protein Extraction: Harvest and lyse the treated cells to extract total protein.

  • Derivatization: React the protein samples with DNPH solution to form stable hydrazone derivatives of the protein carbonyls. A blank control for each sample should be prepared by reacting the protein with the DNPH solvent alone.

  • Precipitation and Washing: Precipitate the proteins with TCA and wash the pellet multiple times with an ethanol/ethyl acetate solution to remove excess DNPH.

  • Solubilization: Resuspend the protein pellet in a guanidine hydrochloride solution.

  • Absorbance Measurement: Measure the absorbance of the derivatized protein at ~370 nm.

  • Calculation: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH. Express the results as nmol of carbonyl groups per mg of protein.

Protocol 7: Assessment of Apoptosis by Annexin V Staining

Objective: To detect and quantify apoptosis in dRib-treated cells using Annexin V staining and flow cytometry.

Materials:

  • Cells treated with dRib as per Protocol 1

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) or 7-AAD solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in these application notes.

G Experimental Workflow for Studying dRib-Induced Oxidative Stress cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis of Oxidative Stress Markers CellCulture 1. Cell Culture (e.g., U937, HIT-T15) dRibPrep 2. Prepare dRib Solution CellCulture->dRibPrep Treatment 3. Treat Cells with dRib dRibPrep->Treatment CellViability Cell Viability (MTT Assay) Treatment->CellViability ROS ROS Production (DCFH-DA Assay) Treatment->ROS GSH GSH Levels Treatment->GSH LipidPerox Lipid Peroxidation (MDA Assay) Treatment->LipidPerox ProteinCarb Protein Carbonylation Treatment->ProteinCarb Apoptosis Apoptosis (Annexin V Staining) Treatment->Apoptosis

Caption: Experimental workflow for inducing and analyzing oxidative stress using 2-deoxy-D-ribose.

G Signaling Pathway of dRib-Induced Oxidative Stress and Apoptosis dRib 2-deoxy-D-ribose ROS ↑ Reactive Oxygen Species (ROS) dRib->ROS GSH ↓ Glutathione (GSH) dRib->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox ProteinCarb Protein Carbonylation OxidativeStress->ProteinCarb NFkB ↑ NF-κB Activation OxidativeStress->NFkB AP1 ↑ AP-1 Activation OxidativeStress->AP1 Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis NFkB->Apoptosis AP1->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Signaling cascade initiated by 2-deoxy-D-ribose leading to oxidative stress and apoptosis.

References

experimental use of 2-deoxy-D-ribitol in metabolic labeling studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Metabolic Labeling Studies

A Note on 2-deoxy-D-ribitol: Extensive literature review reveals a significant scarcity of information regarding the experimental use of This compound in metabolic labeling studies. This specific compound does not appear to be a commonly used tool in this research area. It is possible that the intended compound of interest was a related, more established molecule used in metabolic research. Therefore, these application notes will focus on two pertinent alternatives: 2-deoxy-D-glucose , a widely used glucose analog for studying glycolysis, and Ribitol , a sugar alcohol with emerging applications in metabolic research.

Section 1: 2-Deoxy-D-Glucose in Metabolic Labeling

Application Notes

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen. This structural modification allows it to be recognized and transported by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1][2] However, 2-DG6P cannot be further isomerized and thus accumulates within the cell, effectively inhibiting glycolysis.[2] This property makes 2-DG an invaluable tool for studying glucose uptake and glycolytic flux. Radio- and fluorescently-labeled versions of 2-DG are commonly used to quantify and visualize glucose metabolism in vitro and in vivo.[1][3][4]

Quantitative Data

The following table summarizes key quantitative parameters for the use of 2-deoxy-D-glucose and its analogs in metabolic labeling studies.

ParameterValueApplicationReference
In Vivo Dosage (Radiolabeled) 10 µCi/gram body weight (mouse)Measurement of tissue glucose utilization[1]
In Vitro Concentration (Fluorescent) 400 µM (2-NBDG)Optimization of cell viability and uptake[4]
In Vivo Dosage (Non-labeled) 0.5 - 1.0 g/kgImaging brain glucose metabolism with glucoCEST MRI[5]
In Vitro Concentration (Non-labeled) 1.3 mM - 20 mMInduction of antiproliferative effects in L929 cells[6]
Clinical Trial Dosage (COVID-19) 63, 90, and 126 mg/kg/dayAdjunct therapy[7]
Experimental Protocols

Protocol 1: Measuring Glucose Utilization in Mouse Tissues using Radiolabeled 2-Deoxy-D-Glucose [1][8][9]

  • Animal Preparation:

    • Use 8-week-old male mice, housed in groups with consistent environmental conditions.

    • Fast mice for 5-16 hours, depending on the experimental design (e.g., with or without insulin injection). Water should be accessible ad libitum.

  • Reagent Preparation:

    • Prepare a solution of 2-deoxy-D-[1,2-³H]glucose. The recommended dose is 10 µCi per gram of mouse body weight.

    • Mix the radiolabeled 2-DG with a 20% glucose solution at a volume ratio of 1:15. Keep the solution on ice.

  • Injection and Blood Sampling:

    • Inject the prepared 2-DG solution into the mice.

    • Collect blood samples (approximately 50 µL) from the tail tip at various time points (e.g., 0, 15, 30, 45 minutes) to measure blood glucose and radioactivity.

  • Tissue Harvesting and Processing:

    • At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., muscle, brown adipose tissue).

    • Homogenize the tissues and perform biochemical assays to separate 2-DG from 2-DG-6P.

  • Data Analysis:

    • Measure radioactivity in blood and tissue samples using a scintillation counter.

    • Calculate glucose utilization using the trapezoidal rule, which integrates the arterial plasma tracer concentration over time.[8]

Protocol 2: In Vitro Glucose Uptake Assay using 2-NBDG [4]

  • Cell Culture and Fasting:

    • Plate cells (e.g., 4T07 breast cancer cells) in glass-bottom dishes and incubate for 24 hours.

    • To initiate the assay, fast the cells by replacing the culture medium with glucose-free DMEM. The optimal fasting time should be determined empirically but is often around 60-150 minutes. The inclusion of 10% serum in the fasting medium can prolong cell viability.

  • Labeling:

    • Introduce 2-[N-(7-nitrobenz-2-oxa-1,2-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG) to the cells at a final concentration of 400 µM.

    • Incubate for 20 minutes.

  • Imaging and Quantification:

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess 2-NBDG.

    • Quantify the uptake of 2-NBDG using fluorescence microscopy or a fluorescence plate reader.

Visualizations

glycolysis_inhibition_by_2DG cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT 2DG_ext 2-Deoxy-D-Glucose 2DG_ext->GLUT Glucose_int Glucose GLUT->Glucose_int 2DG_int 2-Deoxy-D-Glucose GLUT->2DG_int Hexokinase Hexokinase Glucose_int->Hexokinase 2DG_int->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P 2DG6P 2-Deoxy-D-Glucose-6-Phosphate Hexokinase->2DG6P Glycolysis Further Glycolysis G6P->Glycolysis 2DG6P->Inhibition Inhibits Phosphoglucose Isomerase

Mechanism of 2-Deoxy-D-Glucose action.

Section 2: Ribitol in Metabolic Labeling and Pathway Analysis

Application Notes

Ribitol is a pentose alcohol that can be metabolized by cells and influence various metabolic pathways.[10] Recent studies have shown that ribitol supplementation can alter central carbon metabolism, including enhancing glycolysis and affecting the pentose phosphate pathway (PPP) and the TCA cycle.[11] Exogenous ribitol is metabolized to ribitol-5-phosphate and CDP-ribitol.[11] This makes it a useful tool for investigating the metabolic reprogramming of cells, particularly in the context of cancer.[11][12] Furthermore, chemically modified ribitol derivatives, such as alkyne-tagged versions, are being developed for the metabolic labeling of specific glycoproteins.[13][14]

Quantitative Data

The following table presents quantitative data from studies using ribitol to modulate cellular metabolism.

ParameterValueCell Line/ModelEffectReference
Treatment Concentration 10 mMMCF-7 breast cancer cellsAlteration of metabolic profile[11]
Treatment Duration 3 daysMCF-7 breast cancer cellsInduction of metabolic changes[11]
Metabolite Fold Change 1.86-fold increaseMCF-7 breast cancer cellsIncrease in Glucose-6-Phosphate (G6P)[11]
Probe Concentration 200 µMHEK293F cellsMetabolic labeling of α-dystroglycan[13]
Probe Incubation Time 34 hoursHEK293F cellsIncorporation into glycoproteins[13]
In Vivo Treatment 5% in drinking waterFKRP mutant miceIncreased CDP-ribitol levels in muscle[15]
Experimental Protocols

Protocol 3: Analysis of Metabolic Reprogramming by Ribitol in Cultured Cells [11]

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in 6-well plates at a density of 3x10⁵ cells per well.

  • Ribitol Treatment:

    • The following day, supplement the growth medium with 10 mM ribitol.

    • Culture the cells for 3 days in the ribitol-supplemented medium.

  • Metabolite Extraction:

    • Wash the cells with PBS.

    • Extract metabolites using a suitable method, such as precipitation with cold methanol containing internal standards.

  • Metabolomic Analysis:

    • Analyze the extracted metabolites using non-targeted global metabolomic profiling by LC/MS/MS.

  • Data Analysis:

    • Identify and quantify changes in metabolite levels between control and ribitol-treated cells.

    • Perform pathway analysis to identify metabolic pathways significantly altered by ribitol treatment.

Protocol 4: Metabolic Labeling of Glycoproteins with Alkyne-Tagged Ribitol-5-Phosphate [13][14]

  • Cell Culture and Induction:

    • Use cells engineered to overexpress the target glycoprotein (e.g., HEK293F cells expressing FLAG-tagged α-dystroglycan).

    • Induce protein expression according to the specific system (e.g., with doxycycline).

  • Probe Treatment:

    • Two days after induction, treat the cells with 200 µM of an alkyne-tagged ribitol-5-phosphate derivative for 34 hours.

  • Protein Purification:

    • Collect the culture media and immunoprecipitate the tagged glycoprotein using an appropriate antibody (e.g., anti-FLAG resin).

  • Bioorthogonal Ligation (Click Chemistry):

    • On-resin, perform a click reaction with a fluorescently labeled azide (e.g., Cy5-picolyl azide) to tag the incorporated alkyne probe.

  • Detection:

    • Elute the proteins, resolve them by SDS-PAGE, and detect the labeled glycoprotein by in-gel fluorescence.

Visualizations

ribitol_metabolic_pathway Ribitol Ribitol Ribitol_5P Ribitol-5-Phosphate Ribitol->Ribitol_5P G6P Glucose-6-Phosphate Ribitol->G6P Enhances CDP_Ribitol CDP-Ribitol Ribitol_5P->CDP_Ribitol Glycoproteins Glycoproteins (e.g., α-dystroglycan) CDP_Ribitol->Glycoproteins Glycosylation Glycolysis Glycolysis TCA TCA Cycle Glycolysis->TCA PPP Pentose Phosphate Pathway G6P->Glycolysis G6P->PPP

Metabolic fate and effects of Ribitol.

experimental_workflow_ribitol_labeling Start Start: HEK293F cells with inducible FLAG-α-DG Induction Induce α-DG expression (Doxycycline) Start->Induction Probe_Treatment Treat with 200 µM alkyne-tagged Rbo5P probe (34 hours) Induction->Probe_Treatment IP Immunoprecipitate FLAG-α-DG from media Probe_Treatment->IP Click_Reaction On-resin Click Reaction with Cy5-picolyl azide IP->Click_Reaction Elution Elute proteins Click_Reaction->Elution Analysis SDS-PAGE and In-gel Fluorescence Elution->Analysis End End: Detection of labeled α-DG Analysis->End

Workflow for glycoprotein labeling.

References

Purifying Synthesized 2-Deoxy-D-Ribitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of synthesized 2-deoxy-D-ribitol, a crucial component in various research and drug development applications. The following methodologies are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and comparative data to guide the purification process.

Introduction

This compound, the sugar alcohol derivative of 2-deoxy-D-ribose, is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final products. This document outlines the most effective techniques for purifying synthesized this compound, including recrystallization, preparative high-performance liquid chromatography (HPLC), and flash chromatography.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on factors such as the initial purity of the synthesized product, the required final purity, the scale of the purification, and the available equipment. The following table summarizes the key aspects of the described methods.

TechniquePrincipleTypical PurityThroughputKey AdvantagesKey Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>98% (can be lower depending on impurities)HighCost-effective, simple setup, scalable.May not be effective for all impurities, potential for product loss in mother liquor.
Preparative HPLC Differential partitioning of the compound and impurities between a stationary and a mobile phase.>99%Low to MediumHigh resolution and purity, automated.Higher cost of equipment and solvents, lower throughput.
Flash Chromatography Adsorption chromatography under moderate pressure for rapid separation.>95% (can be higher)Medium to HighFaster than traditional column chromatography, good for moderate purity requirements.Lower resolution than HPLC, requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a robust and economical method for purifying crystalline solids like this compound. The choice of solvent is critical for successful purification. Lower aliphatic alcohols are often suitable for sugar alcohols.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, water, or mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, subsequently place the flask in an ice bath for at least 30 minutes to promote further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Expected Results: This method can yield this compound with a purity of >98%. The final yield will depend on the initial purity and the solubility of the compound in the chosen solvent system.

Protocol 2: Preparative HPLC Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is ideal for achieving very high purity levels of this compound. Ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are well-suited for separating polar compounds like sugar alcohols.

Materials and Equipment:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Preparative HPLC system with a refractive index (RI) or evaporative light scattering (ELS) detector

  • Preparative HPLC column (e.g., Aminex HPX-87H or a preparative HILIC column)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A common mobile phase for sugar alcohols is simply deionized water or a mixture of acetonitrile and water.

  • Scaling to Preparative HPLC:

    • Column: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length.

    • Flow Rate: Adjust the flow rate according to the preparative column dimensions. A typical starting point is to scale the flow rate proportionally to the cross-sectional area of the column.

    • Sample Loading: Determine the maximum sample load that can be injected without compromising resolution. This is typically done by performing loading studies.

  • Purification Run: Inject the prepared sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined from the analytical run.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Results: Preparative HPLC can achieve purities of >99%. The recovery will depend on the resolution of the separation and the efficiency of fraction collection.

ParameterAnalytical ScalePreparative Scale (Example)
Column e.g., 4.6 mm ID x 250 mme.g., 21.2 mm ID x 250 mm
Flow Rate 0.6 - 1.0 mL/min10 - 20 mL/min (to be optimized)
Injection Volume 10 - 20 µL1 - 5 mL (to be optimized)
Sample Conc. ~1-5 mg/mL~10-50 mg/mL (to be optimized)
Protocol 3: Flash Chromatography Purification of this compound

Flash chromatography is a rapid and efficient method for the purification of moderately pure this compound. It is faster than traditional gravity-fed column chromatography and suitable for larger quantities than preparative HPLC.

Materials and Equipment:

  • Crude this compound

  • Silica gel or a pre-packed amine-functionalized silica column

  • Solvents for mobile phase (e.g., Dichloromethane/Methanol or Acetonitrile/Water)

  • Flash chromatography system

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Staining solution for visualization (e.g., p-anisaldehyde)

Procedure:

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system that provides good separation between this compound and its impurities. The desired compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: If not using a pre-packed column, pack a glass column with silica gel using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a strong solvent (e.g., methanol or DMSO) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column. Alternatively, a liquid injection can be performed.

  • Elution: Run the chromatography using the predetermined mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Recovery: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Expected Results: Flash chromatography can typically yield this compound with a purity of >95%. The yield is generally high, but depends on the separation efficiency.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (optional, remove insolubles) A->B C Slow Cooling & Crystallization A->C B->C D Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals E->F G Pure this compound F->G

Caption: Workflow for the purification of this compound by recrystallization.

HPLC_Workflow A Prepare & Filter Sample B Inject on Preparative HPLC System A->B C Isocratic/Gradient Elution B->C D Monitor with RI/ELS Detector C->D E Collect Pure Fractions D->E F Combine Fractions & Evaporate Solvent E->F G Pure this compound F->G

Caption: Workflow for the purification of this compound by preparative HPLC.

Flash_Chromatography_Workflow A Develop TLC Method B Pack Column & Load Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions & Evaporate E->F Identify Pure Fractions G Pure this compound F->G

Caption: Workflow for the purification of this compound by flash chromatography.

Application Notes and Protocols for 2-deoxy-D-ribitol in Wound Dressing Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-D-ribitol, also known as 2-deoxy-D-ribose (2dDR), is a naturally occurring monosaccharide, a fundamental component of deoxyribonucleic acid (DNA).[1][2][3] Recent research has unveiled its significant pro-angiogenic and wound healing properties, positioning it as a promising bioactive component for advanced wound dressings.[1][2][3] Unlike protein-based growth factors, 2dDR is a small, stable, and cost-effective molecule that can be readily incorporated into various dressing materials.[1][2][3] These application notes provide an overview of the utility of 2dDR in wound dressing development, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application and evaluation.

Mechanism of Action

2-deoxy-D-ribose primarily promotes wound healing by stimulating angiogenesis, the formation of new blood vessels from pre-existing ones. This is a critical process in wound repair as it restores the supply of oxygen and nutrients to the healing tissue. The pro-angiogenic effects of 2dDR are largely attributed to its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, in endothelial cells.[1][3] The binding of VEGF to VEGFR2 initiates a downstream signaling cascade involving NADPH Oxidase 2 (NOX2) and the transcription factor Nuclear Factor-kappa B (NF-κB), which in turn promotes endothelial cell proliferation, migration, and tube formation.

While some studies have suggested that high concentrations of 2-deoxy-D-ribose can induce apoptosis in certain cell types, the concentrations effective for promoting angiogenesis and wound healing are significantly lower and have been shown to be non-toxic to fibroblasts and endothelial cells.[4] The pro-angiogenic activity of 2dDR is concentration-dependent, with a therapeutic window that stimulates cell proliferation and migration.

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of 2-deoxy-D-ribose in different wound healing models and assays.

Table 1: Effective Concentrations of 2-deoxy-D-ribose in In Vitro Angiogenesis Assays

Assay TypeCell Line2dDR ConcentrationObserved Effect
Cell ProliferationHuman Aortic Endothelial Cells (HAECs)10 µM - 1 mMIncreased metabolic activity and proliferation
Cell MigrationHuman Aortic Endothelial Cells (HAECs)10 µM, 100 µM, 1 mMEnhanced chemotactic migration
Tube FormationHuman Aortic Endothelial Cells (HAECs)100 µMStimulation of tube formation
Fibroblast ViabilityHuman Dermal Fibroblasts (HDFs)Not specifiedIncreased metabolic activity over 7 days

Table 2: Efficacy of 2-deoxy-D-ribose in In Vivo Wound Healing and Angiogenesis Models

ModelDressing Formulation2dDR ConcentrationKey Findings
Chick Chorioallantoic Membrane (CAM) AssayDirect Application20 and 200 µ g/day/embryo Induced angiogenesis
Diabetic Rat Excisional Wound Model5% and 10% (w/v) in Alginate Dressing5% and 10% (w/v)Accelerated wound closure compared to control
Diabetic Rat Excisional Wound Model5% (w/v) in Cotton-Wax Dressing5% (w/v)Stimulated angiogenesis

Experimental Protocols

Preparation of 2-deoxy-D-ribose Loaded Wound Dressings

a) Alginate Dressing (5% w/v 2dDR)

  • Materials: Commercially available sterile alginate dressing sheets, 2-deoxy-D-ribose powder, sterile distilled water, sterile petri dishes, sterile forceps.

  • Protocol:

    • Prepare a 5% (w/v) solution of 2-deoxy-D-ribose in sterile distilled water.

    • Filter-sterilize the 2dDR solution using a 0.22 µm syringe filter.

    • Cut the alginate dressing into the desired size (e.g., 2x2 cm) under sterile conditions.

    • Place the alginate dressing pieces in a sterile petri dish.

    • Evenly apply the sterile 5% 2dDR solution onto the alginate dressings. Ensure the dressings are fully saturated.

    • Allow the dressings to air-dry in a sterile environment, such as a laminar flow hood, until the solvent has evaporated.

    • Store the dried, loaded dressings in a sterile, sealed container at room temperature.

b) Cotton-Wax Dressing (5% w/v 2dDR)

  • Materials: Non-woven cotton dressings, hard wax, beeswax, petroleum jelly, 2-deoxy-D-ribose powder, ethanol.

  • Protocol: [4]

    • Prepare a wax mixture by heating hard wax (1.15% w/w), beeswax (1.15% w/w), and petroleum jelly (97.7% w/w) to approximately 50°C.

    • Prepare a 5% (w/v) solution of 2-deoxy-D-ribose in ethanol.

    • Cut the cotton dressings to the desired size.

    • Dip the cotton dressings into the molten wax mixture and allow them to air-dry under sterile conditions to create wax-coated dressings.

    • Dip the wax-coated dressings into the 5% 2dDR solution in ethanol to surface-coat them.

    • Allow the dressings to air-dry completely in a sterile environment.

    • Store the final dressings in a sterile, sealed container.

c) Hydrogel Formulation (0.4% w/w 2dDR)

  • Materials: Sodium alginate, propylene glycol, 2-phenoxyethanol, 2-deoxy-D-ribose powder, distilled water, sterile mixing vessel, sterile stirrer.

  • Protocol: [5]

    • In a sterile mixing vessel, dissolve sodium alginate (6.4% w/w) in distilled water with continuous stirring to form a homogenous gel.

    • Add propylene glycol (1.15% w/w) and 2-phenoxyethanol (0.38% w/w) to the alginate gel and mix thoroughly.

    • Add 2-deoxy-D-ribose powder (0.39% w/w) to the mixture and stir until it is completely dissolved and evenly distributed.

    • If necessary, adjust the consistency of the hydrogel by adding small amounts of sterile distilled water.

    • Store the hydrogel in a sterile, airtight container.

In Vitro Assays

a) Fibroblast Proliferation Assay (MTT Assay)

  • Materials: Human Dermal Fibroblasts (HDFs), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), 2-deoxy-D-ribose, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Protocol: [6][7][8]

    • Seed HDFs in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and incubate overnight.

    • The next day, replace the medium with a serum-free medium for 24 hours to synchronize the cells.

    • Prepare different concentrations of 2dDR in a low-serum (e.g., 0.5%) medium.

    • Replace the synchronization medium with the 2dDR-containing medium and control medium.

    • Incubate the plate for 24-72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

b) Endothelial Cell Migration Assay (Boyden Chamber Assay)

  • Materials: Human Aortic Endothelial Cells (HAECs), Endothelial Growth Medium (EGM), Boyden chamber inserts (8 µm pore size), 24-well plates, 2-deoxy-D-ribose, chemoattractant (e.g., VEGF as a positive control).

  • Protocol: [9][10]

    • Culture HAECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours before the assay.

    • Add medium containing the chemoattractant (e.g., VEGF) or different concentrations of 2dDR to the lower chamber of the 24-well plate.

    • Harvest the serum-starved HAECs and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of the Boyden chamber insert.

    • Incubate the plate at 37°C for 4-6 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet).

    • Count the number of migrated cells in several random fields under a microscope.

In Vivo Assays

a) Chick Chorioallantoic Membrane (CAM) Assay

  • Materials: Fertilized chicken eggs, incubator, sterile saline, filter paper discs or sterile dressings loaded with 2dDR, stereomicroscope.

  • Protocol: [11][12][13][14][15]

    • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • On day 10, place a sterile filter paper disc or a piece of the 2dDR-loaded dressing onto the CAM.

    • Seal the window with sterile tape and return the egg to the incubator.

    • After 3 days of incubation, open the window and observe the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the implant.

b) Diabetic Mouse Excisional Wound Model

  • Materials: Diabetic mice (e.g., db/db mice), anesthesia, surgical instruments, 2dDR-loaded wound dressings, sterile saline, digital camera, image analysis software.

  • Protocol: [16][17][18][19][20]

    • Anesthetize the diabetic mouse.

    • Shave the dorsal hair and disinfect the skin.

    • Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of the mouse using a sterile biopsy punch.

    • Apply the 2dDR-loaded dressing or a control dressing to the wound. A splint can be sutured around the wound to minimize contraction.

    • Cover the dressing with a secondary adhesive bandage.

    • Monitor the wound healing process by taking digital photographs at regular intervals (e.g., days 0, 3, 7, 10, and 14).

    • Measure the wound area using image analysis software and calculate the percentage of wound closure.

    • At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and CD31 staining for angiogenesis).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 2-deoxy-D-ribose (2dDR) Pro-Angiogenic Signaling Pathway dDR 2-deoxy-D-ribose (2dDR) NOX2 NADPH Oxidase 2 (NOX2) dDR->NOX2 Activates NFkB NF-κB NOX2->NFkB Activates VEGFR2 VEGFR2 Upregulation NFkB->VEGFR2 Induces VEGFR2_act VEGFR2 Activation VEGFR2->VEGFR2_act VEGF VEGF VEGF->VEGFR2_act Binds & Activates PI3K_Akt PI3K/Akt Pathway VEGFR2_act->PI3K_Akt PLCg PLCγ Pathway VEGFR2_act->PLCg Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration

Caption: Proposed signaling pathway for 2-deoxy-D-ribose induced angiogenesis.

G cluster_1 Experimental Workflow for Evaluating 2dDR Wound Dressings Prep Dressing Preparation (Alginate, Cotton-Wax, Hydrogel) InVitro In Vitro Assays Prep->InVitro InVivo In Vivo Models Prep->InVivo Prolif Proliferation (MTT) InVitro->Prolif Mig Migration (Boyden Chamber) InVitro->Mig Analysis Data Analysis & Conclusion Prolif->Analysis Mig->Analysis CAM CAM Assay InVivo->CAM Animal Diabetic Wound Model InVivo->Animal CAM->Analysis Animal->Analysis

Caption: General workflow for the development and evaluation of 2dDR wound dressings.

Antimicrobial Properties

Current evidence suggests that 2-deoxy-D-ribose itself does not possess significant inherent antimicrobial properties. In studies where antimicrobial activity was observed in a 2dDR-containing hydrogel, this effect was attributed to the presence of other components in the formulation, such as 2-phenoxyethanol, which acts as a stabilizer and has known antimicrobial properties.[21] Therefore, for applications where antimicrobial action is required, the incorporation of a suitable antimicrobial agent into the 2dDR wound dressing formulation is recommended.

Conclusion

2-deoxy-D-ribose is a promising, small-molecule therapeutic for the development of advanced wound dressings. Its ability to promote angiogenesis through the upregulation of the VEGF signaling pathway offers a novel approach to accelerate wound healing, particularly in chronic and diabetic wounds. The protocols provided here offer a framework for researchers and drug development professionals to formulate, test, and validate the efficacy of 2dDR-based wound care products. Further research into its effects on other aspects of wound healing, such as inflammation and macrophage polarization, will continue to elucidate the full therapeutic potential of this versatile molecule.

References

Application Notes and Protocols for Incorporating 2-deoxy-D-ribitol into Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2-deoxy-D-ribitol into two distinct and widely applicable nanoparticle platforms: polymeric nanoparticles and magnetic nanoparticles. Given the limited direct literature on this compound nanoparticle formulation, the following protocols have been adapted from well-established methods for the structurally similar molecule, 2-deoxy-D-glucose. These methods offer a robust starting point for developing novel drug delivery systems leveraging the therapeutic potential of this compound.

Introduction to this compound and Nanoparticle Drug Delivery

This compound, a derivative of the pentose sugar ribose, is a molecule of interest for various therapeutic applications. Its structural similarity to naturally occurring sugars may allow for targeted uptake by cells with high metabolic rates, such as cancer cells. Nanoparticle-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of molecules like this compound by improving their solubility, stability, and pharmacokinetic profile, and by enabling targeted delivery to specific tissues or cells.

This document outlines two primary methods for incorporating this compound into nanoparticles:

  • Encapsulation within Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: This method involves trapping this compound within the core of a biodegradable and biocompatible polymer matrix.

  • Surface Conjugation to Superparamagnetic Iron Oxide Nanoparticles (SPIONs): This approach involves chemically attaching this compound to the surface of magnetic nanoparticles, which can be useful for targeted delivery and imaging applications.

Method 1: Encapsulation of this compound in PLGA Nanoparticles

This protocol details the encapsulation of the hydrophilic molecule this compound into PLGA nanoparticles using a double emulsion-solvent evaporation technique. This method is suitable for entrapping water-soluble drugs within a polymeric matrix.

Experimental Protocol

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of the Internal Aqueous Phase (w1): Dissolve this compound in deionized water to a final concentration of 10 mg/mL.

  • Preparation of the Organic Phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane.

  • Formation of the Primary Emulsion (w1/o): Add 200 µL of the internal aqueous phase to the organic phase. Emulsify using a probe sonicator on ice for 60 seconds at 40% amplitude.

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion dropwise to 4 mL of a 5% (w/v) PVA solution in deionized water (the external aqueous phase, w2). Immediately sonicate for 120 seconds at 50% amplitude on ice.

  • Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a powder.

Workflow Diagram

G Workflow for PLGA Encapsulation of this compound cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_purification Purification and Isolation prep_w1 Prepare Internal Aqueous Phase (w1) (this compound in water) emulsion_1 Form Primary Emulsion (w1/o) (Sonication) prep_w1->emulsion_1 prep_o Prepare Organic Phase (o) (PLGA in DCM) prep_o->emulsion_1 prep_w2 Prepare External Aqueous Phase (w2) (PVA in water) emulsion_2 Form Double Emulsion (w1/o/w2) (Sonication) prep_w2->emulsion_2 emulsion_1->emulsion_2 evaporation Solvent Evaporation (Magnetic Stirring) emulsion_2->evaporation collection Nanoparticle Collection (Centrifugation & Washing) evaporation->collection lyophilization Lyophilization collection->lyophilization product This compound-loaded PLGA Nanoparticles (Powder) lyophilization->product

Caption: Workflow for the encapsulation of this compound in PLGA nanoparticles.

Method 2: Surface Conjugation of this compound to Magnetic Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of aminosilane-coated superparamagnetic iron oxide nanoparticles (SPIONs) using a glutaraldehyde crosslinker. This method allows for the display of this compound on the nanoparticle surface, which can facilitate interactions with cell surface receptors.

Experimental Protocol

Materials:

  • Superparamagnetic iron oxide nanoparticles (SPIONs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Glutaraldehyde solution (25% in water)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS)

  • Magnetic separator

Procedure:

  • Synthesis of Amine-Functionalized SPIONs (SPIONs-NH₂):

    • Disperse 100 mg of SPIONs in 50 mL of ethanol.

    • Add 1 mL of APTES and stir the mixture at room temperature for 24 hours.

    • Collect the SPIONs-NH₂ using a magnetic separator and wash them three times with ethanol and then three times with deionized water.

  • Activation of SPIONs-NH₂ with Glutaraldehyde:

    • Resuspend the SPIONs-NH₂ in 20 mL of PBS (pH 7.4).

    • Add 1 mL of 25% glutaraldehyde solution and react for 2 hours at room temperature with gentle shaking.

    • Remove the excess glutaraldehyde by washing the nanoparticles three times with PBS using a magnetic separator.

  • Conjugation of this compound:

    • Resuspend the activated SPIONs in 20 mL of PBS (pH 7.4).

    • Add a 10-fold molar excess of this compound to the nanoparticle suspension.

    • Add sodium cyanoborohydride to a final concentration of 1 mg/mL.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle shaking.

  • Quenching and Washing:

    • Quench the reaction by adding 1 mL of 1 M Tris-HCl (pH 7.4) and incubating for 1 hour.

    • Wash the this compound conjugated SPIONs (SPIONs-ribitol) extensively with PBS and then with deionized water using a magnetic separator.

  • Storage: Resuspend the final SPIONs-ribitol in PBS and store at 4°C.

Workflow Diagram

G Workflow for Conjugating this compound to SPIONs start Bare SPIONs amine_func Amine Functionalization (APTES in Ethanol) start->amine_func spion_nh2 SPIONs-NH₂ amine_func->spion_nh2 activation Activation with Glutaraldehyde spion_nh2->activation activated_spion Activated SPIONs activation->activated_spion conjugation Conjugation with this compound (Reductive Amination) activated_spion->conjugation spion_ribitol SPIONs-ribitol conjugation->spion_ribitol quenching Quenching and Washing spion_ribitol->quenching final_product Final this compound Conjugated SPIONs quenching->final_product

Caption: Workflow for the surface conjugation of this compound to SPIONs.

Characterization and Data Presentation

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles. The following tables summarize the key characterization parameters and expected values based on similar nanoparticle systems.

Table 1: Physicochemical Characterization of this compound-loaded PLGA Nanoparticles

ParameterMethodExpected/Target Value
Particle Size (Diameter)Dynamic Light Scattering (DLS)150 - 300 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Surface Charge (Zeta Potential)Laser Doppler Velocimetry-10 to -30 mV
MorphologyScanning/Transmission Electron Microscopy (SEM/TEM)Spherical shape, smooth surface
Encapsulation Efficiency (%)UV-Vis Spectroscopy (indirect method)40 - 80%
Drug Loading (%)UV-Vis Spectroscopy (indirect method)1 - 5%

Table 2: Physicochemical Characterization of this compound-conjugated SPIONs

ParameterMethodExpected/Target Value
Core Particle Size (Diameter)Transmission Electron Microscopy (TEM)10 - 20 nm
Hydrodynamic DiameterDynamic Light Scattering (DLS)50 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Surface Charge (Zeta Potential)Laser Doppler VelocimetryNear neutral or slightly negative
Confirmation of ConjugationFourier-Transform Infrared Spectroscopy (FTIR)Presence of characteristic peaks for this compound
Magnetic PropertiesVibrating Sample Magnetometry (VSM)Superparamagnetic behavior

Proposed Mechanism of Action and Signaling Pathway

While the specific signaling pathways for nanoparticle-delivered this compound are yet to be fully elucidated, a proposed mechanism of action can be inferred from the known effects of 2-deoxy-sugars. It is hypothesized that this compound, when delivered to cancer cells via nanoparticles, can induce cellular stress, potentially through the generation of reactive oxygen species (ROS) and interference with metabolic pathways. This could lead to the activation of apoptotic signaling cascades.

Hypothetical Signaling Pathway Diagram

G Hypothetical Signaling Pathway of this compound Nanoparticles np This compound Nanoparticle cell Cancer Cell np->cell Targeting uptake Cellular Uptake (e.g., via GLUT transporters or endocytosis) cell->uptake release Intracellular Release of This compound uptake->release stress Induction of Metabolic & Oxidative Stress release->stress ros Increased ROS Production stress->ros apoptosis Activation of Apoptotic Pathways (e.g., Caspase activation) ros->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A hypothetical signaling pathway for this compound nanoparticles in cancer cells.

Disclaimer: The provided protocols and hypothetical signaling pathways are intended as a starting point for research and development. Optimization of reaction conditions, concentrations, and characterization methods will be necessary to achieve desired nanoparticle characteristics and therapeutic outcomes for specific applications.

Application Notes and Protocols for Developing PET Tracers Using 2-Deoxy-D-Ribitol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Positron Emission Tomography (PET) tracers based on 2-deoxy-D-ribitol analogs. This document is intended for researchers, scientists, and drug development professionals working in the field of molecular imaging and radiopharmaceutical development.

Introduction

PET imaging is a powerful non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes at the molecular level. Analogs of 2-deoxy-D-glucose, such as this compound derivatives, are valuable scaffolds for developing PET tracers for various applications, including oncology, neurology, and infectious disease imaging. These sugar analogs can be radiolabeled with positron-emitting radionuclides, such as fluorine-18 ([¹⁸F]) and gallium-68 ([⁶⁸Ga]), to probe metabolic pathways, receptor expression, and other cellular functions.

This document details the synthesis, in vitro evaluation, and in vivo assessment of several this compound analog PET tracers, providing standardized protocols and comparative data to guide researchers in this field.

Featured this compound Analog PET Tracers

This section describes the characteristics and applications of three key this compound analog PET tracers.

  • [¹⁸F]2-fluoro-2-deoxy-sorbitol ([¹⁸F]FDS): A promising tracer for imaging bacterial infections and assessing blood-brain barrier permeability.[1][2] It is synthesized from the widely available PET tracer [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).[3]

  • [⁶⁸Ga]DOTA-2-deoxy-D-glucosamine ([⁶⁸Ga]DOTA-DG): A tracer developed for tumor imaging, leveraging the increased glucose uptake in cancer cells.[4]

  • [¹⁸F]2-deoxy-2-fluoro-D-mannose ([¹⁸F]FDM): A stereoisomer of [¹⁸F]FDG, it shows potential for tumor imaging with potentially lower brain uptake compared to [¹⁸F]FDG.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the featured PET tracers to facilitate comparison.

Table 1: Radiosynthesis of this compound Analog PET Tracers

TracerPrecursorRadiolabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Synthesis Time (min)Reference
[¹⁸F]FDS[¹⁸F]FDGReduction with NaBH₄>70>90< 30[3]
[⁶⁸Ga]DOTA-DGDOTA-DGMicrowave Heating~85>9810[4]
[¹⁸F]FDMMannose triflateNucleophilic Substitution50-6897.6-98.7Not Specified[5]

Table 2: In Vitro Cell Uptake of this compound Analog PET Tracers

TracerCell LineIncubation Time (min)Uptake (% of added radioactivity)Blocking AgentReference
[¹⁸F]FDSU87MG180Not SpecifiedNot Specified[3]
[⁶⁸Ga]DOTA-DGA4316015.7D-glucose[4]
[¹⁸F]FDMAH109ANot SpecifiedSignificant uptakeD-glucose[5]

Table 3: In Vivo Biodistribution of this compound Analog PET Tracers in Tumor-Bearing Rodents (%ID/g at 60 min post-injection)

TracerTumorBloodMuscleBrainLiverKidneysReference
[⁶⁸Ga]DOTA-DG0.39 ± 0.040.12 ± 0.030.11 ± 0.020.05 ± 0.010.21 ± 0.020.81 ± 0.15[6]
[¹⁸F]FDM2.17 ± 0.32Not SpecifiedNot Specified1.42 ± 0.10Not SpecifiedNot Specified[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the development and evaluation of this compound analog PET tracers.

Radiosynthesis Protocols

4.1.1. Protocol for the Synthesis of [¹⁸F]FDS from [¹⁸F]FDG [3]

  • Preparation: To a solution of commercially available [¹⁸F]FDG (e.g., 180–200 MBq in 4 mL saline), add 2 mg of sodium borohydride (NaBH₄).

  • Reaction: Allow the reaction to proceed for 15 minutes at room temperature.

  • Quenching: Add 10 µL of acetic acid to quench the reaction.

  • Purification: Pass the reaction mixture through a Sep-Pak Alumina-N-Plus-Long cartridge.

  • Quality Control: Determine the radiochemical purity using radio-thin-layer chromatography (TLC) with silica gel-coated alumina plates.

4.1.2. Protocol for the Microwave-Assisted Synthesis of [⁶⁸Ga]DOTA-DG [7]

  • Preparation: In a reaction vial, combine 100 µg of DOTA-DG precursor in 0.1 mL of distilled water with 370 MBq of ⁶⁸GaCl₃ in 0.3 mL of 1 M sodium acetate (pH 4).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a power of 25 W for 5 minutes, followed by 50 W for an additional 5 minutes.

  • Cooling: Allow the mixture to cool to 40°C for 5 minutes.

  • Purification: Purify the product using semi-preparative high-performance liquid chromatography (HPLC).

  • Quality Control: Analyze the radiochemical purity of the final product using analytical HPLC and instant thin-layer chromatography (ITLC).

In Vitro Cell Uptake Assay Protocol[8][9]
  • Cell Culture: Seed cells (e.g., A431, U87MG) in 12-well or 24-well plates and grow to near confluence.

  • Preparation: On the day of the assay, wash the cells with a glucose-free medium (e.g., HBSS-HEPES, pH 7.4).

  • Blocking (Optional): For competition assays, pre-incubate the cells with a blocking agent (e.g., a high concentration of non-radioactive D-glucose) for 30 minutes.

  • Incubation: Add the radiotracer (e.g., 0.75 MBq/mL) to each well and incubate for various time points (e.g., 10, 30, 60, 120, 180 minutes) at 37°C.

  • Washing: Stop the incubation by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 0.2 M NaOH, 1% SDS) and measure the radioactivity in a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the total added radioactivity.

Animal Biodistribution Study Protocol
  • Animal Model: Use appropriate tumor-bearing animal models (e.g., nude mice with subcutaneous A431 xenografts).

  • Tracer Administration: Inject a known amount of the radiotracer (e.g., 3.7 MBq) intravenously via the tail vein.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 10, 30, 60 minutes), euthanize the animals according to approved protocols. Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, brain, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Small Animal PET Imaging Protocol[4][10][11]
  • Animal Preparation: Fast the animals overnight before imaging. Anesthetize the animal (e.g., with 1-1.5% isoflurane in oxygen).

  • Tracer Injection: Administer the radiotracer intravenously (e.g., 7.4 ± 1.2 MBq for [¹⁸F]FDG).

  • Imaging: Acquire static or dynamic PET images at specified time points post-injection using a small animal PET scanner. A CT scan can be performed for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET images using appropriate algorithms (e.g., ordered-subset expectation maximization). Draw regions of interest (ROIs) over the tumor and other organs on the co-registered PET/CT images.

  • Quantification: Calculate the tracer uptake in the ROIs and express it as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and body weight.

Visualizations

The following diagrams illustrate key workflows in the development of this compound analog PET tracers.

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis Precursor Precursor (e.g., [18F]FDG, DOTA-DG) Radiolabeling Radiolabeling Reaction (e.g., Reduction, Chelation) Precursor->Radiolabeling Add Radionuclide Purification Purification (e.g., SPE, HPLC) Radiolabeling->Purification QC Quality Control (e.g., TLC, HPLC) Purification->QC Final_Product Radiolabeled Tracer QC->Final_Product >95% Purity

Caption: General workflow for the radiosynthesis of PET tracers.

In_Vitro_Evaluation_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cell Culture (Target & Control Lines) Tracer_Incubation Incubate with Radiolabeled Tracer Cell_Culture->Tracer_Incubation Washing Wash to Remove Unbound Tracer Tracer_Incubation->Washing Cell_Lysis Cell Lysis Washing->Cell_Lysis Gamma_Counting Gamma Counting Cell_Lysis->Gamma_Counting Data_Analysis Data Analysis (% Uptake) Gamma_Counting->Data_Analysis

Caption: Workflow for in vitro cell uptake assays.

In_Vivo_Evaluation_Workflow cluster_invivo In Vivo Evaluation Animal_Model Prepare Animal Model (e.g., Tumor Xenograft) Tracer_Injection Intravenous Injection of Radiotracer Animal_Model->Tracer_Injection PET_CT_Scan PET/CT Imaging Tracer_Injection->PET_CT_Scan Biodistribution Biodistribution Study (Organ Dissection) Tracer_Injection->Biodistribution Image_Analysis Image Analysis (ROI, SUV) PET_CT_Scan->Image_Analysis Tissue_Counting Tissue Gamma Counting (%ID/g) Biodistribution->Tissue_Counting

References

Application Notes and Protocols for Cell Culture Media Preparation with 2-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Deoxy-D-ribose (dRib), a naturally occurring deoxy sugar and a fundamental component of deoxyribonucleic acid (DNA), has garnered significant interest in cellular research. While essential for DNA synthesis, exogenous administration of 2-deoxy-D-ribose to cell cultures can induce a range of cellular effects, including oxidative stress, apoptosis, and modulation of signaling pathways.[1][2][3][4] These properties make it a valuable tool for researchers studying cellular stress responses, apoptosis, and the development of therapeutic strategies targeting these pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media supplemented with 2-deoxy-D-ribose. This document includes detailed protocols for media preparation, experimental procedures to assess its cellular effects, and a summary of its impact on various cell lines.

Note on Terminology: The user's query specified "2-deoxy-D-ribitol." However, the vast majority of scientific literature refers to "2-deoxy-D-ribose" when discussing this compound in the context of cell culture. This compound is the sugar alcohol derivative of 2-deoxy-D-ribose. This document will proceed with the assumption that 2-deoxy-D-ribose is the intended compound of interest due to the available research.

Properties of 2-Deoxy-D-Ribose

PropertyValueReference
CAS Number 533-67-5
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Appearance White to off-white powder[5]
Solubility Soluble in water (100 mg/mL)
Storage Temperature 2-8°C

Effects of 2-Deoxy-D-Ribose on Cultured Cells

2-Deoxy-D-ribose has been shown to exert significant, often dose-dependent, effects on various cell lines. High concentrations tend to induce cellular stress and apoptosis, while lower concentrations have been reported to have pro-angiogenic effects.

Quantitative Data Summary

The following tables summarize the observed effects of 2-deoxy-D-ribose on different cell lines at various concentrations.

Table 1: Effects of 2-Deoxy-D-Ribose on Cell Viability and Apoptosis

Cell LineConcentrationEffectReference
Human Monocytic Cells (U937)30 mMLoss of cell viability, overproduction of Reactive Oxygen Species (ROS), glutathione depletion, and apoptosis.[2][6]
Human FibroblastsNot specifiedInduces apoptosis, characterized by cytoplasmic shrinkage, chromatin condensation, DNA fragmentation, and mitochondrial depolarization.[1]
Pancreatic Beta-Cell Line (HIT-T15)Not specifiedProvokes cytotoxicity and apoptosis within 24 hours.[4]

Table 2: Pro-angiogenic and Proliferative Effects of 2-Deoxy-D-Ribose

Cell LineConcentration RangeEffectReference
Human Aortic Endothelial Cells (HAECs)10 µM - 1 mMIncreased metabolic activity, proliferation, and migratory response.[7]
Human Dermal Fibroblasts (HDFs)50 µM - 1000 µMIncreased metabolic activity over 6 days.[7]

Experimental Protocols

Protocol 1: Preparation of 2-Deoxy-D-Ribose Stock Solution

This protocol outlines the preparation of a sterile stock solution of 2-deoxy-D-ribose that can be used to supplement cell culture media.

Materials:

  • 2-Deoxy-D-Ribose powder (cell culture tested grade)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, weigh the desired amount of 2-deoxy-D-ribose powder. For example, to prepare a 1 M stock solution, weigh 1.3413 g of 2-deoxy-D-ribose.

  • Transfer the powder to a sterile conical tube.

  • Add a volume of sterile water or PBS to achieve the desired concentration. For a 1 M solution with 1.3413 g of powder, add sterile water or PBS to a final volume of 10 mL.

  • Vortex the solution until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Label the tube with the compound name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Media

This protocol describes how to supplement your chosen basal cell culture medium with 2-deoxy-D-ribose.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 2-deoxy-D-ribose stock solution (from Protocol 1)

  • Sterile serological pipettes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, warm the basal cell culture medium to 37°C in a water bath.

  • Determine the final concentration of 2-deoxy-D-ribose required for your experiment.

  • Using a sterile serological pipette, add the appropriate volume of the sterile 2-deoxy-D-ribose stock solution to the pre-warmed basal medium. For example, to prepare 50 mL of medium with a final concentration of 10 mM 2-deoxy-D-ribose from a 1 M stock solution, add 500 µL of the stock solution to 49.5 mL of the basal medium.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol provides a method to quantify the effect of 2-deoxy-D-ribose on cell viability.

Materials:

  • Cells cultured in 96-well plates

  • Cell culture medium supplemented with various concentrations of 2-deoxy-D-ribose

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the existing medium and replace it with fresh medium containing a range of 2-deoxy-D-ribose concentrations. Include a vehicle control (medium without 2-deoxy-D-ribose).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflow

Signaling Pathway of 2-Deoxy-D-Ribose-Induced Apoptosis

High concentrations of 2-deoxy-D-ribose can induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways, such as the p38 MAPK pathway.[1]

G cluster_extracellular Extracellular cluster_cellular Cellular Response 2_Deoxy_D_Ribose 2-Deoxy-D-Ribose ROS Increased Reactive Oxygen Species (ROS) 2_Deoxy_D_Ribose->ROS Induces GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion Causes p38_MAPK p38 MAPK Activation ROS->p38_MAPK Activates Apoptosis Apoptosis GSH_Depletion->Apoptosis Contributes to p38_MAPK->Apoptosis Leads to G Start Start Prepare_Stock Prepare Sterile 2-Deoxy-D-Ribose Stock Solution Start->Prepare_Stock Supplement_Media Supplement Basal Cell Culture Media Prepare_Stock->Supplement_Media Treat_Cells Treat Cells with Supplemented Media Supplement_Media->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Analyze Analyze Cellular Effects (e.g., Viability, Apoptosis) Incubate->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Deoxy-D-Ribitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-deoxy-D-ribitol and its precursor, 2-deoxy-D-ribose.

Troubleshooting Guides

This section is designed to provide solutions to specific problems you may encounter during your experiments.

Low Yield in Synthesis

Question: My overall yield for the synthesis of 2-deoxy-D-ribose is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in multi-step syntheses are a common issue. Here are several factors that could be contributing to this problem and suggestions for improvement:

  • Incomplete Reactions: Ensure each step of your synthesis goes to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time, increasing the temperature (if the reactants and products are stable), or adding a fresh portion of the reagent.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in the prebiotic synthesis of 2-deoxy-D-ribose, the formation of the diastereomer 2-deoxy-D-threopentose is a known issue.[1][2][3][4][5] Optimizing reaction conditions such as temperature, pH, and catalyst concentration can help minimize side reactions.

  • Purification Losses: Significant amounts of product can be lost during purification steps. If you are using column chromatography, ensure your column is packed correctly and you are using an appropriate solvent system to achieve good separation without excessive tailing. For purification by recrystallization, ensure you are using a suitable solvent and that the cooling process is slow enough to allow for crystal formation.

  • Reagent Quality: The purity of your starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Use reagents from reputable suppliers and ensure they are stored correctly.

Issues with Protecting Groups

Question: I am having trouble with the protection of the hydroxyl groups of 2-deoxy-D-ribose. What could be going wrong?

Answer: The protection of hydroxyl groups is a critical step in many synthetic routes. Common issues include incomplete protection and the formation of undesired products.

  • Incomplete Protection: If you are observing incomplete protection, it could be due to insufficient reagent, a deactivated catalyst, or suboptimal reaction conditions. For acetal protection, ensure your acid catalyst is active and that water is effectively removed from the reaction mixture, as the reaction is an equilibrium process.

  • Formation of Multiple Products: The presence of multiple hydroxyl groups with similar reactivity can lead to a mixture of partially and fully protected products. To achieve selective protection, you may need to use a protecting group that shows selectivity for primary over secondary alcohols, or employ a stoichiometric amount of the protecting group reagent under carefully controlled conditions.

Question: I am experiencing incomplete deprotection of silyl ethers at the end of my synthesis. What should I do?

Answer: Incomplete deprotection of silyl ethers can be frustrating. The stability of silyl ethers varies, so the deprotection conditions need to be tailored accordingly.

  • Reagent Choice: For more robust silyl ethers like TBDMS or TIPS, a stronger fluoride source or longer reaction times may be necessary compared to less stable groups like TMS.

  • Reaction Conditions: Ensure your fluoride source (e.g., TBAF) is not depleted and that the solvent is appropriate. The presence of steric hindrance around the silyl ether can also slow down the deprotection. In such cases, heating the reaction mixture may be required.

Purification Challenges

Question: I am finding it difficult to separate 2-deoxy-D-ribose from its diastereomer, 2-deoxy-D-threopentose. What purification strategies can I use?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Chromatography: High-performance liquid chromatography (HPLC) with a suitable column (e.g., a carbohydrate column) is often effective for separating diastereomeric sugars. You may need to screen different mobile phases to achieve optimal separation. Flash column chromatography on silica gel can also be attempted, but may require careful optimization of the eluent system.

  • Derivatization: In some cases, converting the mixture of diastereomers into derivatives (e.g., by forming acetals or esters) can increase the difference in their physical properties, making them easier to separate by chromatography or recrystallization. The protecting groups can then be removed after separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-deoxy-D-ribose?

A1: Several methods are commonly employed for the synthesis of 2-deoxy-D-ribose. These include:

  • Synthesis from D-glucose: This involves the degradation of D-glucose, for example, through the Ruff degradation method to shorten the carbon chain.[6][7]

  • Synthesis from L-arabinose: This method can be efficient, with one reported synthesis achieving a 49% overall yield in six steps.[8]

  • Multi-step synthesis from 2-deoxy-D-ribose to its enantiomer, 2-deoxy-L-ribose: This involves a four-step process of protection, activation, inversion, and deprotection.[2][9]

  • Prebiotic synthesis: This approach uses simple starting materials like formaldehyde and acetaldehyde, but often results in low yields and a mixture of products.[1][2][3][4][5]

Q2: How can I convert 2-deoxy-D-ribose to this compound?

A2: this compound can be readily synthesized by the reduction of the aldehyde group of 2-deoxy-D-ribose. A common and effective method is to use sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. The reaction is typically straightforward and high-yielding.

Q3: What are some of the key byproducts to watch out for in 2-deoxy-D-ribose synthesis?

A3: The formation of byproducts is dependent on the synthetic route. In the prebiotic synthesis, the main byproduct is the diastereomer 2-deoxy-D-threopentose.[1][2][3][4][5] In other multi-step syntheses, incomplete reactions or side reactions at various stages can lead to a complex mixture of partially reacted intermediates. Careful monitoring of each step is crucial to minimize the formation of these impurities.

Q4: What is a reasonable expected yield for the synthesis of 2-deoxy-D-ribose?

A4: The expected yield can vary significantly depending on the chosen synthetic pathway and the scale of the reaction. For example, a synthesis of 2-deoxy-L-ribose from its enantiomer has been reported with an overall yield of over 30%.[6] A six-step synthesis from L-arabinose has been reported to have a 49% overall yield.[8] In contrast, prebiotic synthesis routes typically have much lower yields, often in the range of 4-5%.[1][2][3][4][5]

Quantitative Data Summary

Synthetic MethodStarting Material(s)Number of StepsOverall YieldReference(s)
Synthesis of 2-deoxy-L-ribose2-deoxy-D-ribose4>30%[6]
Synthesis of 2-deoxy-L-riboseL-arabinose649%[8]
Prebiotic Synthesis of 2-deoxy-D-riboseFormaldehyde, Acetaldehyde, etc.1 or 2≥4-5%[1][2][3][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 2-Deoxy-D-Ribose to this compound using Sodium Borohydride
  • Dissolution: Dissolve 2-deoxy-D-ribose in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be calculated based on the stoichiometry of the reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for another 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of acetic acid or acetone at 0 °C to destroy the excess NaBH₄.

  • Workup: Evaporate the solvent under reduced pressure. The resulting residue can be co-evaporated with methanol several times to remove borate esters.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start 2-Deoxy-D-Ribose Protection Hydroxyl Protection (e.g., Acetal Formation) Start->Protection Reduction Reduction (e.g., NaBH4) Start->Reduction Direct Reduction Activation Hydroxyl Activation (e.g., Sulfonylation) Protection->Activation Modification Further Modification (Optional) Activation->Modification Deprotection Deprotection Modification->Deprotection Purification3 Purification Modification->Purification3 Purification1 Purification Deprotection->Purification1 Purification2 Purification Reduction->Purification2 End This compound Purification1->Reduction Purification2->End

Caption: General workflow for the synthesis of this compound.

Ruff_Degradation Aldohexose Aldohexose (e.g., D-Glucose) Oxidation Oxidation (Br2, H2O) Aldohexose->Oxidation Aldonic_Acid Aldonic Acid Oxidation->Aldonic_Acid Oxidative_Decarboxylation Oxidative Decarboxylation (H2O2, Fe2(SO4)3) Aldonic_Acid->Oxidative_Decarboxylation Aldopentose Aldopentose (e.g., D-Arabinose) Oxidative_Decarboxylation->Aldopentose

Caption: The Ruff degradation pathway for shortening an aldose chain.

References

avoiding byproduct formation in 2-deoxy-D-ribitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 2-deoxy-D-ribitol, focusing on the avoidance of byproduct formation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the sodium borohydride (NaBH₄) reduction of 2-deoxy-D-ribose.

Problem 1: Significant Byproduct Detected in Final Product

Symptom: NMR or HPLC analysis of the purified product shows a significant peak corresponding to D-ribitol.

Cause: The most probable cause is the presence of D-ribose as an impurity in the starting material, 2-deoxy-D-ribose. Sodium borohydride will reduce both the desired 2-deoxy-D-ribose and the D-ribose impurity.

Solution:

  • Assess Starting Material Purity:

    • Before beginning the synthesis, analyze the 2-deoxy-D-ribose starting material using HPLC or TLC to quantify the presence of D-ribose.

    • TLC Analysis: Use a solvent system of acetonitrile:water (85:15 v/v) to separate 2-deoxy-D-ribose from D-ribose. Visualize with a p-anisaldehyde stain.

  • Purify Starting Material if Necessary:

    • If the starting material is found to be impure, consider purification by column chromatography or recrystallization prior to the reduction reaction.

  • Optimize Reaction Conditions:

    • While starting material purity is the primary concern, ensure reaction conditions are optimal to avoid any potential side reactions. Maintain a low temperature (0-5 °C) during NaBH₄ addition.

Problem 2: Incomplete Reaction or Low Yield

Symptom: TLC or HPLC analysis indicates a large amount of unreacted 2-deoxy-D-ribose after the reaction is complete.

Cause: This can be due to insufficient reducing agent, decomposition of the reducing agent, or non-optimal reaction conditions.

Solution:

  • Verify Stoichiometry of NaBH₄:

    • A molar excess of NaBH₄ is typically required. A common protocol uses 1.5 to 2 equivalents of NaBH₄ per equivalent of the sugar.

    • NaBH₄ can decompose in acidic or neutral aqueous solutions and even in protic solvents like methanol over time.[1] Ensure the reagent is fresh and dry.

  • Control Temperature:

    • The reaction should be initiated at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition of NaBH₄, the reaction can be allowed to warm to room temperature.

  • Monitor Reaction Progress:

    • Use TLC to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of NaBH₄ may be added.

  • Solvent Choice:

    • The reaction is commonly performed in solvents like methanol, ethanol, or water.[1] Ensure the 2-deoxy-D-ribose is fully dissolved before adding the reducing agent.

Problem 3: Difficulty in Product Isolation and Purification

Symptom: The final product is difficult to crystallize or is contaminated with inorganic salts (borates).

Cause: Borate esters are formed as byproducts of the sodium borohydride reduction in alcohol-based solvents. These need to be effectively removed during the work-up.

Solution:

  • Quench the Reaction Properly:

    • After the reaction is complete, cool the mixture in an ice bath and slowly add an acid (e.g., acetic acid or dilute HCl) to neutralize the excess NaBH₄ and hydrolyze the borate esters. This should be done cautiously as hydrogen gas is evolved.

  • Removal of Boric Acid:

    • After initial workup and removal of the solvent, boric acid can be removed by co-evaporation with methanol. Dissolve the crude product in methanol and evaporate the solvent under reduced pressure. This process converts boric acid to the volatile trimethyl borate, which is removed with the solvent. Repeat this step 2-3 times for effective removal.

  • Recrystallization:

    • For final purification, this compound can be recrystallized. While specific solvent systems for this compound are not widely published, a common approach for similar sugar alcohols is to use a polar solvent like ethanol or a methanol/water mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the reduction of the aldehyde group of 2-deoxy-D-ribose using a mild reducing agent like sodium borohydride (NaBH₄).[1]

Q2: What is the primary byproduct of concern in this synthesis, and how can it be avoided?

The primary byproduct is D-ribitol. It is formed from the reduction of D-ribose, a common impurity in the 2-deoxy-D-ribose starting material. The most effective way to avoid this byproduct is to ensure the high purity of the 2-deoxy-D-ribose starting material before commencing the reduction.

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. The disappearance of the starting material (2-deoxy-D-ribose) and the appearance of the more polar product (this compound) can be observed. A suitable mobile phase is a mixture of acetonitrile and water.

Q4: What are the key parameters to control during the NaBH₄ reduction?

The key parameters are:

  • Temperature: Keep the temperature low (0-5 °C) during the addition of NaBH₄ to control the reaction.

  • Stoichiometry: Use a molar excess of NaBH₄.

  • pH: The reaction is typically carried out in a neutral to slightly basic solution. After the reaction, the mixture is acidified during work-up to destroy excess hydride and hydrolyze borate esters.

Q5: How can I confirm the identity and purity of my final this compound product?

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product.

  • HPLC: High-Performance Liquid Chromatography with a suitable column (e.g., a β-cyclobond 2000) and detector (e.g., an evaporative light-scattering detector) can be used to assess purity and quantify any byproducts.[3]

  • Melting Point: Compare the melting point of the purified product with the literature value.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the sodium borohydride reduction of 2-deoxy-D-ribose.

Materials:

  • 2-Deoxy-D-ribose

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid or dilute HCl

  • Deionized water

  • Dowex 50 (H⁺ form) resin (optional, for cation removal)

Procedure:

  • Dissolve 2-deoxy-D-ribose in methanol (e.g., 1 g in 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and slowly add glacial acetic acid or 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases and the pH is neutral.

  • Evaporate the solvent under reduced pressure.

  • Add methanol to the residue and evaporate again. Repeat this step three times to remove boric acid as trimethyl borate.

  • The resulting crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: TLC Analysis of the Reaction

Materials:

  • Silica gel TLC plates

  • Mobile Phase: Acetonitrile:Water (85:15 v/v)

  • Visualization Stain: Alkaline silver nitrate or p-anisaldehyde stain.

Procedure:

  • Spot the reaction mixture, a standard of 2-deoxy-D-ribose, and a co-spot on a silica gel TLC plate.

  • Develop the plate in a chamber saturated with the acetonitrile:water mobile phase.

  • After development, dry the plate thoroughly.

  • For visualization with alkaline silver nitrate, dip the plate in a solution of AgNO₃ in acetone, dry, and then dip in an alkaline methanol solution.[1] Carbohydrates will appear as dark spots.

  • Alternatively, spray with p-anisaldehyde stain and gently heat to visualize the spots. The starting material and product should have different Rf values.

Data Presentation

The following table summarizes the expected outcomes and potential issues in the synthesis of this compound.

ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Step
Starting Material Purity >99% 2-deoxy-D-riboseFormation of D-ribitol byproductPurify starting material before reaction.
NaBH₄ Stoichiometry 1.5 - 2.0 equivalentsIncomplete reaction, low yieldAdd more NaBH₄, ensure reagent is fresh.
Reaction Temperature 0-5 °C initiallyRunaway reaction, potential side reactionsMaintain cooling during NaBH₄ addition.
Work-up: Quenching Slow addition of acid at 0 °CUncontrolled H₂ evolution, foamingAdd acid dropwise with efficient stirring.
Work-up: Borate Removal 3x co-evaporation with MeOHBorate salt contamination in productRepeat methanol co-evaporation.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Deoxy-D-Ribose (Starting Material) purity_check Purity Analysis (TLC/HPLC) start->purity_check dissolve Dissolve in Methanol purity_check->dissolve If pure >99% cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ (1.5-2.0 eq) cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with Acid react->quench evaporate Evaporate Solvent quench->evaporate remove_borate Remove Borates (MeOH Co-evaporation) evaporate->remove_borate purify Recrystallization or Chromatography remove_borate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Desired Reaction cluster_byproduct Byproduct Formation start_main 2-Deoxy-D-Ribose product_main This compound start_main->product_main NaBH₄ / MeOH start_byproduct D-Ribose Impurity product_byproduct D-Ribitol (Byproduct) start_byproduct->product_byproduct NaBH₄ / MeOH start_material Commercial 2-Deoxy-D-Ribose start_material->start_main Major Component start_material->start_byproduct Minor Impurity Troubleshooting_Logic start Problem: Byproduct Detected in Final Product q1 Was starting material purity checked? start->q1 check_purity Analyze starting 2-deoxy-D-ribose for D-ribose q1->check_purity No q2 Is D-ribose present? q1->q2 Yes a1_yes Yes a1_no No check_purity->q2 purify_sm Purify starting material (e.g., column chromatography) before reduction q2->purify_sm Yes check_conditions Review reaction conditions (temp, workup) and purification method q2->check_conditions No a2_yes Yes a2_no No solution Problem Solved purify_sm->solution check_conditions->solution

References

Technical Support Center: Purification of 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-deoxy-D-ribitol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can include starting materials from the synthesis, such as 2-deoxy-D-ribose, as well as diastereomers like 2-deoxy-D-threopentose.[1][2] Other potential impurities are residual solvents from the reaction and purification steps (e.g., ethanol, DMSO, dimethylformamide), and byproducts from side reactions.[3]

Q2: Why is it challenging to separate this compound from its precursor, 2-deoxy-D-ribose?

A2: The structural similarity between this compound and 2-deoxy-D-ribose makes their separation challenging.[2] Both are small, polar molecules with similar functional groups, leading to comparable solubility and chromatographic behavior. This necessitates highly efficient purification techniques to achieve high purity.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[4][5][6] Gas Chromatography (GC) can also be utilized. For structural confirmation and identification of impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[7]

Q4: Is recrystallization a viable method for purifying this compound?

A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing inorganic salts and some organic impurities. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Purification Yield Incomplete reaction: The conversion of the starting material to this compound is not complete.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before initiating purification.
Loss during extraction: The product is partially lost in the aqueous or organic phase during workup.Perform multiple extractions with the appropriate solvent to maximize recovery. Consider using a continuous extraction apparatus for more efficient recovery.
Suboptimal crystallization conditions: Incorrect solvent, temperature, or concentration is leading to poor crystal formation and recovery.Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Control the cooling rate to promote the formation of larger, purer crystals.
Presence of Impurities in Final Product Inefficient chromatographic separation: The chosen chromatography conditions (column, mobile phase) are not resolving the product from impurities.Optimize the HPLC or column chromatography method. This may involve changing the stationary phase, adjusting the mobile phase composition, or using a gradient elution.
Co-crystallization of impurities: Impurities with similar structures are crystallizing along with the product.Perform multiple recrystallizations. Consider using a different solvent system for each recrystallization step to target different impurities.
Degradation of the product: this compound may be unstable under certain conditions (e.g., high temperature, extreme pH).Conduct purification steps at controlled temperatures and neutral pH whenever possible.
Difficulty with Crystallization Supersaturation not achieved: The solution is not concentrated enough for crystals to form.Carefully evaporate the solvent to reach the point of supersaturation. Seeding the solution with a small crystal of pure this compound can induce crystallization.
Presence of oils or amorphous solids: Impurities may be inhibiting crystal lattice formation, resulting in an oil or amorphous precipitate.Purify the crude product using column chromatography to remove impurities before attempting crystallization.
Inappropriate solvent: The solvent may be too good, preventing precipitation, or too poor, causing rapid, impure precipitation.Use a binary solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to slowly cool.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: Begin by selecting an appropriate solvent. Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, and water, or mixtures thereof.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals. Slow cooling generally results in larger and purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 2-deoxy-D-ribose) reaction Chemical Reduction start->reaction Reduction Agent extraction Solvent Extraction reaction->extraction Crude Product chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization drying Drying crystallization->drying purity_check Purity Assessment (HPLC, GC) drying->purity_check structure_check Structural Confirmation (NMR, MS) purity_check->structure_check product Pure this compound structure_check->product Final Product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Impure Product After Initial Purification check_impurities Identify Impurities (NMR, MS) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_diastereomer Diastereomer Present? is_starting_material->is_diastereomer No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes other_impurity Other Impurity? is_diastereomer->other_impurity No rerun_chromatography Optimize & Rerun Chromatography is_diastereomer->rerun_chromatography Yes recrystallize Recrystallize with Different Solvent other_impurity->recrystallize Yes final_product Pure Product other_impurity->final_product No optimize_reaction->start rerun_chromatography->final_product recrystallize->final_product

References

stability of 2-deoxy-D-ribitol in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-deoxy-D-ribitol in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

A1: this compound is a sugar alcohol, also known as an alditol. It is the reduced form of the monosaccharide 2-deoxy-D-ribose. Unlike its parent sugar, which contains a reactive aldehyde group, this compound has this group reduced to a primary alcohol. This lack of a carbonyl (aldehyde or ketone) group generally makes sugar alcohols like this compound more chemically stable than their corresponding sugars.[1]

Q2: How should I store crystalline this compound?

Q3: What is the recommended storage for aqueous solutions of this compound?

A3: For optimal stability, it is recommended to prepare aqueous solutions of this compound fresh. If short-term storage is necessary, solutions should be kept at 2-8°C. For the related compound 2-deoxy-D-ribose, it is advised not to store aqueous solutions for more than one day. While this compound is expected to be more stable, minimizing storage time is a good practice to prevent any potential degradation or microbial growth.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: While specific degradation pathways for this compound in aqueous solution are not well-documented in the literature, potential degradation could occur through oxidation or dehydration, particularly under harsh conditions such as high temperatures or the presence of strong oxidizing agents or acids.[2][3] Unlike reducing sugars, sugar alcohols do not undergo Maillard reactions or caramelization due to the absence of a carbonyl group.[4]

Q5: What factors can influence the stability of this compound solutions?

A5: The stability of this compound in aqueous solutions can be influenced by several factors:

  • Temperature: Higher temperatures can accelerate degradation processes.[4]

  • pH: Extreme pH values may promote degradation. For instance, acid-catalyzed dehydration of sugar alcohols can occur at elevated temperatures.[3]

  • Presence of Oxidizing Agents: Strong oxidizing agents can react with the hydroxyl groups of the sugar alcohol.

  • Light Exposure: While not specifically documented for this compound, prolonged exposure to UV light can degrade some organic molecules.

  • Microbial Contamination: Aqueous solutions of sugar alcohols can be susceptible to microbial growth, which can lead to degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results using a stored this compound solution. Degradation of this compound.1. Prepare a fresh solution of this compound and repeat the experiment.2. If the issue persists, consider analyzing the purity of the stored solution using a suitable analytical method like HPLC.
Change in the physical appearance of the solution (e.g., color change, precipitation). Chemical degradation or microbial contamination.1. Discard the solution.2. Prepare a fresh solution using sterile water and filter-sterilize if necessary for your application.3. Store the new solution at a low temperature (2-8°C) and protect it from light.
Observed incompatibility with other reagents. Reaction with other components in the mixture.1. Review the chemical properties of all components in your experimental mixture. Avoid strong oxidizing agents.2. Conduct a small-scale compatibility test by mixing the this compound solution with individual components of your mixture to identify the source of incompatibility.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Purified water (e.g., deionized, distilled, or HPLC-grade)

  • Buffers of desired pH

  • Analytical instrumentation (e.g., HPLC with a suitable detector like refractive index or mass spectrometry)

2. Solution Preparation:

  • Prepare a stock solution of this compound of a known concentration in the desired aqueous medium (e.g., purified water or buffer).

  • Divide the stock solution into several aliquots in appropriate storage containers.

3. Storage Conditions:

  • Store the aliquots under different conditions to be tested. Examples include:

    • Temperature: 2-8°C, room temperature (~25°C), elevated temperature (e.g., 40°C).

    • pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).

    • Light Exposure: Store samples in the dark (e.g., wrapped in aluminum foil) and exposed to ambient light.

4. Time Points:

  • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

5. Analysis:

  • At each time point, analyze an aliquot from each storage condition.

  • A common analytical method is High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a mass spectrometer (MS). An isocratic mobile phase of water or a dilute acid on a column designed for carbohydrate analysis is often suitable.[5]

  • Quantify the concentration of this compound at each time point and compare it to the initial concentration (time 0).

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

6. Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Stability of this compound in Aqueous Solution Over Time

Storage ConditionTime PointConcentration (%)Observations
2-8°C, Dark0 hr100Clear, colorless solution
24 hr
1 week
Room Temp, Light0 hr100Clear, colorless solution
24 hr
1 week
40°C, Dark0 hr100Clear, colorless solution
24 hr
1 week

Visualizations

experimental_workflow prep Prepare Stock Solution of this compound aliquot Aliquot into Test Conditions prep->aliquot storage Store at Varied Temp, pH, Light aliquot->storage sampling Sample at Defined Time Points storage->sampling analysis Analyze by HPLC (or other method) sampling->analysis data Quantify and Compare Results analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Unexpected Experimental Result check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat experiment check_solution->prepare_fresh No problem_persists Does the problem persist with the fresh solution? check_solution->problem_persists Yes analyze_old Consider analytical validation of the old solution (e.g., HPLC) prepare_fresh->analyze_old prepare_fresh->problem_persists investigate_other Investigate other experimental factors (e.g., reagent compatibility) problem_persists->investigate_other Yes issue_resolved Issue likely due to solution degradation problem_persists->issue_resolved No

Caption: Troubleshooting logic for unexpected results with this compound solutions.

References

Technical Support Center: 2-deoxy-D-ribitol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-deoxy-D-ribitol. The information is based on established principles for the crystallization of polar molecules and sugar alcohols.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound in a question-and-answer format.

Question: My this compound will not crystallize. After cooling, the solution remains clear. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Several strategies can be employed:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Remove a small amount of solvent under reduced pressure or with a gentle stream of an inert gas (e.g., nitrogen) and allow the solution to cool again. Be careful not to evaporate too much solvent, which can cause the product to "crash out" as an amorphous solid.

    • Cooling: Cool the solution to a lower temperature. If you have been cooling to 0°C, try cooling to -20°C. Note that increased viscosity at lower temperatures can sometimes hinder crystallization.[1]

  • Add an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is poorly soluble. For a polar compound like this compound, if it is dissolved in water or methanol, adding a less polar solvent like ethanol or isopropanol can induce crystallization.[1][2]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of solid crystals. This is common with viscous solutions often formed by sugar alcohols.[3]

  • Re-dissolve and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20%) to reduce the supersaturation level. Allow it to cool more slowly.[4]

  • Lower the Cooling Temperature: The oil may be a supercooled liquid. Try cooling the solution to a much lower temperature to see if the oil will solidify, then re-heat to dissolve and cool slowly to crystallize.

  • Change Solvent System: The solvent may be too "good." Try a solvent system in which this compound has slightly lower solubility at elevated temperatures.

Question: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What went wrong?

Answer: Rapid crystallization, or "crashing out," traps impurities and leads to small, poorly formed crystals. This is typically caused by excessively high supersaturation.

  • Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Re-dissolve the solid in the same solvent over heat and add a small excess of the solvent (5-10%). This ensures the solution is not too highly concentrated upon cooling.[4]

  • Slow Down Cooling: Rapid cooling encourages rapid nucleation. To promote the growth of larger, purer crystals, slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask.

Question: My crystal yield is very low (<50%). How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Check Mother Liquor: After filtering your crystals, try concentrating the mother liquor (the remaining solution) by about half and cooling it again to obtain a second crop of crystals.

  • Optimize Solvent Choice: You may have used too much solvent, or a solvent in which the compound is too soluble at low temperatures. Refer to solubility data to choose a solvent where the compound has high solubility when hot and low solubility when cold.

  • Minimize Transfers: Each transfer of solution can result in material loss. Ensure your procedure is efficient to minimize the number of transfer steps.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound? A1: While specific data for this compound is limited, as a polar sugar alcohol, it is expected to be highly soluble in water and short-chain alcohols like methanol. For crystallization, single solvents like ethanol or isopropanol, or mixed solvent systems such as methanol/ethanol or water/ethanol, are often effective for similar compounds.[1][2] The goal is to find a system where it is soluble when hot but sparingly soluble when cold.

Q2: How do impurities affect the crystallization of this compound? A2: Impurities can significantly inhibit crystallization by interfering with the formation of a stable crystal lattice.[5] If you suspect impurities are the issue (e.g., persistent oiling or failure to crystallize), consider purifying the material using another method, such as column chromatography, before attempting recrystallization.

Q3: Why do sugar alcohol solutions become so viscous, and how does this affect crystallization? A3: Sugar alcohols like this compound have multiple hydroxyl (-OH) groups, which lead to extensive hydrogen bonding in solution. This creates high viscosity, especially in concentrated solutions.[3][6] High viscosity slows down molecular diffusion, which can inhibit both the formation of initial crystal nuclei and the growth of existing crystals.[2][6] Using a co-solvent like ethanol can sometimes reduce viscosity and improve crystallization kinetics.[2]

Q4: Can I use melt crystallization for this compound? A4: Melt crystallization, where crystals are formed from a molten state without a solvent, is a potential alternative.[3] However, it can be challenging for sugar alcohols due to high melt viscosity and the tendency for slow crystallization. It typically requires specialized equipment to control temperature gradients precisely.[3]

Data Presentation

Table 1: Representative Solvent Systems for Polar Sugar Alcohol Crystallization

Note: This table provides illustrative examples based on the properties of similar sugar alcohols like xylitol. Optimal conditions for this compound must be determined empirically.

Solvent System (v/v)Temperature ProfileExpected OutcomeTroubleshooting Notes
Ethanol (95%)Dissolve at 60-70°C, cool slowly to 4°CGood for yielding well-defined crystals if solubility is appropriate.If solubility is too low, try a methanol/ethanol mixture.
IsopropanolDissolve at reflux (~82°C), cool to RT, then 4°COften yields good quality crystals, but solubility may be limited.Can be used as an anti-solvent with methanol or water.
Water / Ethanol (1:4)Dissolve in minimal hot water, then add ethanol as an anti-solvent.Effective for compounds highly soluble in water.Add ethanol slowly until turbidity persists, then heat to clarify and cool slowly.
Methanol / Isopropanol (1:3)Dissolve in minimal hot methanol, add isopropanol as an anti-solvent.Good control over supersaturation.If oiling out occurs, increase the proportion of methanol slightly.

Experimental Protocols

Protocol: Recrystallization of this compound using an Anti-Solvent System (Methanol/Isopropanol)

This protocol is a general guideline and may require optimization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of warm methanol (the "good" solvent) dropwise while gently heating (e.g., in a 50-60°C water bath) and stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: While the solution is still warm, slowly add isopropanol (the "anti-solvent") dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of warm methanol to the cloudy solution until it just becomes clear again. This brings the solution to a point of ideal saturation.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath or a refrigerator (4°C) for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualization

G Troubleshooting Workflow for this compound Crystallization start Crystallization Attempt (e.g., cool solution) outcome Evaluate Outcome After Cooling Period start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal Solution is clear oiling_out Problem: 'Oiling Out' Occurred outcome->oiling_out Liquid droplets form poor_yield Problem: Low Crystal Yield outcome->poor_yield Few crystals observed success Success: Crystals Formed outcome->success Sufficient crystals sol_no_xtal1 1. Scratch inner surface of flask with glass rod. no_xtal->sol_no_xtal1 Try first sol_oil1 1. Re-heat to dissolve oil. oiling_out->sol_oil1 sol_yield1 1. Concentrate mother liquor to get a second crop. poor_yield->sol_yield1 sol_yield2 2. Ensure solution is fully chilled before filtering. poor_yield->sol_yield2 sol_no_xtal2 2. Add a seed crystal. sol_no_xtal1->sol_no_xtal2 sol_no_xtal3 3. Evaporate some solvent and re-cool. sol_no_xtal2->sol_no_xtal3 sol_no_xtal4 4. Cool to lower temperature (e.g., -20°C). sol_no_xtal3->sol_no_xtal4 sol_oil2 2. Add more solvent (10-20%) to reduce concentration. sol_oil1->sol_oil2 sol_oil3 3. Cool solution more slowly. sol_oil2->sol_oil3

Caption: Troubleshooting workflow for failed crystallization experiments.

References

identifying and removing common impurities in 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in 2-deoxy-D-ribitol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and analysis of this compound in a question-and-answer format.

Question 1: My final this compound product shows a broader melting point range than expected. What are the likely impurities?

Answer: A broad melting point range typically indicates the presence of impurities. For this compound, the most common impurities include:

  • Unreacted Starting Material: Residual 2-deoxy-D-ribose from an incomplete reduction reaction.

  • Inorganic Salts: Boric acid or borate salts if sodium borohydride was used as the reducing agent. Other inorganic salts may be present from the synthesis of the starting material.

  • Residual Solvents: Solvents used during the reaction or purification, such as water, methanol, or ethanol.

Question 2: My HPLC analysis of this compound shows an unexpected peak eluting close to the main product peak. How can I identify this impurity?

Answer: An adjacent peak in the HPLC chromatogram often corresponds to a structurally similar compound. The most probable impurity is unreacted 2-deoxy-D-ribose. To confirm its identity, you can:

  • Co-injection: Spike your sample with a small amount of pure 2-deoxy-D-ribose standard. If the peak height of the suspected impurity increases, it confirms the presence of unreacted starting material.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weight of the impurity. 2-deoxy-D-ribose has a molecular weight of 134.13 g/mol , while this compound has a molecular weight of 136.15 g/mol .[1]

Question 3: After reduction of 2-deoxy-D-ribose with sodium borohydride, I'm struggling to remove all the boron-containing byproducts. What is the best method for their removal?

Answer: Boric acid and borate salts are common byproducts of sodium borohydride reductions. An effective method for their removal is through the formation of volatile methyl borate.

Experimental Protocol: Removal of Boric Acid

  • After the reduction reaction, neutralize the excess sodium borohydride by the careful addition of an acid (e.g., acetic acid or hydrochloric acid) until the solution is slightly acidic (pH ~5-6).

  • Evaporate the solvent to obtain a solid residue.

  • Add methanol to the residue and stir. This converts the boric acid to trimethyl borate.

  • Evaporate the methanol. The volatile trimethyl borate will be removed along with the solvent.

  • Repeat the methanol addition and evaporation step 2-3 times to ensure complete removal of boric acid.[2]

Question 4: My this compound product is a sticky syrup instead of a crystalline solid. How can I induce crystallization?

Answer: The syrupy nature of your product is likely due to the presence of residual solvents or other impurities that inhibit crystallization. To induce crystallization:

  • Ensure High Purity: First, ensure that all impurities, especially unreacted 2-deoxy-D-ribose and inorganic salts, have been removed.

  • Solvent Selection for Recrystallization: Use a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water, or isopropanol, can be effective.

  • Seeding: If you have a small amount of crystalline this compound, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

What are the common sources of impurities in this compound?

Common impurities in this compound can originate from several sources:

  • Starting Material: Impurities present in the initial 2-deoxy-D-ribose, such as other sugars or inorganic salts (sulfated ash).

  • Synthesis Process: Byproducts from the reduction of 2-deoxy-D-ribose. For example, using sodium borohydride can lead to boric acid and borate salt impurities.[2]

  • Reagents and Solvents: Residual reagents (e.g., reducing agents, acids, bases) and solvents (e.g., water, methanol, ethanol) used during the synthesis and purification steps.

What analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is a common method for quantifying sugars and sugar alcohols that lack a UV chromophore.[3][4] Ion-exchange chromatography can also be employed.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the presence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and identify organic impurities.

  • Gas Chromatography (GC): GC can be used, often after derivatization, to assess purity.[5]

What are the recommended methods for purifying this compound?

The choice of purification method depends on the nature of the impurities:

  • Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a crystalline product.[6]

  • Ion-Exchange Chromatography: This technique is particularly useful for removing charged impurities such as inorganic salts and boric acid.[7][8][9] Strong acid cation exchange resins are often used for the separation of sugars and sugar alcohols.[10]

  • Column Chromatography: Silica gel chromatography can be used to separate this compound from less polar organic impurities.

Data Presentation

Table 1: Common Impurities in this compound and their Sources

Impurity CategorySpecific ImpurityTypical Source
Starting Material-Related 2-Deoxy-D-riboseIncomplete reduction of the starting material.
Reaction Byproducts Boric acid / Borate saltsUse of sodium borohydride as a reducing agent.
Residual Reagents Sodium borohydrideIncomplete quenching after the reduction step.
Acids/BasespH adjustment during workup.
Residual Solvents Methanol, Ethanol, WaterSolvents used in the reaction and purification.
Inorganic Impurities Sulfated AshPresent in the starting 2-deoxy-D-ribose.

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleInformation ObtainedTypical Purity Specification
HPLC (RID/ELSD) Differential refractive index or light scatteringQuantitative purity, detection of non-volatile impurities.≥98.0%[11]
TLC Differential partitioningQualitative assessment of purity, presence of major impurities.≥99.0%
GC (after derivatization) Partitioning in a gaseous mobile phaseQuantitative purity, detection of volatile impurities.≥99%[12]
NMR (1H, 13C) Nuclear magnetic resonanceStructural confirmation, identification of organic impurities.Conforms to structure

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol describes a general HPLC method for the analysis of this compound.

  • Column: A column suitable for sugar analysis, such as an amino-propyl or a specific carbohydrate analysis column (e.g., Rezex RPM-Monosaccharide).[3]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. For ion-exchange columns, an aqueous mobile phase is typical.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1-5 mg/mL.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Inject a standard solution of this compound and any suspected impurities (e.g., 2-deoxy-D-ribose) for peak identification and quantification.

    • Calculate the purity based on the peak area percentages.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool down slowly to room temperature. Crystal formation should begin.

  • Chilling: To maximize the yield, place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Troubleshooting & Purification Crude_Product Crude this compound Analytical_Techniques Purity Assessment (HPLC, TLC, NMR) Crude_Product->Analytical_Techniques Impure Impure Product Detected Analytical_Techniques->Impure Impurities > Limit Pure Product Meets Purity Specs Analytical_Techniques->Pure Impurities ≤ Limit Identify_Impurity Identify Impurity Source (Starting Material, Byproduct, Solvent) Impure->Identify_Impurity Select_Purification Select Purification Method (Recrystallization, Chromatography) Identify_Impurity->Select_Purification Purified_Product Purified this compound Select_Purification->Purified_Product Purified_Product->Analytical_Techniques Re-analyze

Caption: Workflow for impurity identification and removal in this compound.

Reduction_Byproduct_Pathway Start 2-Deoxy-D-Ribose Product This compound Start->Product Reduction Unreacted Unreacted 2-Deoxy-D-Ribose Start->Unreacted Incomplete Reaction Reagent Sodium Borohydride (NaBH4) in Solvent (e.g., H2O/EtOH) Reagent->Product Byproduct Boric Acid / Borate Salts Reagent->Byproduct Hydrolysis

Caption: Byproducts from the reduction of 2-deoxy-D-ribose with sodium borohydride.

References

optimizing reaction conditions for enzymatic 2-deoxy-D-ribitol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic synthesis of 2-deoxy-D-ribitol, primarily using 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Enzyme Inactivation: High concentrations of the substrate, acetaldehyde, can lead to the formation of crotonaldehyde, which irreversibly inactivates DERA by cross-linking catalytic lysine and cysteine residues in the active site.[1][2][3]- Use a Fed-Batch Strategy: Gradually introduce acetaldehyde to the reaction mixture to maintain a low, steady concentration.[3] - Use an Acetaldehyde-Resistant DERA Mutant: Employ a DERA variant, such as the C47M mutant of E. coli DERA, which has shown increased tolerance to acetaldehyde.[1] - Immobilize the Enzyme: Immobilization on supports like magnetic nanoparticles can improve enzyme stability and reusability.
Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity.- Optimize pH: Most DERAs exhibit maximal activity in a neutral to slightly alkaline pH range (pH 7.0-9.0). However, the optimal pH can vary depending on the enzyme source. For example, DERA from Pectobacterium atrosepticum has an optimal pH between 8.0 and 9.0.[4] - Optimize Temperature: The optimal temperature for DERA is typically in the range of 25-40°C. Higher temperatures can lead to enzyme denaturation.
Poor Substrate Quality: Impurities in acetaldehyde or the acceptor substrate can inhibit the enzyme.- Use High-Purity Substrates: Ensure the use of high-purity, freshly distilled acetaldehyde.
Incorrect Cofactor Concentration (if applicable): While DERA is a Class I aldolase and does not require a metal cofactor, other enzymes in a cascade reaction might.- Ensure Proper Cofactor Concentration: If using a multi-enzyme system, verify the required cofactors and their optimal concentrations for the other enzymes.
Formation of By-products Substrate Promiscuity of DERA: DERA can catalyze the self-condensation of acetaldehyde to form by-products like 3-hydroxybutanal, which can then dehydrate to the inhibitory crotonaldehyde.[2] It can also catalyze tandem aldol additions of acetaldehyde.[5][6][7]- Control Substrate Stoichiometry: Carefully control the molar ratio of the donor (acetaldehyde) and acceptor aldehydes. - Fed-Batch Feeding: A fed-batch strategy can minimize the accumulation of excess acetaldehyde, reducing self-condensation.[3]
Non-Enzymatic Side Reactions: Aldehydes are reactive molecules and can undergo side reactions under certain pH and temperature conditions.- Maintain Optimal Reaction Conditions: Adhere to the optimized pH and temperature to minimize non-enzymatic reactions.
Low Enantioselectivity Improper Enzyme Folding or Conformation: The enzyme may not be in its optimal conformation, affecting its stereocontrol.- Ensure Proper Enzyme Preparation: Use a validated protocol for enzyme expression and purification to ensure it is correctly folded. - Check Buffer Conditions: Ensure the buffer composition and ionic strength are optimal for the enzyme.
Presence of Inhibitors: Certain compounds can interfere with the enzyme's active site and reduce its stereoselectivity.- Purify Substrates: Use highly purified substrates to avoid potential inhibitors.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted substrates, by-products, and enzyme can complicate purification.- Enzyme Removal: If using a soluble enzyme, denature and precipitate it by heat or pH change, followed by centrifugation. Immobilized enzymes can be easily removed by filtration or magnetic separation. - Chromatography: Utilize size-exclusion or ion-exchange chromatography for purification. Bio-Gel P-2 has been used for the purification of related sugar phosphates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DERA enzyme inactivation during the synthesis of this compound?

A1: The primary cause of DERA inactivation is exposure to high concentrations of its own substrate, acetaldehyde.[1][2] Two molecules of acetaldehyde can undergo a self-aldol condensation to form 3-hydroxybutanal, which then dehydrates to crotonaldehyde. This reactive α,β-unsaturated aldehyde can then enter the enzyme's active site and form a covalent bond with the catalytic lysine residue, followed by a Michael addition with a nearby cysteine residue (Cys47 in E. coli DERA), leading to irreversible inhibition.[1][2][3]

Q2: How can I prevent acetaldehyde-induced inactivation of DERA?

A2: There are two main strategies to prevent this inactivation:

  • Control Acetaldehyde Concentration: Implementing a fed-batch strategy to slowly add acetaldehyde to the reaction mixture can maintain a low and stable concentration, minimizing the formation of the inhibitory crotonaldehyde.[3][8]

  • Use a Resistant Enzyme Variant: Site-directed mutagenesis of the cysteine residue involved in the inactivation (e.g., C47M in E. coli DERA) has been shown to produce a fully acetaldehyde-resistant enzyme.[1]

Q3: What are the optimal pH and temperature for the DERA-catalyzed reaction?

A3: The optimal conditions can vary depending on the source of the DERA enzyme. Generally, most DERAs function well in a pH range of 7.0 to 9.0. For example, DERA from Pectobacterium atrosepticum shows optimal activity between pH 8.0 and 9.0.[4] The optimal temperature is typically between 25°C and 40°C. It is crucial to determine the optimal conditions for the specific DERA being used.

Q4: What are common by-products in the enzymatic synthesis of this compound?

A4: Due to the substrate promiscuity of DERA, several by-products can form. The most common is the self-condensation product of two acetaldehyde molecules, 3-hydroxybutanal, and its dehydration product, crotonaldehyde.[2] DERA can also catalyze a tandem aldol reaction where the initial aldol product acts as an acceptor for a second acetaldehyde molecule, leading to the formation of a C6 product, 2,4,6-trideoxyhexose.[5][6][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).[9][10][11] A method using a hydrophilic interaction chromatography (HILIC) column with an evaporative light scattering detector (ELSD) is suitable for separating and quantifying the polar substrates and products.[11]

Q6: What is a suitable method for purifying the final this compound product?

A6: After removing the enzyme (e.g., by precipitation or, if immobilized, by filtration), the product can be purified from the reaction mixture using chromatographic techniques. Size-exclusion chromatography, for instance using a Bio-Gel P-2 column, has been successfully employed for the purification of similar sugar derivatives.

Quantitative Data Summary

Table 1: Influence of pH on DERA Activity

DERA SourceOptimal pHReference
Pectobacterium atrosepticum8.0 - 9.0[4]
Escherichia coli~7.5[5]
Aeropyrum pernix~7.0[12]

Table 2: Influence of Temperature on DERA Stability

DERA SourceTemperature ConditionRemaining ActivityReference
Aeropyrum pernix80°C for 60 min~100%[12]
Escherichia coli50°C for 60 min~50%[12]

Table 3: Effect of Acetaldehyde Concentration on DERA Stability

DERA VariantAcetaldehyde ConcentrationIncubation TimeRemaining ActivityReference
Wild-type Lactobacillus brevis DERA300 mM2 hours~80%[13]
C42M E78K Lactobacillus brevis DERA300 mM2 hours~100%[13]

Experimental Protocols

Protocol 1: General DERA Activity Assay

This protocol is based on the spectrophotometric measurement of NADH consumption in a coupled enzyme assay.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 2-deoxy-D-ribose-5-phosphate (DRP) solution (substrate)

  • Nicotinamide adenine dinucleotide (NADH) solution

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Purified DERA enzyme solution

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, NADH, TPI, and GDH in a microcentrifuge tube.

  • Add a specific volume of the master mix to each well of a microplate or a cuvette.

  • Add the DERA enzyme solution to the wells/cuvettes and mix gently.

  • Initiate the reaction by adding the DRP substrate solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • The rate of NADH consumption is proportional to the DERA activity. One unit of DERA activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-glyceraldehyde-3-phosphate per minute under the specified conditions.

Protocol 2: Fed-Batch Synthesis of this compound

This protocol provides a general framework for a fed-batch reaction to minimize substrate inhibition.

Materials:

  • DERA enzyme (free or immobilized)

  • Reaction buffer (e.g., phosphate or Tris-HCl buffer at optimal pH)

  • Acceptor aldehyde (e.g., glyceraldehyde)

  • Acetaldehyde (donor substrate)

  • Syringe pump or peristaltic pump

  • Stirred-tank bioreactor with temperature and pH control

Procedure:

  • Set up the bioreactor with the reaction buffer and bring it to the optimal temperature and pH.

  • Add the DERA enzyme and the acceptor aldehyde to the reactor.

  • Start the reaction by initiating the slow, continuous feeding of acetaldehyde using the syringe or peristaltic pump. The feed rate should be optimized to maintain a low, non-inhibitory concentration of acetaldehyde in the reactor.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Continue the reaction until the desired conversion is achieved.

  • Stop the acetaldehyde feed and proceed with product purification.

Protocol 3: Purification of this compound

This protocol outlines a general procedure for purifying the product from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Method for enzyme removal (e.g., heat, acid, or filtration for immobilized enzyme)

  • Centrifuge (if precipitating the enzyme)

  • Chromatography column (e.g., packed with Bio-Gel P-2 or a similar size-exclusion resin)

  • Elution buffer (e.g., deionized water)

  • Fraction collector

  • Analytical method for product detection (e.g., HPLC-ELSD)

Procedure:

  • Enzyme Removal:

    • For soluble enzyme: Adjust the pH or temperature to precipitate the enzyme, then centrifuge to pellet the protein.

    • For immobilized enzyme: Remove by filtration or magnetic separation.

  • Chromatography:

    • Equilibrate the chromatography column with the elution buffer.

    • Load the supernatant from the enzyme removal step onto the column.

    • Start the elution with the buffer and collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using an appropriate analytical method like HPLC.

  • Pooling and Concentration:

    • Pool the fractions containing the pure product.

    • Concentrate the pooled fractions by rotary evaporation or lyophilization to obtain the purified this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme_Preparation Enzyme Preparation (Expression & Purification) Reaction_Setup Reaction Setup (Buffer, Enzyme, Acceptor) Enzyme_Preparation->Reaction_Setup Substrate_Preparation Substrate Preparation (Acetaldehyde & Acceptor) Substrate_Preparation->Reaction_Setup Fed_Batch Fed-Batch Addition of Acetaldehyde Reaction_Setup->Fed_Batch Monitoring Reaction Monitoring (HPLC) Fed_Batch->Monitoring Enzyme_Removal Enzyme Removal Monitoring->Enzyme_Removal Chromatography Chromatography (Size-Exclusion) Enzyme_Removal->Chromatography Product_Isolation Product Isolation Chromatography->Product_Isolation Final_Product Final_Product Product_Isolation->Final_Product This compound

Caption: Experimental workflow for the enzymatic synthesis of this compound.

DERA_Inactivation_Mechanism Acetaldehyde1 Acetaldehyde Self_Condensation Self-Aldol Condensation Acetaldehyde1->Self_Condensation Acetaldehyde2 Acetaldehyde Acetaldehyde2->Self_Condensation 3_Hydroxybutanal 3-Hydroxybutanal Self_Condensation->3_Hydroxybutanal Dehydration Dehydration 3_Hydroxybutanal->Dehydration Crotonaldehyde Crotonaldehyde (Inhibitor) Dehydration->Crotonaldehyde Inactivation Irreversible Inactivation Crotonaldehyde->Inactivation DERA_Active_Site DERA Active Site (Lysine, Cysteine) DERA_Active_Site->Inactivation

Caption: Mechanism of DERA inactivation by acetaldehyde.

Troubleshooting_Workflow Start Low Product Yield? Check_Activity Check Enzyme Activity Start->Check_Activity Activity_OK Activity OK? Check_Activity->Activity_OK Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Substrates) Activity_OK->Optimize_Conditions No Inactivation Enzyme Inactivation? Activity_OK->Inactivation Yes End Problem Solved Optimize_Conditions->End Use_Fed_Batch Implement Fed-Batch Strategy Inactivation->Use_Fed_Batch Yes Check_Purity Check Substrate Purity Inactivation->Check_Purity No Use_Mutant Use Acetaldehyde- Resistant Mutant Use_Fed_Batch->Use_Mutant Use_Mutant->End Check_Purity->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 2-deoxy-D-ribitol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-deoxy-D-ribitol in organic solvents.

Introduction

This compound is a sugar alcohol, the reduced form of 2-deoxy-D-ribose. Its multiple hydroxyl groups make it a highly polar molecule, leading to excellent solubility in aqueous solutions but significant challenges when working with organic solvents. This guide offers strategies to address these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound has four hydroxyl (-OH) groups, which can participate in extensive hydrogen bonding. This makes the molecule highly polar. For dissolution to occur, the solvent molecules must overcome the strong intermolecular hydrogen bonds of the this compound crystal lattice. Non-polar or weakly polar organic solvents cannot effectively interact with and solvate the polar hydroxyl groups, resulting in low solubility.

Q2: Is there any quantitative solubility data available for this compound in common organic solvents?

Q3: What types of organic solvents are most likely to dissolve this compound?

A3: Polar aprotic solvents, which have high polarity and can accept hydrogen bonds but do not donate them, are generally the best candidates. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used for dissolving polar compounds like sugar alcohols.

Q4: Can heating the solvent improve the solubility of this compound?

A4: Yes, increasing the temperature can enhance the solubility of this compound. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation. Always perform small-scale tests to determine the optimal temperature.

Q5: Will reducing the particle size of this compound help with dissolution?

A5: Reducing the particle size by grinding or milling increases the surface area available for interaction with the solvent.[1][2] This can increase the rate of dissolution, but it will not change the intrinsic solubility of the compound at a given temperature.

Troubleshooting Guide

This section provides solutions to common problems encountered when trying to dissolve this compound.

Issue 1: The compound is not dissolving in the chosen organic solvent.
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The solvent may not be polar enough to dissolve the highly polar this compound.
Solution: Switch to a more polar aprotic solvent. Good starting points are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Insufficient Agitation The compound may be settling at the bottom of the vessel, reducing contact with the solvent.
Solution: Use continuous stirring with a magnetic stir bar. For very small volumes, intermittent vortexing may be sufficient.
Concentration Exceeds Solubility Limit You may be attempting to prepare a solution that is supersaturated.
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, you will need to explore the advanced techniques below.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Possible Cause Troubleshooting Step
Temperature Fluctuation Solubility is often temperature-dependent. A decrease in temperature can cause precipitation.
Solution: Ensure the solution is maintained at the temperature at which it was prepared. If it must be used at a lower temperature, the initial concentration needs to be below the solubility limit for that lower temperature.
Solvent Evaporation If the solvent evaporates, the concentration of this compound will increase, potentially exceeding its solubility limit.
Solution: Keep the container tightly sealed to prevent solvent loss.

Experimental Protocols

Protocol 1: Basic Dissolution in a Polar Aprotic Solvent
  • Weigh the desired amount of this compound powder into a clean, dry glass vial.

  • Add the appropriate volume of high-purity DMSO or DMF to the vial.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial and place it on a magnetic stir plate.

  • Stir the mixture at room temperature. Allow sufficient time for dissolution, which may take several minutes to hours depending on the concentration.

Protocol 2: Aided Dissolution for Higher Concentrations
  • Follow steps 1-3 from Protocol 1.

  • Place the sealed vial on a magnetic stir plate with heating capabilities.

  • Slowly increase the temperature while stirring. A temperature of 37°C is a good starting point.

  • For difficult-to-dissolve samples, sonication can be used in conjunction with heating. Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes).

  • Monitor the solution for clarity. Once the compound is fully dissolved, allow the solution to slowly cool to room temperature to check for precipitation.

Solubility Data Summary

As specific quantitative data for this compound is limited, the following table provides a qualitative solubility profile based on the general properties of sugar alcohols.

Solvent Solvent Type Expected Solubility Notes
WaterPolar ProticHighExcellent solubility due to extensive hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighA common choice for dissolving polar compounds for biological assays.
Dimethylformamide (DMF)Polar AproticModerateAnother viable polar aprotic solvent.
EthanolPolar ProticLow to Sparingly SolubleMannitol, a similar sugar alcohol, is sparingly soluble in ethanol.
MethanolPolar ProticLow to Sparingly SolubleGenerally, sugar solubility decreases as the carbon chain of the alcohol solvent increases.[3]
AcetonePolar AproticVery Low / InsolubleNot polar enough to effectively solvate this compound.
TolueneNon-polarInsoluble
HexaneNon-polarInsoluble

Visualizing the Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_troubleshoot Troubleshooting start Start: Dissolve This compound solvent_choice Select Solvent (e.g., DMSO, DMF) start->solvent_choice dissolution_attempt Attempt Dissolution (Stirring at RT) solvent_choice->dissolution_attempt is_dissolved Is it Dissolved? dissolution_attempt->is_dissolved heat Apply Gentle Heat (e.g., 37-50°C) is_dissolved->heat No success Success: Homogeneous Solution is_dissolved->success Yes sonicate Use Sonication heat->sonicate check_dissolved_again Is it Dissolved? sonicate->check_dissolved_again cosolvent Consider Co-solvent (e.g., Water/DMSO mix) check_dissolved_again->cosolvent No check_dissolved_again->success Yes fail Failure: Insoluble (Re-evaluate Approach) cosolvent->fail

Caption: A workflow for troubleshooting the dissolution of this compound.

References

Technical Support Center: 2-Deoxy-D-ribose Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of 2-deoxy-D-ribose in your research. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent its degradation during experiments.

FAQs: Quick Answers to Common Questions

Q1: What is the primary cause of 2-deoxy-D-ribose degradation in experimental settings?

A1: The primary cause of degradation is oxidative stress. 2-Deoxy-D-ribose is a highly reducing sugar that is susceptible to oxidation by reactive oxygen species (ROS).[1][2] This can be initiated by factors such as exposure to air, transition metal ions, or other oxidizing agents present in the reaction mixture.

Q2: How should I store 2-deoxy-D-ribose to ensure its long-term stability?

A2: For long-term storage, 2-deoxy-D-ribose should be kept as a solid at -20°C.[3] Under these conditions, it can remain stable for at least four years. Aqueous solutions are significantly less stable and it is recommended to prepare them fresh for each experiment. If you must store an aqueous solution, it is not recommended to do so for more than one day.[3]

Q3: At what pH is 2-deoxy-D-ribose most stable?

A3: While specific quantitative data across a wide pH range is limited, studies on similar sugars suggest that extreme pH values (both acidic and basic) can accelerate degradation.[4][5] For experimental work, it is advisable to maintain the pH of your solutions within a neutral to slightly acidic range (around pH 4-7), unless the experimental protocol dictates otherwise.

Q4: Can I autoclave solutions containing 2-deoxy-D-ribose?

A4: No, autoclaving is not recommended. The high temperatures during autoclaving will cause significant degradation. One study demonstrated that at 100°C and pH 7.0, the half-life of 2-deoxy-D-ribose is only 73 minutes.[4][5] Sterilize solutions by filtration through a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a sign of 2-deoxy-D-ribose degradation, leading to variable concentrations of the active compound.

  • Possible Cause: Degradation of 2-deoxy-D-ribose stock solution.

    • Solution: Prepare fresh aqueous solutions of 2-deoxy-D-ribose for each experiment. Avoid using solutions that have been stored for more than 24 hours, even at 4°C.[3]

  • Possible Cause: Oxidative damage during the experiment.

    • Solution: De-gas your buffers and solutions to remove dissolved oxygen. Consider working in an anaerobic chamber or under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

  • Possible Cause: Contamination with transition metals.

    • Solution: Use high-purity reagents and glassware that has been acid-washed to remove any trace metal contaminants that can catalyze oxidation.

Issue 2: Observing unexpected cellular toxicity or apoptosis.

Degradation products of 2-deoxy-D-ribose can be cytotoxic.

  • Possible Cause: Formation of reactive oxygen species (ROS) due to 2-deoxy-D-ribose degradation.

    • Solution: Incorporate antioxidants into your experimental system. N-acetyl-L-cysteine (NAC) and pyridoxal-5'-phosphate (PLP) have been shown to protect cells from 2-deoxy-D-ribose-induced apoptosis by mitigating oxidative stress.[1][2]

  • Possible Cause: Glycation and formation of advanced glycation end-products (AGEs).

    • Solution: If glycation is a concern, consider the use of antiglycating agents in your experimental design.

Data Presentation

Table 1: Stability of 2-Deoxy-D-ribose Under Various Conditions

ConditionStability/Half-LifeRecommendations
Storage (Solid) ≥ 4 years at -20°C[3]Store in a tightly sealed container in a freezer.
Aqueous Solution Not recommended for storage > 1 day[3]Prepare fresh for each use.
Temperature (Aqueous, pH 7.0) Half-life of 73 minutes at 100°C[4][5]Avoid high temperatures. Use filter sterilization instead of autoclaving.
pH Unstable in strong acid or base[4][5]Maintain pH between 4 and 8 for optimal stability.
Presence of Oxidants Susceptible to degradation by ROS[1][2]De-gas solutions and consider using antioxidants.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of 2-Deoxy-D-ribose
  • Reagents and Materials:

    • 2-Deoxy-D-ribose powder (high purity)

    • High-purity, deionized water (Milli-Q or equivalent), de-gassed

    • Sterile, 0.22 µm syringe filter

    • Sterile, amber glass vial or a vial protected from light

    • (Optional) N-acetyl-L-cysteine (NAC) or other suitable antioxidant

  • Procedure:

    • Bring the 2-deoxy-D-ribose powder to room temperature before opening to prevent condensation.

    • Weigh the desired amount of 2-deoxy-D-ribose in a sterile container.

    • Add the de-gassed, high-purity water to the desired final concentration.

    • (Optional) If using an antioxidant, add it to the solution at the desired final concentration.

    • Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

    • Use the solution immediately for the best results. If temporary storage is unavoidable, store it at 2-8°C for no longer than 24 hours.

Visualizations

DegradationPathways 2-Deoxy-D-ribose 2-Deoxy-D-ribose Degradation Products Degradation Products 2-Deoxy-D-ribose->Degradation Products Oxidation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress->Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->2-Deoxy-D-ribose attacks Cellular Damage / Apoptosis Cellular Damage / Apoptosis Degradation Products->Cellular Damage / Apoptosis

Caption: Oxidative degradation pathway of 2-deoxy-D-ribose.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results Solution Degradation Solution Degradation Inconsistent Results->Solution Degradation Oxidative Damage Oxidative Damage Inconsistent Results->Oxidative Damage Metal Contamination Metal Contamination Inconsistent Results->Metal Contamination Prepare Fresh Solution Prepare Fresh Solution Solution Degradation->Prepare Fresh Solution De-gas Buffers De-gas Buffers Oxidative Damage->De-gas Buffers Use Antioxidants Use Antioxidants Oxidative Damage->Use Antioxidants Acid-Wash Glassware Acid-Wash Glassware Metal Contamination->Acid-Wash Glassware

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Enhancing the Efficiency of 2-Deoxy-D-Ribitol Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-deoxy-D-ribitol glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound glycosylation reactions in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low to no product yield Inactive glycosyl donor: The donor may have decomposed, especially if it is a glycosyl halide.[1]Prepare the glycosyl donor fresh in situ or use it immediately after synthesis.[1] Consider using more stable donors like thioglycosides if possible.
Inefficient promoter/activator: The chosen promoter may not be suitable for the specific donor and acceptor pairing.Screen different promoters. For glycosyl halides, silver salts like AgOTf can be effective.[1] For thioglycosides, promoters such as NIS/TfOH or AgPF6 can be used.[1] For dehydrative glycosylation, p-toluenesulfonyl chloride (TsCl) or triisopropylbenzenesulfonyl chloride (Trisyl chloride) can be effective.[2]
Poor nucleophilicity of the acceptor: The acceptor alcohol may not be reactive enough under the reaction conditions.Increase the nucleophilicity of the acceptor by using a stronger base to deprotonate the alcohol. The addition of additives like 18-crown-6 can sometimes enhance acceptor reactivity.[2]
Suboptimal reaction temperature: The reaction may be too cold for activation or too warm, leading to donor decomposition.Optimize the reaction temperature. Some reactions require very low temperatures (e.g., -78 °C) to control selectivity and stability, while others may proceed at 0 °C or room temperature.[2]
Poor Stereoselectivity (mixture of α and β anomers) Lack of C2-directing group: The absence of a participating group at the C2 position makes controlling stereoselectivity challenging.[1][3]Indirect Method: Introduce a temporary directing group at the C2 position (e.g., a thioacetyl group) to favor the formation of one anomer, followed by its removal.[4]
Solvent effects: The solvent can influence the stereochemical outcome.[1]Experiment with different solvents. Nitrile solvents can sometimes favor the formation of β-glycosides, although this is not always observed with 2-deoxy sugars.[1]
Promoter/Additive influence: The choice of promoter and additives can significantly impact the α/β ratio.[5]The use of phenanthroline as an additive with glycosyl chlorides has been shown to enhance α-selectivity.[5] The nature of the silver salt counterion in Koenigs-Knorr conditions can also affect selectivity.[1]
Protecting group effects: Remote protecting groups can influence the stereochemical outcome through conformational or electronic effects.[6]Consider using conformationally constraining protecting groups, such as a 3,4-O-carbonate, which has been shown to improve α-selectivity in some cases.[6]
Formation of side products (e.g., orthoesters, elimination products) Reactive intermediates: The formation of highly reactive oxocarbenium ion intermediates can lead to side reactions.Use milder reaction conditions (lower temperature, less acidic promoter). The use of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can help scavenge protons and minimize side reactions.[2]
Unstable donor or acceptor: The protecting groups on the donor or acceptor may be labile under the reaction conditions.Re-evaluate the protecting group strategy to ensure all functional groups are stable to the glycosylation conditions.
Difficulty in purifying the product Co-elution of anomers: The α and β anomers may have very similar polarities, making them difficult to separate by column chromatography.If separation is challenging, consider converting the anomeric mixture to a derivative that may have better separation properties. Alternatively, focus on optimizing the reaction for higher stereoselectivity to simplify purification.
Contamination with promoter byproducts: Residual promoter or its byproducts can complicate purification.Choose promoters that result in easily removable byproducts. For example, using heterogeneous silver catalysts can simplify workup.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in this compound glycosylation reactions?

A1: The primary challenge is controlling the stereoselectivity of the glycosidic bond.[1][3] The absence of a participating group at the C-2 position prevents the use of neighboring group participation, a common strategy to achieve high stereoselectivity in glycosylations of other sugars.[1] Additionally, 2-deoxy glycosyl donors, particularly halides, can be unstable and require careful handling.[1]

Q2: How do I choose the right glycosyl donor for my reaction?

A2: The choice of donor depends on several factors, including the desired stereoisomer and the stability required.

  • Glycosyl Halides (Bromides, Chlorides): These are highly reactive but often unstable.[1] They are typically activated under Koenigs-Knorr conditions using silver salts.[1]

  • Thioglycosides: These are generally more stable than glycosyl halides and can be activated by various promoters like NIS/TfOH or DMTST.[1]

  • Glycosyl Acetates and other Esters: These are relatively stable donors that can be activated by Lewis acids such as TMSOTf.[1]

  • Hemiacetals (Direct Dehydrative Glycosylation): This approach avoids the pre-formation of a leaving group at the anomeric position and can be promoted by reagents like TsCl or Trisyl chloride.[2]

Q3: What is the role of the promoter in the glycosylation reaction?

A3: The promoter activates the leaving group on the glycosyl donor, facilitating the formation of the glycosidic bond. The choice of promoter is critical for both reaction efficiency and stereoselectivity. For instance, different silver salts in Koenigs-Knorr reactions can lead to different α/β ratios.[1]

Q4: How can I improve the yield of my this compound glycosylation?

A4: To improve the yield, consider the following:

  • Optimize the Promoter and Reaction Conditions: Experiment with different promoters, solvents, and temperatures to find the optimal conditions for your specific substrates.[2][7]

  • Use a More Reactive Donor: If yields are consistently low, switching to a more reactive donor (e.g., a glycosyl bromide) might be beneficial, provided stability issues can be managed.

  • Increase Reaction Concentration: In some cases, increasing the concentration of the reactants can improve the yield.[7]

  • Ensure Anhydrous Conditions: Many glycosylation reactions are sensitive to moisture, so ensure all reagents and solvents are dry.

Q5: Can protecting groups influence the outcome of the reaction?

A5: Yes, protecting groups can have a significant impact. They can influence the reactivity of the donor and acceptor through electronic and steric effects.[8] Moreover, remote protecting groups can affect the stereoselectivity of the glycosylation by altering the conformation of the glycosyl donor.[6]

Experimental Protocols

General Protocol for a Direct Dehydrative Glycosylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound hemiacetal donor

  • Glycosyl acceptor

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et2O)

  • Molecular sieves (4 Å)

Procedure:

  • Dry a round-bottom flask containing a stir bar and 4 Å molecular sieves under high vacuum.

  • Add the this compound hemiacetal donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) to the flask.

  • Dissolve the substrates in a mixture of anhydrous DCM and Et2O.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • In a separate flask, prepare a solution of TsCl (1.5 equiv) in anhydrous DCM.

  • Slowly add the TsCl solution to the reaction mixture.

  • Add a solution of KHMDS (2.0 equiv) in toluene dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry Glassware & Reagents add_substrates Add Donor & Acceptor prep_reagents->add_substrates dissolve Dissolve in Anhydrous Solvent add_substrates->dissolve cool Cool to Reaction Temperature dissolve->cool add_tscl Add TsCl Solution cool->add_tscl Start Reaction add_khmds Add KHMDS Solution add_tscl->add_khmds stir Stir & Monitor by TLC add_khmds->stir quench Quench Reaction stir->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a direct dehydrative glycosylation.

troubleshooting_logic start Low Yield or Poor Selectivity? check_donor Check Donor Stability & Purity start->check_donor Yes optimize_promoter Optimize Promoter/Activator check_donor->optimize_promoter success Improved Efficiency check_donor->success If resolved vary_conditions Vary Solvent & Temperature optimize_promoter->vary_conditions optimize_promoter->success If resolved protecting_groups Re-evaluate Protecting Groups vary_conditions->protecting_groups vary_conditions->success If resolved indirect_method Consider Indirect Method for Stereoselectivity protecting_groups->indirect_method protecting_groups->success If resolved indirect_method->success

References

optimizing detection sensitivity for 2-deoxy-D-ribitol in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2-deoxy-D-ribitol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

A1: this compound, like other small sugars and sugar alcohols, is a highly polar and non-volatile compound. This makes its analysis by standard reversed-phase liquid chromatography (LC) and gas chromatography (GC) challenging. For GC analysis, derivatization is necessary to increase volatility. In LC, hydrophilic interaction chromatography (HILIC) is often required for sufficient retention.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the sensitive and specific quantification of this compound. GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly, though challenges with chromatographic retention need to be addressed.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process that is essential for making non-volatile compounds like this compound suitable for GC analysis. The process replaces the polar hydroxyl (-OH) groups with less polar functional groups, which increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the analytical column. Common derivatization methods include acetylation and silylation.

Q4: Can this compound be analyzed without derivatization?

A4: Yes, this compound can be analyzed without derivatization using liquid chromatography-mass spectrometry (LC-MS/MS). However, due to its high polarity, it is poorly retained on traditional C18 reversed-phase columns. Therefore, specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are typically required to achieve adequate retention and separation from other components in the sample.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No peak or very low signal Incomplete derivatizationOptimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents.
Sample degradationAvoid excessive heat during sample preparation and derivatization.
Leak in the GC-MS systemPerform a leak check, especially at the injector, column fittings, and MS interface.
Broad or tailing peaks Active sites in the GC systemUse a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column.
Column contaminationBake out the column at a high temperature (within its specified limits). If the problem persists, the column may need to be replaced.
Non-optimized GC conditionsOptimize the oven temperature program and carrier gas flow rate.
Multiple peaks for the analyte Formation of multiple derivatization productsThis can sometimes occur with silylation. Optimize the reaction to favor a single product or choose a derivatization method that yields a single product, like acetylation.
Isomers of this compoundEnsure that the chromatography is sufficient to separate any isomers present in the sample.
Retention time shifts Changes in carrier gas flow rateCheck and adjust the carrier gas flow rate. Ensure the gas supply is stable.
Column aging or contaminationTrim the front of the column or replace it if necessary.
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (fronting or tailing) Inappropriate mobile phaseEnsure the mobile phase pH is suitable for the analyte. For HILIC, ensure the organic solvent concentration is high enough for good retention.
Column overloadDilute the sample or inject a smaller volume.
Column degradationReplace the column if it has been used extensively or with harsh mobile phases.
Low sensitivity or no signal Ion suppression from matrix componentsImprove sample cleanup to remove interfering substances. Dilute the sample. Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature).
Inefficient ionizationOptimize the mobile phase composition (e.g., by adding a small amount of an appropriate modifier like ammonium formate or formic acid) to promote ionization.
Unstable baseline Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
MS detector instabilityAllow sufficient time for the MS to stabilize. If the problem persists, the detector may require cleaning or maintenance.

Experimental Protocols

GC-MS Analysis of this compound as its Acetate Derivative

This protocol is adapted from methods for analyzing acetylated sugar alcohols.

1. Sample Preparation (from plasma): a. To 100 µL of plasma, add 400 µL of cold methanol to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Reduction of 2-Deoxy-D-ribose (if necessary): If your starting analyte is 2-deoxy-D-ribose, it must first be reduced to this compound. a. Dissolve the dried extract in 200 µL of water. b. Add 50 µL of 1 M sodium borohydride (NaBH₄) solution. c. Incubate at room temperature for 1 hour. d. Add glacial acetic acid dropwise to neutralize the excess NaBH₄.

3. Derivatization (Acetylation): a. To the dried residue, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Seal the vial and heat at 100°C for 1 hour. c. Cool to room temperature and evaporate the reagents under a stream of nitrogen. d. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Parameters:

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program 100°C hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions of acetylated this compound (e.g., m/z 159, 103, 117)[1]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Complex Sample (e.g., Plasma) Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Acetylation Acetylation with Acetic Anhydride & Pyridine Drying1->Acetylation Drying2 Evaporation of Reagents Acetylation->Drying2 Reconstitution Reconstitution in Ethyl Acetate Drying2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree Start Problem with this compound Detection NoPeak No Peak / Low Signal Start->NoPeak BadShape Poor Peak Shape Start->BadShape RTErr Retention Time Shift Start->RTErr Deriv Check Derivatization NoPeak->Deriv GC-MS? Leak Check for System Leaks NoPeak->Leak Cleanup Improve Sample Cleanup NoPeak->Cleanup LC-MS? GC_Cond Optimize GC/LC Conditions BadShape->GC_Cond Column Check Column Integrity BadShape->Column RTErr->Column Flow Check Flow/Mobile Phase RTErr->Flow

Caption: A decision tree for troubleshooting common issues.

Biological Pathway Involving 2-Deoxy-D-ribose

2-Deoxy-D-ribose, the precursor to this compound, has been shown to be involved in cellular signaling, particularly in the context of apoptosis (programmed cell death) under hypoxic conditions. It can inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key protein in a signaling pathway that responds to cellular stress.

p38_MAPK_Pathway Hypoxia Hypoxia (Cellular Stress) p38 p38 MAPK Hypoxia->p38 p_p38 Phosphorylated p38 MAPK (Active) p38->p_p38 Phosphorylation Apoptosis Apoptosis p_p38->Apoptosis Deoxyribose 2-Deoxy-D-ribose Deoxyribose->p_p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by 2-deoxy-D-ribose.[2]

References

Technical Support Center: Enhancing the Stability of 2-deoxy-D-ribitol-based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-deoxy-D-ribitol-based compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, formulation, and analysis of this compound derivatives.

Question: My this compound-based compound is degrading rapidly in aqueous solution. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation in aqueous solutions is a common issue, often stemming from the inherent chemical instability of the molecule. The primary degradation pathways to consider are:

  • Hydrolysis of the N-glycosidic Bond: This is a major degradation route, particularly under acidic conditions. The bond linking the this compound sugar moiety to the nucleobase is susceptible to cleavage. Purine derivatives are generally more prone to acid-catalyzed hydrolysis than pyrimidine derivatives.[1]

  • Oxidation: The deoxyribose moiety can be susceptible to oxidative damage, leading to strand cleavage and other degradation products.

Troubleshooting Steps:

  • pH Optimization: The stability of the N-glycosidic bond is highly pH-dependent.[1][2] Conduct a pH stability profile study to identify the pH at which your compound exhibits maximum stability. Generally, neutral to slightly alkaline conditions are more favorable for preventing acid-catalyzed hydrolysis.

  • Buffer Selection: The choice of buffer can influence stability. Phosphate buffers are commonly used, but it is crucial to ensure they do not catalyze degradation. Citrate and acetate buffers are also options to consider, depending on the desired pH range.[[“]]

  • Exclusion of Oxygen: To minimize oxidative degradation, consider deoxygenating your solutions by sparging with an inert gas like nitrogen or argon. Working in a glove box can also be beneficial.

  • Prodrug Strategies: Converting the parent compound into a prodrug can enhance its stability in aqueous solutions.[4][5] For example, modifying the nucleobase at the 6-position in purine analogues can improve stability and bioavailability.[4]

Question: I am observing multiple degradation peaks in my HPLC analysis after storing my compound. How can I identify the degradation products and determine the degradation pathway?

Answer: The appearance of multiple peaks in an HPLC chromatogram is indicative of degradation. To understand the stability of your compound, it is essential to perform forced degradation studies.

Forced Degradation Workflow:

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Degraded_Sample Degraded Sample Acid->Degraded_Sample Base Base Base->Degraded_Sample Oxidation Oxidation Oxidation->Degraded_Sample Thermal Thermal Thermal->Degraded_Sample Photolytic Photolytic Photolytic->Degraded_Sample HPLC_DAD HPLC-DAD/UV LC_MS LC-MS NMR NMR Spectroscopy Drug_Substance Drug Substance/ Product Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photolytic Expose to Separation Separation of Degradants Degraded_Sample->Separation Analyze Separation->HPLC_DAD Identification Structure Elucidation of Degradants Separation->Identification Identification->LC_MS Identification->NMR Pathway Establish Degradation Pathway Identification->Pathway

Caption: Workflow for forced degradation studies.

Troubleshooting HPLC Analysis:

  • Peak Tailing/Broadening: This can be caused by column contamination, mismatched solvent strength between the sample and mobile phase, or secondary interactions. Try flushing the column or using a guard column.[6][7]

  • Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from previous injections. Ensure high-purity solvents and a proper needle wash protocol.[8]

  • Baseline Noise/Drift: This may be due to a contaminated mobile phase, detector lamp issues, or temperature fluctuations.[7]

Question: My lyophilized this compound-based product has poor cake appearance and a long reconstitution time. What could be the issue?

Answer: Poor cake appearance (e.g., collapse, cracking) and prolonged reconstitution time in lyophilized products often indicate a suboptimal freeze-drying cycle.

Troubleshooting Lyophilization:

  • Inadequate Freezing: If the product is not completely frozen before applying a vacuum, it can lead to collapse. Ensure the freezing temperature is below the eutectic or glass transition temperature of your formulation.

  • Primary Drying Issues: If the shelf temperature is too high or the vacuum is too low during primary drying, it can cause the product to melt back, resulting in a collapsed cake.

  • Formulation Components: The choice and concentration of excipients (e.g., bulking agents, cryoprotectants) are critical. Mannitol is a common bulking agent that can improve cake appearance.

Frequently Asked Questions (FAQs)

Q1: What are the most effective structural modifications to improve the stability of this compound-based compounds?

A1: Several structural modifications can significantly enhance stability:

  • 2'-Modifications: Introducing substituents at the 2'-position of the deoxyribose ring is a common strategy. For example, 2'-O-methyl and 2'-fluoro modifications can increase stability against nuclease degradation and may also influence the sugar conformation to a more stable state.[9][10]

  • C-Nucleosides: Replacing the N-glycosidic bond with a more stable C-C bond (creating a C-nucleoside) can prevent hydrolytic cleavage.[1][11][12] C-nucleosides have shown enhanced chemical and enzymatic stability.[1]

  • Modifications to the Nucleobase: Alterations to the heterocyclic base can also impact stability. For instance, modifications at the 5-position of pyrimidines or the 7-position of purines can influence the electronic properties and stability of the glycosidic bond.

Quantitative Impact of Structural Modifications on Stability

ModificationEffect on StabilityQuantitative Data (Example)Reference(s)
2'-Fluoro substituent Increased duplex stabilityΔTM per substitution: +1.5 to +2.5 °C[13]
2'-O-Methyl substituent Increased duplex stabilityΔTM per substitution: +1.0 to +2.0 °C[10][13]
5-Methylation (on cytidine) Modest enhancement of base-pairing interactionsSmall increase in stability[9]
C-Nucleoside (Pseudouridine vs. Uridine) Significantly higher rates of thermal strand cleavage for Uridine compared to Pseudouridine-[11][12]

Q2: What formulation strategies are recommended for hygroscopic this compound-based compounds?

A2: Hygroscopicity can lead to physical and chemical instability. The following formulation strategies can be employed:

  • Film Coating: Applying a protective polymer coating can act as a moisture barrier.[14]

  • Co-processing with Excipients: Blending the active pharmaceutical ingredient (API) with hydrophobic excipients can help to repel moisture.

  • Encapsulation: Encapsulating the API in a protective shell can prevent moisture uptake.[14]

  • Crystal Engineering: Modifying the crystal form of the API to a less hygroscopic polymorph or forming a co-crystal can improve stability.[14]

Q3: How can I develop a stability-indicating HPLC method for my compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active drug concentration due to degradation. The development process involves:

  • Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[15][16]

  • Method Development: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all the generated degradation products.

  • Method Validation: Validating the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Stability-Indicating Method Development Workflow

Stability-Indicating Method Development Start Start Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Method_Development Develop Separation Method (HPLC, UPLC) Forced_Degradation->Method_Development Specificity Demonstrate Specificity (Peak Purity) Method_Development->Specificity Validation Validate Method (ICH Guidelines) Specificity->Validation End Validated Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: pH Stability Profile Study

Objective: To determine the pH of maximum stability for a this compound-based compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known pKa values to ensure adequate buffering capacity at each pH.

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., water, DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 40 °C) in a stability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. Plot the log(k) versus pH to identify the pH of maximum stability (lowest k value).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of a this compound-based compound.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to check for peak purity. Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Logical Relationship of Stability Improvement Strategies

Stability Improvement Strategies cluster_intrinsic Intrinsic Stability cluster_extrinsic Extrinsic Stability (Formulation) Instability Compound Instability (Degradation) Structural_Mod Structural Modification Instability->Structural_Mod Formulation Formulation Strategy Instability->Formulation 2_Mod 2'-Modification (e.g., -F, -OMe) Structural_Mod->2_Mod C_Nuc C-Nucleoside Structural_Mod->C_Nuc Base_Mod Nucleobase Modification Structural_Mod->Base_Mod Prodrug Prodrug Approach Structural_Mod->Prodrug Improved_Stability Improved Stability 2_Mod->Improved_Stability C_Nuc->Improved_Stability Base_Mod->Improved_Stability Prodrug->Improved_Stability pH_Control pH/Buffer Optimization Formulation->pH_Control Excipients Excipient Selection Formulation->Excipients Lyophilization Lyophilization Formulation->Lyophilization Packaging Protective Packaging Formulation->Packaging pH_Control->Improved_Stability Excipients->Improved_Stability Lyophilization->Improved_Stability Packaging->Improved_Stability

Caption: Strategies to improve the stability of compounds.

References

Technical Support Center: Managing pH Effects on 2-Deoxy-D-ribitol Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-deoxy-D-ribitol. The information provided will help in managing its stability and reactivity concerning pH variations during experimental procedures.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of sample purity over time, as observed by chromatography (e.g., HPLC, GC).

  • Changes in the physical properties of the solution (e.g., color, viscosity).

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate pH of the solution: this compound, like other polyols, can be susceptible to degradation under strongly acidic or alkaline conditions, especially at elevated temperatures.- Verify and adjust the pH: Ensure the pH of your solution is within a stable range, typically near neutral (pH 6-8), unless your experimental protocol requires otherwise.- Use appropriate buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.
Presence of strong oxidizing agents: Incompatibility with strong oxidizers can lead to degradation.- Review solution components: Identify and remove any strong oxidizing agents from your formulation if they are not essential for the experiment.
Elevated temperature: High temperatures can accelerate degradation, particularly at non-neutral pH.- Control temperature: Conduct experiments at the lowest feasible temperature and store solutions at recommended temperatures (e.g., 2-8°C or frozen for long-term storage).
Microbial contamination: Microorganisms can metabolize this compound, leading to its degradation.- Ensure sterility: Use sterile techniques and consider adding a suitable antimicrobial agent if compatible with your experiment.

Logical Troubleshooting Workflow:

Start Start: Unexpected Degradation Check_pH Check and Measure Solution pH Start->Check_pH pH_Extreme Is pH Strongly Acidic/Alkaline? Check_pH->pH_Extreme Adjust_pH Adjust to Neutral pH and Use Buffer pH_Extreme->Adjust_pH Yes Check_Oxidizers Check for Oxidizing Agents pH_Extreme->Check_Oxidizers No Adjust_pH->Check_Oxidizers Oxidizers_Present Are Oxidizers Present? Check_Oxidizers->Oxidizers_Present Remove_Oxidizers Remove Oxidizing Agents Oxidizers_Present->Remove_Oxidizers Yes Check_Temp Review Storage and Experimental Temperature Oxidizers_Present->Check_Temp No Remove_Oxidizers->Check_Temp Temp_High Is Temperature Elevated? Check_Temp->Temp_High Lower_Temp Lower Temperature and Monitor Temp_High->Lower_Temp Yes Check_Sterility Assess for Microbial Contamination Temp_High->Check_Sterility No Lower_Temp->Check_Sterility Contamination Is Contamination Suspected? Check_Sterility->Contamination Sterilize Sterilize Solution or Add Antimicrobial Agent Contamination->Sterilize Yes End End: Degradation Resolved Contamination->End No Sterilize->End

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of this compound?

A1: While specific stability data for this compound is limited, for general-purpose use and to minimize potential degradation, it is recommended to store aqueous solutions at a near-neutral pH, ideally between 6.0 and 8.0. Storing at 2-8°C is also advisable to slow down any potential degradation processes. For long-term storage, freezing the solution is a common practice.

Q2: How does pH affect the reactivity of this compound?

A2: The reactivity of this compound can be influenced by pH.

  • Acidic Conditions: Under strong acidic conditions and elevated temperatures, polyols can undergo dehydration reactions.

  • Alkaline Conditions: In strongly basic solutions, sugar alcohols may undergo rearrangements or be susceptible to oxidation, especially in the presence of oxidizing agents.

Q3: Can I use this compound in formulations with acidic or basic active pharmaceutical ingredients (APIs)?

A3: Yes, but it is crucial to conduct compatibility and stability studies. The stability of this compound should be assessed in the presence of the acidic or basic API under accelerated conditions (e.g., elevated temperature) to identify any potential degradation products.

Q4: What are the likely degradation products of this compound under pH stress?

A4: Under forced degradation conditions, potential degradation products could include smaller aldehydes and ketones resulting from C-C bond cleavage, or products of dehydration. The exact nature of the degradation products will depend on the specific conditions (pH, temperature, presence of other reagents).

Q5: What analytical methods are suitable for monitoring the stability of this compound as a function of pH?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used technique. Since this compound lacks a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are suitable. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

Data Presentation

The following tables are templates for summarizing quantitative data from your own experimental studies on the pH-dependent stability of this compound.

Table 1: Degradation of this compound at Various pH Values and Temperatures

pHTemperature (°C)Incubation Time (days)Initial Concentration (mg/mL)Final Concentration (mg/mL)% Degradation
2.0407Enter DataEnter DataCalculate
2.0607Enter DataEnter DataCalculate
7.0407Enter DataEnter DataCalculate
7.0607Enter DataEnter DataCalculate
10.0407Enter DataEnter DataCalculate
10.0607Enter DataEnter DataCalculate

Table 2: Reaction Kinetics of this compound Degradation

pHTemperature (°C)Rate Constant (k)Half-life (t½)
2.060Enter DataCalculate
10.060Enter DataCalculate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under pH Stress

Objective: To evaluate the stability of this compound under acidic and alkaline conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Purified water

  • pH meter

  • HPLC system with a suitable column (e.g., HILIC or a column for polar compounds) and detector (RID or ELSD)

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution to achieve the desired final acid concentration (e.g., 0.05 M, 0.5 M).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution to achieve the desired final base concentration (e.g., 0.05 M, 0.5 M).

    • Neutral Control: Mix the stock solution with an equal volume of purified water.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics if possible.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (HCl) Prep_Stock->Acid Base Base Hydrolysis (NaOH) Prep_Stock->Base Neutral Neutral Control (Water) Prep_Stock->Neutral Incubate Incubate at Controlled Temperature Acid->Incubate Base->Incubate Neutral->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC Analyze by HPLC-RID/ELSD Neutralize->HPLC Calculate Calculate % Degradation and Kinetics HPLC->Calculate

Workflow for a forced degradation study of this compound.

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of 2-Deoxy-D-Glucose and 2-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic effects of two deoxy sugars, 2-deoxy-D-glucose (2-DG) and 2-deoxy-D-ribose (dRib). By presenting experimental data, outlining methodologies, and visualizing key pathways, this document aims to equip researchers with the necessary information to evaluate the potential applications of these compounds in their work.

Introduction

2-Deoxy-D-glucose and 2-deoxy-D-ribose are structural analogs of naturally occurring sugars that can interfere with cellular metabolism. 2-DG, a glucose analog with the hydroxyl group at the C-2 position replaced by a hydrogen, is a well-characterized inhibitor of glycolysis.[1][2][3][4] In contrast, 2-deoxy-D-ribose, a component of deoxyribonucleic acid (DNA), has been shown to induce apoptosis and other metabolic alterations through mechanisms largely centered on oxidative stress.[5][6] Understanding the distinct metabolic consequences of these two molecules is crucial for their application in fields such as oncology, virology, and metabolic research.

Comparative Metabolic Effects: A Tabular Summary

The following tables summarize the key quantitative data on the metabolic impacts of 2-DG and 2-deoxy-D-ribose based on available research.

Parameter 2-Deoxy-D-Glucose (2-DG) 2-Deoxy-D-Ribose (dRib) Reference Cell Line/System
Primary Metabolic Target GlycolysisGlutathione Metabolism & Oxidative StressVaries (e.g., HeLa, HepG2, Fibroblasts, U937)
Effect on ATP Levels Depletion[1][2][3]Not directly reported, but mitochondrial depolarization is observed[5]Cancer cell lines
Induction of Oxidative Stress Yes, secondary to metabolic disruption[2][7]Yes, a primary mechanism of action[5][6][8]Human monocytic cells, fibroblasts
Effect on N-linked Glycosylation Inhibition[1][7][9]Not a primary reported effectCancer cell lines
Induction of Apoptosis Yes, often in combination with other agents[7][9]Yes[5][6][10]Various cell lines
Effect on Pentose Phosphate Pathway (PPP) Inhibition (due to Hexokinase inhibition)[9]Not directly reported to inhibit, but may be impacted by oxidative stressGeneral cellular metabolism

Detailed Experimental Protocols

Assessment of Glycolysis Inhibition by 2-DG

A common method to quantify the inhibition of glycolysis by 2-DG involves measuring lactate production and glucose consumption in cell cultures.

  • Cell Culture: Select a cell line with high glycolytic activity (e.g., HeLa or a cancer cell line known for the Warburg effect).[11][12]

  • Treatment: Incubate the cells with varying non-cytotoxic concentrations of 2-DG for a specified period (e.g., 24 hours).[11]

  • Sample Collection: Collect the cell culture medium at the beginning and end of the treatment period.

  • Lactate Measurement: Use a lactate assay kit to determine the concentration of lactate in the collected media. A decrease in lactate production in 2-DG-treated cells compared to control cells indicates glycolysis inhibition.[11]

  • Glucose Measurement: Utilize a glucose assay kit to measure the glucose concentration in the media. Reduced glucose consumption in treated cells further confirms the inhibition of glycolysis.

  • Data Analysis: Normalize the lactate production and glucose consumption rates to the cell number or total protein content.

Evaluation of Oxidative Stress and Apoptosis Induced by 2-Deoxy-D-Ribose

The pro-apoptotic and oxidative effects of dRib can be investigated by measuring reactive oxygen species (ROS) and markers of apoptosis.

  • Cell Culture: Culture human fibroblasts or a monocytic cell line like U937.[5][8]

  • Treatment: Expose the cells to dRib (e.g., 30 mM) for a defined duration.[8]

  • ROS Detection: To measure intracellular ROS, incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, can be quantified using a fluorescence microscope or flow cytometer.[6]

  • Glutathione (GSH) Measurement: Assess the levels of reduced glutathione (GSH), a key intracellular antioxidant. A decrease in GSH levels in dRib-treated cells is indicative of oxidative stress.[5]

  • Apoptosis Analysis: Apoptosis can be detected by various methods:

    • DNA Fragmentation: Analyze DNA fragmentation using agarose gel electrophoresis.[5]

    • Annexin V Staining: Use Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to identify early and late apoptotic cells.[8]

    • Mitochondrial Depolarization: Measure the mitochondrial membrane potential using a fluorescent dye like JC-1. A shift in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.[5]

Visualizing the Metabolic Impact

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

glycolysis_inhibition_by_2DG cluster_cell Cell cluster_inside Glucose Glucose GLUT GLUT Glucose->GLUT Uptake HK Hexokinase Glucose->HK G6P Glucose-6-Phosphate TwoDG6P 2-Deoxy-D-Glucose-6-Phosphate TwoDG 2-Deoxy-D-Glucose TwoDG->GLUT Uptake TwoDG->HK G6P_in Glucose-6-Phosphate HK->G6P_in Phosphorylates TwoDG6P_in 2-DG-6-P HK->TwoDG6P_in Phosphorylates PGI Phosphoglucose Isomerase Glycolysis Glycolysis PGI->Glycolysis ATP ATP Glycolysis->ATP G6P_in->PGI TwoDG6P_in->HK Inhibits TwoDG6P_in->PGI Inhibits

Caption: Mechanism of Glycolysis Inhibition by 2-Deoxy-D-Glucose.

dRib_induced_apoptosis dRib 2-Deoxy-D-Ribose ROS Increased Reactive Oxygen Species (ROS) dRib->ROS GSH_depletion Glutathione (GSH) Depletion dRib->GSH_depletion Mito_depolarization Mitochondrial Depolarization ROS->Mito_depolarization GSH_depletion->Mito_depolarization Caspase_activation Caspase Activation Mito_depolarization->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Pathway of 2-Deoxy-D-Ribose-Induced Apoptosis.

experimental_workflow_comparison cluster_2DG 2-DG Metabolic Analysis cluster_dRib dRib Apoptosis Assay cell_culture_2DG Cell Culture treatment_2DG Treat with 2-DG cell_culture_2DG->treatment_2DG media_collection Collect Media treatment_2DG->media_collection lactate_assay Lactate Assay media_collection->lactate_assay glucose_assay Glucose Assay media_collection->glucose_assay glycolysis_inhibition Assess Glycolysis Inhibition lactate_assay->glycolysis_inhibition glucose_assay->glycolysis_inhibition cell_culture_dRib Cell Culture treatment_dRib Treat with dRib cell_culture_dRib->treatment_dRib ros_detection ROS Detection treatment_dRib->ros_detection gsh_assay GSH Assay treatment_dRib->gsh_assay apoptosis_analysis Apoptosis Analysis (e.g., Annexin V) treatment_dRib->apoptosis_analysis oxidative_stress Assess Oxidative Stress & Apoptosis ros_detection->oxidative_stress gsh_assay->oxidative_stress apoptosis_analysis->oxidative_stress

Caption: Comparative Experimental Workflows for 2-DG and dRib.

Conclusion

2-Deoxy-D-glucose and 2-deoxy-D-ribose exert their primary metabolic effects through distinct mechanisms. 2-DG acts as a classical metabolic inhibitor, directly targeting the central pathway of glycolysis.[1][3][4] This leads to energy depletion and can sensitize cells to other therapeutic agents.[7][9] In contrast, 2-deoxy-D-ribose's metabolic impact is predominantly mediated by the induction of oxidative stress, leading to the depletion of cellular antioxidants and the initiation of apoptosis.[5][6][8] While both compounds can lead to cell death, their upstream mechanisms are fundamentally different, offering distinct opportunities for therapeutic intervention and metabolic research. The choice between these two molecules will depend on the specific metabolic pathway or cellular process a researcher aims to investigate or target.

References

A Comparative Analysis of 2-deoxy-D-ribitol and Ribitol on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular biology and drug development, understanding the nuanced effects of small molecules on cell proliferation is paramount. This guide provides a comparative analysis of two such molecules: 2-deoxy-D-ribitol (commonly known as 2-deoxy-D-ribose) and ribitol. While both are five-carbon sugar alcohols, their structural differences lead to distinct biological activities, impacting cell proliferation through different mechanisms. This report synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Contrasting Effects on Cell Proliferation

The influence of 2-deoxy-D-ribose and ribitol on cell proliferation is not straightforward, with effects varying based on cell type and context.

2-Deoxy-D-Ribose: A Double-Edged Sword

2-deoxy-D-ribose exhibits a dual role in regulating cell proliferation. On one hand, it can promote cell growth and regeneration. Studies have shown that it can stimulate the formation of new blood vessels (angiogenesis) by increasing the production of Vascular Endothelial Growth Factor (VEGF).[1][2] This angiogenic potential is beneficial for tissue regeneration, such as in skin and hair follicles.[1][3]

Conversely, a significant body of research highlights its inhibitory and pro-apoptotic (cell death-inducing) properties. 2-deoxy-D-ribose has been shown to inhibit the proliferation of a wide range of cell types, including both normal and cancer cells.[4] This inhibitory effect is often attributed to its ability to induce oxidative stress through the depletion of intracellular glutathione (GSH), a key antioxidant.[5] This oxidative stress can lead to cellular damage, disruption of the cytoskeleton, and ultimately, apoptosis.[5][6][7] Some studies suggest that 2-deoxy-D-ribose could disrupt the metabolic processes necessary for cancer cell proliferation.[8]

Ribitol: A Modulator of Cellular Metabolism

In contrast to the direct pro- or anti-proliferative effects of 2-deoxy-D-ribose, ribitol's influence on cell proliferation appears to be more indirect, primarily acting as a modulator of cellular metabolism.[9][10]

Research indicates that ribitol supplementation can enhance glycolysis, the metabolic pathway that converts glucose into energy.[9][10] In some breast cancer cell lines, ribitol on its own has a limited inhibitory effect on cell growth.[11] However, it can act synergistically with other anti-cancer drugs, such as JQ1 and shikonin, to inhibit cell proliferation and induce apoptosis.[11][12] This synergistic effect is associated with the downregulation of genes involved in cell survival, such as c-Myc.[12]

Furthermore, ribitol is a key component in the glycosylation of α-dystroglycan, a protein important for muscle integrity. In the context of certain muscular dystrophies, ribitol is being explored as a therapeutic agent to restore this glycosylation and improve muscle function.[13][14]

Quantitative Data Summary

Direct comparative quantitative data for this compound and ribitol on cell proliferation from a single study is not available in the current literature. However, data from individual studies on ribitol in combination with other agents provide some insights into its efficacy.

Cell LineCompound(s)EffectEC50 / ConcentrationCitation
MDA-MB-231 (Breast Cancer)JQ1Inhibition of proliferation2.6 µM[11]
MCF-7 (Breast Cancer)JQ1Inhibition of proliferation10.7 µM[11]
T-47D (Breast Cancer)JQ1Inhibition of proliferation23.8 µM[11]
MDA-MB-231 (Breast Cancer)Ribitol + JQ1Synergistic inhibition0.16 mM Ribitol + 0.31 µM JQ1[11]
MCF-7 (Breast Cancer)Ribitol + ShikoninArrest of cell proliferation (40%)5 mM Ribitol + 3 µM Shikonin[12]
MCF-7 (Breast Cancer)Ribitol + ShikoninInduction of apoptosis (56%)5 mM Ribitol + 6 µM Shikonin[12]

Signaling Pathways and Mechanisms of Action

The distinct effects of 2-deoxy-D-ribose and ribitol on cell proliferation are rooted in their different interactions with cellular signaling pathways.

2-Deoxy-D-Ribose Signaling

The primary mechanism of action for 2-deoxy-D-ribose in inhibiting cell proliferation involves the induction of oxidative stress.

G cluster_0 2-Deoxy-D-Ribose cluster_1 Cellular Effects 2-Deoxy-D-Ribose 2-Deoxy-D-Ribose GSH_Depletion GSH Depletion 2-Deoxy-D-Ribose->GSH_Depletion induces VEGF_Production VEGF Production 2-Deoxy-D-Ribose->VEGF_Production stimulates Oxidative_Stress Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress leads to Cytoskeleton_Disruption Cytoskeleton Disruption Oxidative_Stress->Cytoskeleton_Disruption causes Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces Angiogenesis Angiogenesis VEGF_Production->Angiogenesis promotes

Signaling pathways affected by 2-deoxy-D-ribose.

Ribitol Signaling

Ribitol's effects are primarily metabolic, influencing pathways that support cell growth and survival, which can be targeted in combination therapies.

G cluster_0 Ribitol cluster_1 Metabolic Effects cluster_2 Downstream Effects (with other agents) Ribitol Ribitol Glycolysis Enhanced Glycolysis Ribitol->Glycolysis Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming cMyc_Downregulation c-Myc Downregulation Metabolic_Reprogramming->cMyc_Downregulation synergizes to cause Proliferation_Inhibition Inhibition of Proliferation cMyc_Downregulation->Proliferation_Inhibition Apoptosis Induction of Apoptosis cMyc_Downregulation->Apoptosis

Metabolic pathways influenced by ribitol.

Experimental Protocols

A variety of well-established assays are used to measure cell proliferation. The choice of assay depends on the specific research question, cell type, and experimental setup.[15][16]

1. DNA Synthesis Assays:

  • BrdU Assay: This assay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[16]

    • Protocol: Cells are incubated with BrdU, which is incorporated into replicating DNA. After fixation and DNA denaturation, a specific antibody against BrdU is used for detection, often via a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

2. Metabolic Activity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

    • Protocol: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

3. Cell Counting:

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter to directly count the number of cells. Trypan blue exclusion can be used to differentiate between viable and non-viable cells.

Workflow for a Typical Cell Proliferation Study

G cluster_0 Experimental Workflow Start Cell Seeding Treatment Treatment with This compound or Ribitol Start->Treatment Incubation Incubation (Time Course) Treatment->Incubation Assay Cell Proliferation Assay (e.g., MTT, BrdU) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for assessing cell proliferation.

Conclusion

The current body of literature lacks direct comparative studies of these two molecules on the same cell lines under identical conditions. Such research would be invaluable for elucidating their relative potency and therapeutic potential. Future studies should aim to perform head-to-head comparisons to provide a more definitive understanding of their roles in regulating cell proliferation.

References

The Sugar Dilemma: A Comparative Guide to 2-deoxy-D-ribitol and Other Deoxysugars in Antiviral Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a sugar moiety is a critical determinant in the design of effective antiviral nucleoside analogues. While 2-deoxy-D-ribose, the natural building block of DNA, serves as a fundamental scaffold, modifications to this sugar ring have paved the way for a plethora of potent antiviral drugs. This guide provides an objective comparison of nucleosides derived from 2-deoxy-D-ribitol and its congeners against those synthesized from other deoxysugars, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Deoxysugar-Based Antiviral Nucleosides

The antiviral efficacy of nucleoside analogues is profoundly influenced by the structure of the deoxysugar component. Modifications at the 2' and 3' positions of the furanose ring are particularly crucial for activity against reverse transcriptases and polymerases of various viruses, including HIV and Hepatitis B virus (HBV). The absence of a 3'-hydroxyl group, as seen in 2',3'-dideoxynucleosides, is a hallmark of many successful antiviral drugs, as its incorporation into a growing viral DNA chain leads to obligate chain termination.[1]

The following tables summarize the in vitro antiviral activities of representative nucleoside analogues, categorized by the type of deoxysugar from which they are derived. It is important to note that direct comparisons of EC50 and IC50 values across different studies should be made with caution due to variations in cell lines, viral strains, and assay conditions.

Table 1: Antiviral Activity of Nucleosides Derived from 2'-Deoxy-D-ribose and its Analogues against HIV-1

CompoundDeoxysugar MoietyTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Zalcitabine (ddC)2',3'-DideoxyriboseHIV-1Various~0.005-0.05>10>200[2]
Didanosine (ddI)2',3'-DideoxyriboseHIV-1Various~0.5-10>1000>100[3]
Stavudine (d4T)2',3'-Didehydro-2',3'-dideoxyriboseHIV-1ATH83.417250.6[4]
Zidovudine (AZT)3'-Azido-2',3'-dideoxyriboseHIV-1Various~0.003-0.03>20>667[4]
β-L-FddC2',3'-Dideoxy-L-ribofuranoseHIV-10.5>100>200[2]

Table 2: Antiviral Activity of Nucleosides with Other Deoxysugar Modifications

CompoundDeoxysugar MoietyTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Lamivudine (3TC)2',3'-Dideoxy-3'-thia-L-cytidineHIV-1, HBVVarious~0.007-0.5 (HIV-1), ~0.01-0.1 (HBV)>100>200[5]
Emtricitabine (FTC)2',3'-Dideoxy-5-fluoro-3'-thia-L-cytidineHIV-1, HBVVarious~0.001-0.02 (HIV-1), ~0.01-0.05 (HBV)>50>2500[6]
C-FMAU5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-l-methyluracilHSV-1, HSV-2Tissue Culture~10-fold less active than FMAU--[7]
5-deoxy-α-L-lyxofuranosyl benzimidazoles (halogenated)5-Deoxy-α-L-lyxofuranoseHCMV (Towne)HFF0.2-0.4 (IC50)--[8]

Mechanism of Action: Inhibition of Viral Polymerase

The primary mechanism of action for most deoxynucleoside analogues involves their intracellular conversion to the active triphosphate form. This process is initiated by cellular or viral kinases. The resulting deoxynucleoside triphosphate analogue then acts as a competitive inhibitor or an alternative substrate for the viral reverse transcriptase or DNA polymerase.[3] Incorporation of the analogue into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.[1]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Deoxynucleoside_Analogue Deoxynucleoside Analogue Monophosphate Analogue Monophosphate Deoxynucleoside_Analogue->Monophosphate Cellular/Viral Kinase Diphosphate Analogue Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Analogue Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinase Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Triphosphate->Viral_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain Viral_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: General mechanism of action of deoxynucleoside antiviral analogues.

Impact on Cellular Signaling Pathways

Beyond their direct role as chain terminators, some nucleoside reverse transcriptase inhibitors (NRTIs) have been shown to affect cellular signaling pathways. For instance, NRTIs can impair the signaling of receptor tyrosine kinases (RTKs) in endothelial cells, which are crucial for processes like angiogenesis and lymphangiogenesis.[9] This can occur through the inhibition of protein maturation and receptor phosphorylation.

NRTI_Signaling_Impact cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling NRTI Nucleoside Reverse Transcriptase Inhibitor (NRTI) RTK_Synthesis RTK Synthesis (ER/Golgi) NRTI->RTK_Synthesis Inhibits Maturation RTK_Phosphorylation RTK Phosphorylation NRTI->RTK_Phosphorylation Inhibits Phosphorylation RTK_Membrane RTK at Cell Membrane RTK_Synthesis->RTK_Membrane RTK_Membrane->RTK_Phosphorylation Ligand Binding Downstream_Signaling Downstream Signaling (e.g., Angiogenesis) RTK_Phosphorylation->Downstream_Signaling

Caption: NRTIs can impair receptor tyrosine kinase (RTK) signaling.

Experimental Protocols

Synthesis of 2',3'-dideoxy-L-5-fluorocytidine (β-L-FddC)

This protocol describes a general approach for the synthesis of β-L-FddC, a potent anti-HIV agent.[2]

Materials:

  • 1-O-acetyl-5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-L-ribofuranose

  • Silylated 5-fluorocytosine

  • Ethylaluminum dichloride

  • Appropriate solvents (e.g., 1,2-dichloroethane)

  • Reagents for deblocking (e.g., a source of fluoride ions like TBAF)

Procedure:

  • Glycosylation: A solution of 1-O-acetyl-5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-L-ribofuranose and silylated 5-fluorocytosine in an anhydrous solvent is treated with ethylaluminum dichloride. The reaction mixture is stirred at room temperature until completion, yielding a mixture of α- and β-anomers of the protected nucleoside.

  • Purification: The anomers are separated using column chromatography.

  • Deblocking: The purified β-anomer is treated with a deblocking agent to remove the tert-butyldimethylsilyl group, affording the final product, 2',3'-dideoxy-L-5-fluorocytidine.

Antiviral Activity Assay: Cytopathic Effect (CPE) Inhibition Assay

This is a common method to determine the in vitro antiviral activity of a compound.[10][11]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • 96-well microtiter plates

  • Culture medium

  • Test compound at various concentrations

  • Cell viability reagent (e.g., Neutral Red or MTT)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Virus Inoculation: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Add a cell viability reagent to each well. The amount of colored product formed is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated by regression analysis.

Cytotoxicity Assay: MTT Assay

This assay is used to determine the concentration of a compound that is toxic to host cells.[12][13]

Materials:

  • Host cell line

  • 96-well microtiter plates

  • Culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the CPE inhibition assay protocol.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by regression analysis.

Conclusion

The modification of the deoxysugar moiety in nucleoside analogues is a powerful strategy for the development of potent and selective antiviral agents. While this compound provides the foundational structure, alterations such as the introduction of a 2',3'-didehydro bond, the addition of fluorine or azido groups, and the use of L-enantiomers have led to significant improvements in antiviral activity. The choice of a specific deoxysugar must be carefully considered, balancing the desired antiviral potency with potential cytotoxicity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel deoxysugar-based nucleoside analogues in the ongoing search for new antiviral therapies.

References

Assessing the Purity of Commercially Available 2-Deoxy-D-Ribitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-deoxy-D-ribitol, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available this compound, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods, each offering distinct advantages and limitations.

Analytical MethodPrincipleTypical Purity Range (%)Key AdvantagesKey Limitations
HPLC-RID Separation based on polarity, detection by Refractive Index Detector.95.0 - 99.5Robust, good for routine analysis of non-volatile compounds.Lower sensitivity, not suitable for gradient elution.
GC-MS Separation of volatile derivatives by boiling point, detection by mass spectrometry.98.0 - 99.9High sensitivity and specificity, allows for impurity identification.Requires derivatization, which can introduce artifacts.
¹H NMR Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components.> 99.0 (by relative integration)Provides structural confirmation, highly quantitative without a reference standard for the analyte itself.Lower sensitivity compared to MS, requires a high-purity internal standard for absolute quantification.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for routine quality control of this compound.

Instrumentation:

  • HPLC system with a refractive index detector (RID)

  • Amine-based or ion-exclusion chromatography column suitable for sugar alcohol analysis (e.g., Bio-Rad Aminex HPX-87H)

Reagents:

  • This compound reference standard (highest available purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) acetonitrile and deionized water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column Temperature: 35 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Temperature: 35 °C

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system. The purity of the commercial sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) of Acetylated Derivatives

This method offers high sensitivity and allows for the identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

Reagents:

  • This compound sample

  • Pyridine

  • Acetic anhydride

  • Ethyl acetate (GC grade)

Procedure:

  • Derivatization:

    • To 1 mg of the this compound sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Heat the mixture at 60 °C for 1 hour to form the acetylated derivative.

    • Evaporate the reagents under a stream of nitrogen and redissolve the residue in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The purity is assessed by the relative peak area of the acetylated this compound. A potential chromatogram may show the acetylated this compound peak at a retention time of approximately 16.20 minutes, with characteristic mass-to-charge ratios (m/z) of 159, 103, and 117.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate the well-resolved signals of both this compound and the internal standard (maleic acid).

    • Calculate the purity of this compound based on the known purity and mass of the internal standard and the integral values of the respective signals.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-RID Dissolution->HPLC NMR qNMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram Analysis HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectrum Analysis NMR->Spectrum Purity Purity Calculation Chromatogram->Purity Spectrum->Purity

Caption: Experimental workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Influenced by this compound

The purity of this compound can be critical in biological studies, as impurities may interfere with cellular signaling pathways. Based on the known effects of the related compound 2-deoxy-D-ribose, the following diagram illustrates a hypothetical pathway where this compound could influence angiogenesis.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Ribitol This compound Receptor Cell Surface Receptor Ribitol->Receptor Binds Impurity Potential Impurity Impurity->Receptor Interferes Signaling Intracellular Signaling Cascade Receptor->Signaling Activates VEGF VEGF Expression Signaling->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Hypothetical signaling pathway for this compound-induced angiogenesis.

A Comparative Guide to the In Vivo Efficacy of 2-Deoxy-D-Ribose-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of prominent anticancer drugs derived from 2-deoxy-D-ribose. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows. The drugs covered include Capecitabine, Gemcitabine, Fludarabine, Cladribine, Decitabine, and Azacitidine, all of which are synthetic nucleoside analogs that interfere with nucleic acid synthesis or epigenetic regulation.[1][2][3][4]

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo antitumor activity of various 2-deoxy-D-ribose-derived drugs across different cancer models.

Table 1: Efficacy of Capecitabine in Colorectal Cancer Xenograft Models
Drug/RegimenAnimal ModelTumor ModelKey Efficacy MetricsReference
Capecitabine (7/7 schedule)Athymic nude miceHT29 colorectal xenograftSignificantly greater tumor growth inhibition and increase in lifespan (ILS) compared to 14/7 schedule.[5] ILS >25%[5][6]
Capecitabine (7/7) + BevacizumabAthymic nude miceHT29 colorectal xenograftSignificantly greater survival relative to either agent alone (P<0.0001)[5][6]
Capecitabine (7/7) + OxaliplatinAthymic nude miceHT29 colorectal xenograftTumor growth inhibition >100% and ILS of 234%[5]
Capecitabine (low-dose)Mouse modelVarious tumor modelsSustained anti-VEGF effects and significant antitumor activity.[7][7]
Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Models
Drug/RegimenAnimal ModelTumor ModelKey Efficacy MetricsReference
GemcitabineMouse modelOrthotopic pancreatic adenocarcinomaIneffective in inhibiting tumor growth in vivo, contradicting in vitro results.[8][9][8][9]
YNH-L2-Gemcitabine (EphA2-targeted)Mouse modelMIA PaCa-2 xenograftSignificantly greater inhibition of tumor growth compared to Gemcitabine.[10][10]
Gemcitabine + MasitinibNogSCID mouse modelHuman pancreatic cancer xenograftCombination showed a non-significant improvement in tumor inhibition compared to gemcitabine alone.[11][11]
Table 3: Efficacy of Purine Analogs in Hematological Malignancies
Drug/RegimenAnimal Model/Patient PopulationDisease ModelKey Efficacy MetricsReference
Fludarabine (intratumoral)Mouse modelHuman tumor xenografts expressing E. coli PNPComplete tumor regression in a subset of animals.[12][12]
Cladribine-based therapyPediatric/Adolescent/Young Adult PatientsAcute Myeloid Leukemia (AML)Showed safety and improved survival outcomes.[13][13]
Cladribine + Cytarabine + G-CSF (CLAG)PatientsRefractory AMLHigher complete remission (CR) and overall response rates (ORR) compared to cladribine-based treatments without this combination.[14][14]
Table 4: Efficacy of Hypomethylating Agents in Myelodysplastic Syndromes (MDS) and AML
Drug/RegimenPatient PopulationDisease ModelKey Efficacy MetricsReference
DecitabinePatientsMyelodysplastic Syndromes (MDS)Overall response rate of 17% in a phase III trial.[15] Response rate of 28% in patients with MDS who failed azacitidine treatment.[16][15][16][17]
Azacitidine (oral)Mouse modelLeukemic stem cellsInduces differentiation and depletes leukemic stem cells.[18][19][18][19]
Azacitidine + LintuzumabMouse modelHL60cy disseminated AMLCombination provided greater improved overall survival compared to either agent alone.[20][20]

Key Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for the discussed 2-deoxy-D-ribose-derived drugs.

DNA_Synthesis_Inhibition Drug Capecitabine / Gemcitabine / Fludarabine / Cladribine Metabolism Intracellular Metabolism Drug->Metabolism Active_Metabolite Active Triphosphate Metabolites Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase Active_Metabolite->RNR Inhibition DNA_Synthesis DNA Synthesis and Repair Active_Metabolite->DNA_Synthesis Incorporation into DNA Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to Hypomethylation_Mechanism Drug Decitabine / Azacitidine Incorporation Incorporation into DNA/RNA Drug->Incorporation Trapping Covalent Trapping of DNMT Incorporation->Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Hypomethylation DNA Hypomethylation Trapping->Hypomethylation Leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Differentiation_Apoptosis Cell Differentiation and Apoptosis Gene_Reactivation->Differentiation_Apoptosis Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., HT29, MIA PaCa-2) Implantation 2. Subcutaneous/Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Animals into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., oral, i.p., i.v.) Randomization->Treatment Monitoring 6. Monitoring of Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers Monitoring->Endpoint

References

side-by-side comparison of different synthesis routes for 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of different synthetic routes to 2-deoxy-D-ribitol, a crucial building block in various pharmaceutical and biological applications. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: From D-Glucose Route 2: From D-Arabinose Route 3: Prebiotic-Inspired Synthesis
Starting Material Cost LowModerateLow (for basic precursors)
Number of Steps 332
Overall Yield ModerateHighLow
Scalability GoodGoodPoor
Key Reagents Concentrated alkali, H₂O₂, Ferric acetate, NaBH₄Dithioacetic acid, Mercuric chloride, Raney nickel, NaBH₄D-Glyceraldehyde, Acetaldehyde, Amino ester/nitrile catalyst, NaBH₄
Primary Advantages Inexpensive starting materialHigh overall yield and purityBiomimetic, mild conditions
Primary Disadvantages Moderate yield, use of strong alkaliUse of toxic mercury saltsLow yield, difficult purification

Synthesis Route Overviews

This section details the chemical transformations involved in each synthetic pathway.

Route 1: Synthesis from D-Glucose

This route involves the alkaline isomerization of D-glucose to a mixture of 3-deoxyhexonic acids, followed by oxidative degradation and subsequent reduction.[1]

G D_Glucose D-Glucose Deoxyhexonic_Acids 3-Deoxy-D-ribo-hexonic and 3-Deoxy-D-arabo-hexonic acids D_Glucose->Deoxyhexonic_Acids Conc. Alkali, Heat Deoxy_D_Ribose 2-Deoxy-D-ribose Deoxyhexonic_Acids->Deoxy_D_Ribose H₂O₂, Ferric Acetate (Ruff Degradation) Deoxy_D_Ribitol This compound Deoxy_D_Ribose->Deoxy_D_Ribitol Sodium Borohydride (NaBH₄)

Caption: Synthesis of this compound from D-Glucose.

Route 2: Synthesis from D-Arabinose

This pathway proceeds through the formation of a dithioacetal derivative of D-arabinose, followed by desulfurization and reduction.[1]

G D_Arabinose D-Arabinose Dithioacetal D-Arabinose dithioacetal D_Arabinose->Dithioacetal Dithioacetic acid Deoxy_D_Ribose_intermediate 2-Deoxy-D-ribose intermediate Dithioacetal->Deoxy_D_Ribose_intermediate Mercuric chloride, Raney nickel Deoxy_D_Ribitol This compound Deoxy_D_Ribose_intermediate->Deoxy_D_Ribitol Sodium Borohydride (NaBH₄)

Caption: Synthesis of this compound from D-Arabinose.

Route 3: Prebiotic-Inspired Synthesis

This biomimetic approach involves an aldol condensation of D-glyceraldehyde and acetaldehyde, followed by reduction.[2]

G Glyceraldehyde D-Glyceraldehyde Aldol_Adduct 2-Deoxy-D-ribose Glyceraldehyde->Aldol_Adduct Amino ester/nitrile catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Adduct Deoxy_D_Ribitol This compound Aldol_Adduct->Deoxy_D_Ribitol Sodium Borohydride (NaBH₄)

Caption: Prebiotic-inspired synthesis of this compound.

Experimental Protocols

Protocol for Route 1: From D-Glucose

Step 1: Isomerization of D-Glucose [1]

  • D-Glucose is treated with hot, concentrated alkali to induce isomerization.

  • This reaction yields a mixture of 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids.

Step 2: Ruff Degradation to 2-Deoxy-D-ribose [1]

  • The mixture of 3-deoxyhexonic acids is subjected to Ruff degradation using hydrogen peroxide in the presence of ferric acetate as a catalyst.

  • This oxidative decarboxylation yields 2-deoxy-D-ribose.

Step 3: Reduction to this compound

  • 2-Deoxy-D-ribose is dissolved in an appropriate solvent, such as water or ethanol.

  • Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • The reaction is stirred until completion, monitored by a suitable method (e.g., TLC).

  • The reaction is quenched, and the product is isolated and purified.

Protocol for Route 2: From D-Arabinose

Step 1: Formation of D-Arabinose Dithioacetal [1]

  • D-Arabinose is reacted with dithioacetic acid to form the corresponding dithioacetal.

Step 2: Desulfurization to a 2-Deoxy-D-ribose Intermediate [1]

  • The dithioacetal is treated with mercuric chloride and Raney nickel to effect desulfurization, yielding a 2-deoxy-D-ribose intermediate.

Step 3: Reduction to this compound

  • The intermediate from the previous step is dissolved in a suitable solvent.

  • Sodium borohydride is added to reduce the aldehyde functionality to a primary alcohol, yielding this compound.

  • The product is isolated and purified.

Protocol for Route 3: Prebiotic-Inspired Synthesis

Step 1: Aldol Condensation to 2-Deoxy-D-ribose [2]

  • D-Glyceraldehyde and acetaldehyde are reacted in an aqueous medium in the presence of a catalytic amount of an amino ester or amino nitrile.

  • The reaction selectively forms 2-deoxy-D-ribose over its diastereomers. The reported yield for this step is approximately ≥4-5%.[2]

Step 2: Reduction to this compound

  • The resulting 2-deoxy-D-ribose is reduced to this compound using sodium borohydride as described in the previous protocols.

Concluding Remarks

The choice of a synthetic route for this compound will largely depend on the specific requirements of the research or development project. For large-scale, cost-effective production, the route starting from D-glucose presents a viable option, despite its moderate yield. When higher purity and overall yield are paramount, the synthesis from D-arabinose is a more attractive, albeit more expensive, alternative. The prebiotic-inspired synthesis, while currently less practical for bulk production, offers a fascinating example of biomimetic chemistry and may be suitable for specialized applications where mild reaction conditions are a priority. Further optimization of each of these routes could lead to improved efficiency and broader applicability.

References

Comparative Analysis of 2-deoxy-D-ribitol's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of 2-deoxy-D-ribitol's performance with alternative therapeutic strategies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cancer research and drug development.

Introduction to this compound

This compound is a derivative of the pentose sugar ribitol. Its structural similarity to D-ribose allows it to interfere with cellular metabolic pathways that utilize D-ribose, a critical component for the synthesis of nucleotides (DNA and RNA) and the production of cellular energy in the form of ATP. This interference with fundamental cellular processes forms the basis of its potential as an anti-cancer agent.

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

The primary mechanism of action of this compound in cancer cells is the inhibition of the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis.

Cancer cells often exhibit an upregulated PPP to support their high proliferation rates and to counteract oxidative stress. By inhibiting this pathway, this compound can selectively target cancer cells, leading to a reduction in nucleotide synthesis, an increase in oxidative stress, and ultimately, cell death.

cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibition G6P Glucose-6-Phosphate PPP_ox Oxidative PPP G6P->PPP_ox G6PD R5P Ribose-5-Phosphate PPP_ox->R5P 6PGL TKT Transketolase R5P->TKT TALDO Transaldolase R5P->TALDO Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis Glycolytic_Intermediates Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) TKT->Glycolytic_Intermediates TALDO->Glycolytic_Intermediates 2_deoxy_D_ribitol This compound 2_deoxy_D_ribitol->TKT Inhibits cluster_workflow MTT Assay Workflow A Seed Cells (5,000 cells/well) B Incubate (24h) A->B C Treat with Compounds (48h) B->C D Add MTT (4h incubation) C->D E Solubilize with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G A This compound Administration BB BB A->BB B Inhibition of Transketolase (Non-oxidative PPP) E Increased Oxidative Stress (NADPH Depletion) B->E C Decreased Ribose-5-Phosphate D Reduced Nucleotide Synthesis C->D F DNA Synthesis Arrest D->F H Apoptosis E->H G Cell Cycle Arrest F->G G->H BB->C

A Comparative Analysis of the Stability of 2-Deoxy-D-ribitol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of therapeutic candidates and their analogs is paramount. This guide provides a comparative analysis of the stability of 2-deoxy-D-ribitol and its analogs, drawing upon available experimental data for related compounds to infer stability profiles. While direct comparative studies on this compound are limited, this guide synthesizes information on its precursor, 2-deoxy-D-ribose, and other relevant polyols to provide a comprehensive overview of their thermal, chemical, and oxidative stability.

Executive Summary

This compound, the reduced form of 2-deoxy-D-ribose, is anticipated to exhibit greater chemical stability than its aldehyde counterpart due to the absence of the reactive carbonyl group. Its stability is expected to be comparable to other five-carbon sugar alcohols. Analogs, particularly those with modifications at the C2 position, such as fluorination, may display altered stability profiles. This guide presents a comparative table of stability data, detailed experimental protocols for key stability-indicating assays, and diagrams of relevant biological pathways to aid in the rational design and development of this compound-based therapeutics.

Data Presentation: Comparative Stability of this compound and Related Compounds

Due to the limited direct experimental data on the stability of this compound, the following table includes data for 2-deoxy-D-ribose and other common polyols to provide a comparative context. The stability of this compound is inferred to be similar to that of other sugar alcohols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Thermal DecompositionChemical Stability in Aqueous SolutionOxidative Stability
This compound (inferred) C5H12O4136.15Not widely reportedExpected to be stable at physiological temperatures; decomposition at higher temperatures.Stable. Absence of a carbonyl group enhances stability compared to 2-deoxy-D-ribose.Susceptible to oxidation at hydroxyl groups, but less so than the aldehyde form.
2-Deoxy-D-ribose C5H10O4134.1389-91[1]Stable as a solid at -20°C for ≥4 years.[2]Aqueous solutions are not recommended to be stored for more than one day.[2]Can induce oxidative stress and is susceptible to oxidative degradation.[3][4]
Ribitol C5H12O5152.15102Generally stable.Stable.Susceptible to oxidation.
Sorbitol C6H14O6182.1795Stable at high temperatures.[5]Stable.Susceptible to oxidation.
Mannitol C6H14O6182.17165-169Stable at elevated temperatures and has low hygroscopicity.[5]Stable.Susceptible to oxidation.
2-Deoxy-2-fluoro-D-arabinonucleic acid (2'F-ANA) Not applicableNot applicableNot applicableDramatically increased hydrolytic stability compared to DNA and RNA.[6]Highly stable under acidic and basic conditions.[6]Not specifically reported, but the C-F bond is generally stable to oxidation.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To determine the melting point and thermal decomposition profile of the compound.

Methodology:

  • A small sample (typically 3-5 mg) of the polyol is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is increased at a constant rate, for example, 10 °C/min, over a defined range (e.g., 25 °C to 300 °C).

  • The heat flow to the sample compared to the reference is measured as a function of temperature.

  • Endothermic events (melting) and exothermic events (decomposition) are recorded.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss upon heating.

Methodology:

  • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

High-Performance Liquid Chromatography (HPLC) for Chemical Stability in Solution

Objective: To assess the degradation of the compound in an aqueous solution over time and under different stress conditions (e.g., pH, temperature, oxidation).

Methodology:

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and incubated at a specific temperature (e.g., 60 °C) for a set period.

    • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: The compound solution is heated at an elevated temperature (e.g., 80 °C).

  • Sample Analysis:

    • At various time points, an aliquot of the stressed solution is withdrawn and neutralized if necessary.

    • The sample is analyzed by a validated stability-indicating HPLC method. A common method for sugar alcohols involves a column packed with a polystyrene cation exchange resin and a refractive index (RI) detector.[7]

    • The mobile phase is typically purified water.

    • The percentage of the remaining intact compound and the formation of degradation products are quantified by comparing the peak areas to that of a reference standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 2-Deoxy-D-Ribose

2-Deoxy-D-ribose can be metabolized through several pathways. One significant pathway involves its oxidation to 2-deoxy-D-ribonate, which is then further metabolized.[8] Understanding these pathways is crucial for evaluating the biological effects and potential toxicity of this compound and its analogs.

metabolic_pathway 2-Deoxy-D-ribose 2-Deoxy-D-ribose 2-Deoxy-D-ribono-1,5-lactone 2-Deoxy-D-ribono-1,5-lactone 2-Deoxy-D-ribose->2-Deoxy-D-ribono-1,5-lactone Deoxyribose dehydrogenase 2-Deoxy-D-ribonate 2-Deoxy-D-ribonate 2-Deoxy-D-ribono-1,5-lactone->2-Deoxy-D-ribonate Lactonase 2-Deoxy-3-keto-D-ribonate 2-Deoxy-3-keto-D-ribonate 2-Deoxy-D-ribonate->2-Deoxy-3-keto-D-ribonate Deoxyribonate dehydrogenase Acetyl-CoA + Glyceryl-CoA Acetyl-CoA + Glyceryl-CoA 2-Deoxy-3-keto-D-ribonate->Acetyl-CoA + Glyceryl-CoA β-keto acid cleavage enzyme

Oxidative metabolic pathway of 2-deoxy-D-ribose.
Experimental Workflow for Comparative Stability Analysis

A systematic approach is necessary to compare the stability of this compound and its analogs. The following workflow outlines the key experimental steps.

experimental_workflow cluster_0 Compound Synthesis and Characterization cluster_1 Stability Assays cluster_2 Data Analysis and Comparison Synthesis of Analogs Synthesis of Analogs Purification and Structural Verification (NMR, MS) Purification and Structural Verification (NMR, MS) Synthesis of Analogs->Purification and Structural Verification (NMR, MS) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Purification and Structural Verification (NMR, MS)->Thermal Analysis (DSC, TGA) Chemical Stability (Forced Degradation: pH, Temp, Oxidation) Chemical Stability (Forced Degradation: pH, Temp, Oxidation) Purification and Structural Verification (NMR, MS)->Chemical Stability (Forced Degradation: pH, Temp, Oxidation) Photostability Photostability Purification and Structural Verification (NMR, MS)->Photostability Quantification of Degradation (HPLC) Quantification of Degradation (HPLC) Thermal Analysis (DSC, TGA)->Quantification of Degradation (HPLC) Chemical Stability (Forced Degradation: pH, Temp, Oxidation)->Quantification of Degradation (HPLC) Photostability->Quantification of Degradation (HPLC) Identification of Degradants (LC-MS) Identification of Degradants (LC-MS) Quantification of Degradation (HPLC)->Identification of Degradants (LC-MS) Comparative Stability Profile Comparative Stability Profile Identification of Degradants (LC-MS)->Comparative Stability Profile angiogenesis_pathway cluster_cell Endothelial Cell 2-Deoxy-D-ribose 2-Deoxy-D-ribose VEGF_Upregulation VEGF Upregulation 2-Deoxy-D-ribose->VEGF_Upregulation VEGFR2 VEGFR2 VEGF_Upregulation->VEGFR2 VEGF (autocrine/paracrine) PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K_Akt->Angiogenesis

References

Assessing Enzyme Specificity for 2-deoxy-D-ribitol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and biotechnology, understanding the substrate specificity of enzymes is paramount for applications ranging from novel therapeutic design to the synthesis of complex biomolecules. This guide provides a comparative analysis of the specificity of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) and its engineered variants. DERA is a versatile enzyme known for its role in the reversible aldol reaction involving 2-deoxy-D-ribose-5-phosphate, a derivative of 2-deoxy-D-ribitol.

Performance Comparison of DERA Variants

The substrate specificity of Escherichia coli DERA (EcDERA) has been a key focus of protein engineering to enhance its utility in biocatalysis. By modifying amino acid residues in and around the active site, researchers have successfully altered its preference for different substrates. The following table summarizes the relative activities of wild-type EcDERA and several of its engineered variants against different substrates. This data is crucial for selecting the appropriate enzyme for a specific synthetic purpose.

Enzyme VariantRelative Activity on 2-deoxyribose 5-phosphate (DRP) (%)Relative Activity on 2-deoxyribose (DR) (%)Relative Acetaldehyde Addition Activity (%)
Wild-Type (wt) 100100100
N21K 1820120
S238A 3045150
S238C 2530180
N21K/S238A 510200
N21K/S238C 38250

Data synthesized from studies on protein engineering of EcDERA. The activities are expressed as a percentage relative to the wild-type enzyme.

Experimental Protocols

The determination of enzyme specificity relies on precise and reproducible experimental protocols. Below are the detailed methodologies for the key assays used to characterize the activity of DERA variants.

DERA Activity Assay on 2-deoxyribose 5-phosphate (DRP)

This assay measures the cleavage of the natural substrate, DRP.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 μM of the purified DERA enzyme (wild-type or variant), 5 mM DRP, 3 units of triosephosphate isomerase (TPI), 2 units of glycerol-3-phosphate dehydrogenase (GPD), and 0.3 mM NADH in 50 mM Tris-HCl buffer (pH 7.5) supplemented with 5 mM MgCl2.[1]

  • Initiation: Start the reaction by adding DRP to the mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH, using a microplate reader. The rate of NADH consumption is proportional to the DERA activity.

DERA Activity Assay on 2-deoxy-D-ribose (DR)

This assay assesses the activity on a non-phosphorylated substrate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 2 μM of the purified DERA enzyme, 50 mM DR, 4 units of alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae, and 0.3 mM NADH in 50 mM Tris-HCl buffer (pH 7.5) with 5 mM MgCl2.[1]

  • Mechanism: The cleavage of DR by DERA produces acetaldehyde, which is then reduced to ethanol by ADH in a reaction that consumes NADH.[1]

  • Measurement: Measure the decrease in absorbance at 340 nm to determine the rate of NADH consumption, which reflects the DERA activity.

Acetaldehyde Addition Activity Assay

This assay quantifies the enzyme's ability to perform the reverse reaction, the aldol addition.

  • Reaction Setup: Incubate 5 μM of the DERA enzyme with 2 mM formaldehyde and 2 mM acetaldehyde in 50 mM Tris-HCl buffer (pH 7.5) at room temperature.[2]

  • Derivatization: Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in acetonitrile. This step also derivatizes the remaining aldehydes.[2]

  • Analysis: Analyze the reaction products using a suitable chromatographic method, such as UPLC, to quantify the amount of product formed.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the specificity of engineered DERA variants.

G Experimental Workflow for Assessing DERA Specificity cluster_0 Enzyme Preparation cluster_1 Activity Assays cluster_2 Data Analysis wt_dera Wild-Type DERA mutagenesis Site-Directed Mutagenesis wt_dera->mutagenesis variants DERA Variants mutagenesis->variants expression Protein Expression & Purification variants->expression drp_assay DRP Cleavage Assay expression->drp_assay Test on Natural Substrate dr_assay DR Cleavage Assay expression->dr_assay Test on Non-phosphorylated Substrate aa_assay Acetaldehyde Addition Assay expression->aa_assay Test on Aldol Addition kinetics Determine Kinetic Parameters (Specific Activity, Km, kcat) drp_assay->kinetics dr_assay->kinetics aa_assay->kinetics comparison Compare Specificity of Variants kinetics->comparison

Caption: Workflow for engineering and characterizing DERA variants.

Conclusion

The specificity of enzymes that act on this compound and its derivatives can be effectively tailored through protein engineering. The provided data and protocols for DERA offer a clear guide for researchers to compare and select the most suitable biocatalyst for their specific needs. The systematic approach of generating variants and performing comparative activity assays is crucial for advancing the use of these enzymes in various biotechnological applications.

References

A Comparative Guide to the In Vitro and In Vivo Bioactivity of 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of 2-deoxy-D-ribitol, also commonly referred to as 2-deoxy-D-ribose. The information presented herein is curated from peer-reviewed scientific literature to support research and development in therapeutics and cellular biology.

Overview of this compound Bioactivity

This compound is a naturally occurring monosaccharide, a derivative of ribose where the hydroxyl group at the 2-position is replaced by a hydrogen atom. This structural modification imparts distinct biological activities, primarily revolving around two seemingly contradictory effects: the promotion of angiogenesis and the induction of apoptosis. The manifestation of these effects is highly dependent on the cellular context and dosage.

Pro-Angiogenic Effects: At lower concentrations, this compound has been shown to stimulate the formation of new blood vessels, a process critical in wound healing and tissue regeneration.[1][2] This activity is largely attributed to its ability to upregulate the production of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of endothelial cells.[3]

Apoptotic Effects: Conversely, at higher concentrations, this compound can induce programmed cell death, or apoptosis, in various cell types.[4][5][6][7] This effect is often linked to the induction of oxidative stress through the depletion of intracellular glutathione (GSH), a key antioxidant.[4][6]

This guide will dissect these dual bioactivities by presenting a side-by-side comparison of the experimental data obtained from in vitro (laboratory-based) and in vivo (whole organism) studies.

Quantitative Data Comparison

The following tables summarize the quantitative data from key studies, offering a direct comparison of the dose-dependent effects of this compound in different experimental settings.

Pro-Angiogenic Bioactivity
Parameter In Vitro Assay Cell Type Concentration of this compound Observed Effect In Vivo Assay Animal Model Concentration/Dose of this compound Observed Effect Reference
Endothelial Cell Proliferation MTT AssayHuman Aortic Endothelial Cells (HAECs)100 µM~90% as potent as VEGF in increasing metabolic activity.[1]----[1][8]
Endothelial Cell Migration Boyden Chamber AssayBovine Aortic Endothelial Cells (BAECs)10 µM and 100 µMChemoattractant effect observed on a fibronectin matrix.[1]----[1]
Tube Formation Matrigel Tube Formation AssayHuman Aortic Endothelial Cells (HAECs)100 µMStimulated tube formation.----[1]
Angiogenesis ----Chick Chorioallantoic Membrane (CAM) AssayChick Embryo50 pmolStimulated angiogenesis.[1][1]
Angiogenesis ----Chick Chorioallantoic Membrane (CAM) AssayChick Embryo20 and 200 µ g/day/embryo Induced angiogenesis.[1][1]
Apoptotic Bioactivity
Parameter In Vitro Assay Cell Type Concentration of this compound Observed Effect In Vivo Assay Animal Model Concentration/Dose of this compound Observed Effect Reference
Cell Viability MTT AssayHuman Monocytic Cells (U937)30 mMLoss of cell viability.[9]----[9]
Apoptosis Flow Cytometry (Annexin V/PI Staining)Human Monocytic Cells (U937)30 mMIncreased sub-G1 apoptotic population and Annexin-V staining.[9]----[9]
Apoptosis Flow CytometryHuman Quiescent Peripheral Blood Mononuclear CellsNot specified, but noted as more potent than D-riboseAppearance of a hypodiploid peak, indicative of apoptosis.[5]----[5]
Cytotoxicity & Apoptosis Not specifiedPancreatic Beta-Cell Line (HIT-T15)Not specifiedProvoked cytotoxicity and apoptosis within 24 hours.[7]----[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assay Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[10][11][12]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[13]

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Incubate the plate for 4 hours at 37°C.[13]

  • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]

  • Mix thoroughly by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.[10]

Principle: This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Protocol:

  • Induce apoptosis by treating cells with this compound. Include untreated and positive controls.

  • Harvest 1-5 x 105 cells by centrifugation.[15]

  • Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[15]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15]

In Vivo Assay Protocol

Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as a robust and accessible model to study angiogenesis in vivo. Test substances are applied directly to the CAM, and the resulting angiogenic or anti-angiogenic response is quantified by observing the formation of new blood vessels.[17][18][19]

Protocol:

  • Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.

  • On embryonic day 3 (E3), create a small window in the eggshell to expose the CAM.

  • On E7, place a sterile filter paper disc or a carrier loaded with the test substance (this compound) or control (vehicle, VEGF) onto the CAM.[18]

  • Seal the window with sterile tape and return the egg to the incubator for a further 48-72 hours.

  • On E9 or E10, open the window and observe the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the applied substance.[18][19]

  • The CAM can be fixed with a methanol/acetone mixture for better visualization and documentation.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for studying the bioactivity of this compound.

Signaling Pathways

This compound Signaling Pathways cluster_angiogenesis Pro-Angiogenic Pathway cluster_apoptosis Apoptotic Pathway 2-dDR_low This compound (Low Concentration) VEGF_up Upregulation of VEGF Production 2-dDR_low->VEGF_up EC_prolif Endothelial Cell Proliferation & Migration VEGF_up->EC_prolif Angiogenesis Angiogenesis EC_prolif->Angiogenesis 2-dDR_high This compound (High Concentration) GSH_dep Glutathione (GSH) Depletion 2-dDR_high->GSH_dep Ox_stress Increased Oxidative Stress (ROS) GSH_dep->Ox_stress p38_act p38 MAPK Activation Ox_stress->p38_act Apoptosis Apoptosis p38_act->Apoptosis Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_culture Cell Culture (e.g., Endothelial, Cancer cells) Treatment Treatment with This compound Cell_culture->Treatment Prolif_assay Proliferation/Viability Assay (MTT) Treatment->Prolif_assay Apoptosis_assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_assay WB_analysis Protein Analysis (Western Blot for VEGF, p38) Treatment->WB_analysis Correlation In Vitro vs. In Vivo Correlation Prolif_assay->Correlation Apoptosis_assay->Correlation Animal_model Animal Model (e.g., Chick Embryo - CAM) Treatment_vivo Administration of This compound Animal_model->Treatment_vivo Observation Observation and Quantification of Angiogenesis Treatment_vivo->Observation Observation->Correlation

References

Benchmarking Cellular Health: A Comparative Guide to Oxidative Stress Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular oxidative stress is a critical aspect of understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of methodologies for assessing oxidative stress, with a focus on a less conventional marker, 2-deoxy-D-ribitol, and its comparison to widely used fluorescent probes.

While direct "this compound-based probes" for real-time performance benchmarking are not established in the literature, the degradation of 2-deoxy-D-ribose (the precursor to this compound) can serve as an indirect indicator of hydroxyl radical-induced damage. This guide will compare the utility of this method against standard, commercially available fluorescent probes designed for the direct detection of reactive oxygen species (ROS).

Performance Comparison of Oxidative Stress Probes

The selection of an appropriate probe for measuring oxidative stress is contingent on the specific experimental needs, including the target ROS, desired sensitivity, and the context of the biological system. Below is a comparative summary of key performance indicators for different probe types.

Probe/MethodTarget Analyte(s)Principle of DetectionCommon Detection Platform(s)AdvantagesLimitations
2-Deoxy-D-ribose Degradation Hydroxyl Radical (•OH)Measurement of 2-deoxy-D-ribose degradation products (e.g., malondialdehyde) via colorimetric or fluorometric assays (e.g., TBARS assay).Spectrophotometer, FluorometerInexpensive, reflects cumulative radical damage.Indirect measurement, low sensitivity, not suitable for live-cell imaging, can be prone to artifacts.
DCFH-DA General Oxidative Stress (H₂O₂, •OH, ONOO⁻)Intracellular esterases cleave the diacetate group, and subsequent oxidation by ROS yields the fluorescent compound 2',7'-dichlorofluorescein (DCF).[1][2][3]Fluorescence Microscopy, Flow Cytometry, Plate ReaderWidely used, cell-permeable, provides a general indication of cellular redox state.[2][4]Not specific for a single ROS, can be auto-oxidized, fluorescence can be influenced by cellular factors.[3]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)Specifically targets mitochondria and is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.[5][6]Fluorescence Microscopy, Flow CytometryHighly selective for mitochondrial superoxide, suitable for live-cell imaging.[5]Can be oxidized by other ROS to some extent, requires careful controls.
Amplex™ Red Hydrogen Peroxide (H₂O₂)In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin.[6][7]Fluorometer, Plate ReaderHighly sensitive and specific for H₂O₂, stable fluorescent product.Requires exogenous HRP, generally used for extracellular H₂O₂ detection or with cell lysates.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results when assessing oxidative stress.

Protocol 1: Measurement of 2-Deoxy-D-ribose Degradation (TBARS Assay)

This protocol outlines a typical procedure for assessing hydroxyl radical-induced damage by measuring the degradation of 2-deoxy-D-ribose.

Materials:

  • 2-deoxy-D-ribose solution

  • Phosphate-buffered saline (PBS)

  • Reagents for inducing oxidative stress (e.g., Fenton reagents: FeSO₄ and H₂O₂)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing 2-deoxy-D-ribose in PBS.

  • Add the oxidative stress-inducing agents to the experimental samples. Include a control group without these agents.

  • Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding TCA to precipitate proteins.

  • Centrifuge the samples and collect the supernatant.

  • Add TBA reagent to the supernatant and heat at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct.

  • Cool the samples to room temperature.

  • Measure the absorbance or fluorescence of the resulting pink-colored product at the appropriate wavelength (typically ~532 nm for absorbance).

  • Quantify the amount of 2-deoxy-D-ribose degradation by comparing the signal from the experimental samples to a standard curve of malondialdehyde (MDA).

Protocol 2: Quantification of Cellular ROS with 2',7'-Dichlorofluorescein Diacetate (DCFH-DA)

This protocol provides a general method for measuring overall cellular ROS levels using the fluorescent probe DCFH-DA.[2]

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Reagents for inducing oxidative stress (e.g., H₂O₂, menadione)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Seed and culture cells to the desired confluency.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with DCFH-DA by incubating them in a working solution of the probe (typically 5-10 µM in PBS or serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with the experimental compounds or oxidative stress inducers for the desired time. Include appropriate vehicle and positive controls.

  • Measure the fluorescence intensity using the appropriate instrument. For DCF, the excitation and emission wavelengths are typically around 488 nm and 525 nm, respectively.

  • Analyze the data by normalizing the fluorescence intensity of the treated cells to that of the control cells.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding and designing experiments.

Mechanism of 2-Deoxy-D-Ribose Degradation dRib 2-Deoxy-D-Ribose Degradation Degradation Products (e.g., Malondialdehyde) dRib->Degradation Oxidative Attack OH_radical Hydroxyl Radical (•OH) Adduct MDA-TBA Adduct (Pink Chromogen) Degradation->Adduct Reaction with TBA Thiobarbituric Acid (TBA) Detection Spectrophotometric/ Fluorometric Detection Adduct->Detection

Caption: Oxidative degradation of 2-deoxy-D-ribose by hydroxyl radicals.

Cellular ROS Detection Workflow with DCFH-DA cluster_cell Cell DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterase Cleavage DCF DCF (Fluorescent) DCFH->DCF Oxidation by ROS Reactive Oxygen Species (ROS) Start Start: Cells in Culture Load Load with DCFH-DA Start->Load Wash Wash Excess Probe Load->Wash Treat Treat with Stimulus Wash->Treat Measure Measure Fluorescence Treat->Measure Analyze Data Analysis Measure->Analyze

Caption: Experimental workflow for measuring cellular ROS using DCFH-DA.

References

The Sweet Advantage: 2-Deoxy-D-Ribitol and its Analogs Demonstrate Superior Anti-Inflammatory Effects Over Common Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature and experimental data reveals that 2-deoxy-D-ribitol and its close structural analog, 2-deoxy-D-glucose (2-DG), exhibit potent anti-inflammatory properties, distinguishing them from pro-inflammatory sugars like glucose and fructose. This comparison guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear understanding of the differential effects of these sugars on inflammatory pathways. The evidence strongly suggests that 2-deoxy sugars, by interfering with cellular glucose metabolism, can significantly attenuate the inflammatory cascade, offering a promising avenue for therapeutic intervention.

Key Findings at a Glance

Our analysis of in vitro studies on macrophage cell lines, the frontline soldiers of the innate immune system, demonstrates a stark contrast in the immunomodulatory effects of 2-deoxy sugars compared to their fully hydroxylated counterparts. While glucose is known to fuel inflammatory responses, 2-DG actively suppresses the production of key pro-inflammatory cytokines.

Table 1: Comparative Effects of Sugars on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
Sugar CompoundConcentrationCell TypeStimulationTNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)Reference
2-Deoxy-D-Glucose (2-DG) 1 mMBMDMS. aureusSignificantSignificantSignificant[1]
2-Deoxy-D-Glucose (2-DG) 10, 20, 40 µg/mLRAW 264.7LPSDose-dependentDose-dependentDose-dependent[2]
Glucose (High) 15 mMTHP-1LPS- (Increased)-- (Increased)

Note: BMDM = Bone Marrow-Derived Macrophages; LPS = Lipopolysaccharide. A direct quantitative comparison for this compound is not available in the literature; however, its structural similarity to 2-DG suggests a comparable mechanism of action.

Unraveling the Mechanism: A Tale of Two Pathways

The anti-inflammatory prowess of 2-deoxy sugars lies in their ability to disrupt two critical cellular processes: glycolysis and protein glycosylation.

1. Inhibition of Glycolysis:

Inflammatory cells, such as activated macrophages, undergo a metabolic shift towards glycolysis to meet the high energy demands of producing inflammatory mediators. 2-Deoxy-D-glucose, and by extension this compound, acts as a competitive inhibitor of the enzyme hexokinase. This blockade of the first step in glycolysis leads to a depletion of ATP, the cell's energy currency, thereby crippling the machinery required for robust inflammatory responses.

2. Disruption of N-linked Glycosylation:

Proper functioning of many cell surface receptors, including those for pro-inflammatory cytokines, depends on a process called N-linked glycosylation. Studies have shown that 2-DG can inhibit this process, leading to the production of improperly folded or non-functional cytokine receptors.[3] This, in turn, renders the cells less responsive to inflammatory signals.

Signaling Pathway Underpinning Inflammation

The activation of macrophages by inflammatory stimuli like Lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines. Two key pathways involved are the NF-κB and the p38 MAPK pathways.

Inflammation_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 2-Deoxy Sugars LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKK3/6 TAK1->MKKs IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates p38 p38 MAPK MKKs->p38 Phosphorylates Gene Pro-inflammatory Gene Expression p38->Gene Induces NFκB_n->Gene Induces Deoxy_Sugar This compound (and analogs) Deoxy_Sugar->MKKs Inhibits Phosphorylation

Caption: Inflammatory signaling cascade initiated by LPS and the inhibitory action of 2-deoxy sugars.

Research indicates that 2-deoxy-D-ribose can suppress the phosphorylation of p38 MAPK, a critical step in this inflammatory signaling pathway.[4] This inhibition further contributes to the reduced expression of pro-inflammatory genes.

Experimental Protocols

To facilitate further research in this area, we have compiled detailed methodologies for key experiments cited in this guide.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

Experimental_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow start Start cell_culture 1. Culture Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment 2. Pre-treat with Sugars (this compound, Glucose, etc.) cell_culture->pretreatment stimulation 3. Stimulate with LPS pretreatment->stimulation incubation 4. Incubate for 24h stimulation->incubation collection 5. Collect Supernatant incubation->collection elisa 6. Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA collection->elisa analysis 7. Data Analysis elisa->analysis end End analysis->end

References

Safety Operating Guide

Personal protective equipment for handling 2-deoxy-D-ribitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling 2-deoxy-D-ribitol, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2][3] The following personal protective equipment should be worn when handling this compound:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5]
Skin Protection Laboratory coatStandard lab coat to prevent skin exposure.[4][5]
GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust formation is unavoidable or exposure limits are exceeded, a full-face respirator may be necessary.[3][4][5]

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan minimizes risks and ensures procedural consistency.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.[3]

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Put on all required personal protective equipment as specified in the table above.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[6][7]

    • Avoid the formation and accumulation of dust.[3][6] If weighing the solid, do so in a fume hood or an enclosure with local exhaust ventilation.

    • Use non-sparking tools to prevent electrostatic discharge.[3]

    • Avoid contact with skin, eyes, and clothing.[6][8]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[6][7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical aid.[6][7]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection : Collect waste material in a suitable, labeled, and closed container.[3][8]

  • Disposal Method :

    • Dispose of the waste in accordance with all applicable local, state, and federal regulations.

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging :

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve exposure In Case of Exposure (Skin/Eye Contact, Inhalation, Ingestion) weigh->exposure experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste (Follow Local Regulations) decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe first_aid Administer First Aid (Flush with Water, Move to Fresh Air) exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.